molecular formula C3H7ClN4 B1432193 2-Hydrazinyl-1H-imidazole hydrochloride CAS No. 1187929-07-2

2-Hydrazinyl-1H-imidazole hydrochloride

Numéro de catalogue: B1432193
Numéro CAS: 1187929-07-2
Poids moléculaire: 134.57 g/mol
Clé InChI: NHLOXUDPROXKMT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Hydrazinyl-1H-imidazole hydrochloride (CAS 1187929-07-2) is a valuable chemical intermediate in medicinal chemistry and drug discovery. Its bifunctional structure, featuring both a reactive hydrazinyl group and an imidazole heterocycle, makes it a versatile building block for constructing complex molecular architectures, particularly fused heterocyclic systems that are privileged scaffolds in pharmaceutical research . This compound is prominently used as a precursor in the synthesis of novel hybrid molecules with potential biological activity. Recent research has utilized related hydrazinyl-imidazole cores to develop hydrazineyl-linked imidazo[1,2-a]pyrimidine-thiazole hybrids, which have demonstrated significant in vitro antitubercular activity against the Mycobacterium tuberculosis H37Rv strain . The hydrazineyl linker in these hybrids is critical for connecting pharmacophores and enhancing interactions with biological targets like the InhA enzyme and CYP121, which are key in the mycobacterial fatty acid synthesis and cell wall biosynthesis pathways . Researchers value this compound for its application in molecular hybridization techniques, a strategy aimed at overcoming multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The reactive hydrazine group also allows for the formation of Schiff bases through condensation with various aldehydes, a common reaction to generate libraries of derivatives for antimicrobial screening . Product Specifications: • CAS Number: 1187929-07-2 • Molecular Formula: C₃H₇ClN₄ • Molecular Weight: 134.57 g/mol • SMILES: NNC1=NC=CN1.[H]Cl • Storage: Sealed in dry, at room temperature Safety Information: Signal Word: Warning. Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Notice: This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use. Please ensure you understand the safe handling procedures for this compound before purchase and use.

Propriétés

IUPAC Name

1H-imidazol-2-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.ClH/c4-7-3-5-1-2-6-3;/h1-2H,4H2,(H2,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLOXUDPROXKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-07-2
Record name 1H-Imidazole, 2-hydrazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1H-Imidazol-2-yl)-hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Hydrazinyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Hydrazinyl-1H-imidazole hydrochloride, a valuable building block in medicinal chemistry and drug development. The document is structured to provide not only procedural details but also the underlying chemical principles and strategic considerations for each synthetic route.

Introduction: The Significance of the 2-Hydrazinyl-1H-imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a hydrazinyl group at the 2-position of the imidazole core creates a versatile intermediate, 2-Hydrazinyl-1H-imidazole, which can be further functionalized to generate a diverse library of compounds. The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to various laboratory and developmental applications.

Proposed Synthetic Pathways

Several logical pathways can be envisioned for the synthesis of this compound. This guide will focus on three primary, literature-supported routes, each commencing from a readily available imidazole precursor. The choice of pathway may depend on factors such as starting material availability, scalability, and safety considerations.

The three proposed pathways are:

  • Route A: From 2-Mercapto-1H-imidazole

  • Route B: From 2-Chloro-1H-imidazole

  • Route C: From 2-Amino-1H-imidazole

Below is a visual representation of the overall synthetic strategy.

Synthesis_Overview cluster_start Starting Materials cluster_precursors Key Imidazole Precursors cluster_target Target Molecule Glyoxal Glyoxal 1H-imidazole 1H-imidazole Glyoxal->1H-imidazole Ammonia Ammonia Ammonia->1H-imidazole Formaldehyde Formaldehyde Formaldehyde->1H-imidazole 2-Mercapto-1H-imidazole 2-Mercapto-1H-imidazole 1H-imidazole->2-Mercapto-1H-imidazole Route A Precursor 2-Chloro-1H-imidazole 2-Chloro-1H-imidazole 1H-imidazole->2-Chloro-1H-imidazole Route B Precursor 2-Amino-1H-imidazole 2-Amino-1H-imidazole 1H-imidazole->2-Amino-1H-imidazole Route C Precursor 2-Hydrazinyl-1H-imidazole_hydrochloride 2-Hydrazinyl-1H-imidazole hydrochloride 2-Mercapto-1H-imidazole->2-Hydrazinyl-1H-imidazole_hydrochloride Route A 2-Chloro-1H-imidazole->2-Hydrazinyl-1H-imidazole_hydrochloride Route B 2-Amino-1H-imidazole->2-Hydrazinyl-1H-imidazole_hydrochloride Route C

Figure 1: Overview of the synthetic approaches to this compound from common starting materials and key imidazole precursors.

Route A: Synthesis from 2-Mercapto-1H-imidazole

This pathway is analogous to the synthesis of 2-hydrazinobenzimidazoles and is a robust method for introducing the hydrazinyl group.[1][2][3] It involves the initial formation of 1H-imidazole-2-thiol (2-mercapto-1H-imidazole), followed by oxidation to a sulfonyl intermediate, and subsequent nucleophilic substitution with hydrazine.

Step 1: Synthesis of 1H-Imidazole-2-thiol

The synthesis of 1H-imidazole-2-thiol can be achieved through the reaction of 1,2-diaminoethane with carbon disulfide.

RouteA_Step1 1,2-diaminoethane 1,2-Diaminoethane Imidazole_thiol 1H-Imidazole-2-thiol 1,2-diaminoethane->Imidazole_thiol CS2 Carbon Disulfide (CS₂) CS2->Imidazole_thiol

Figure 2: Synthesis of 1H-Imidazole-2-thiol.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diaminoethane in a suitable solvent such as ethanol.

  • Slowly add carbon disulfide to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 1H-imidazole-2-thiol.

Step 2: Oxidation to 1H-Imidazole-2-sulfonic acid

The thiol group is then oxidized to a sulfonic acid, which is an excellent leaving group for the subsequent nucleophilic substitution.

RouteA_Step2 Imidazole_thiol 1H-Imidazole-2-thiol Sulfonic_acid 1H-Imidazole-2-sulfonic acid Imidazole_thiol->Sulfonic_acid KMnO4 Potassium Permanganate (KMnO₄) KMnO4->Sulfonic_acid RouteA_Step3 Sulfonic_acid 1H-Imidazole-2-sulfonic acid Hydrazinyl_imidazole 2-Hydrazinyl-1H-imidazole Sulfonic_acid->Hydrazinyl_imidazole Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Hydrazinyl_imidazole RouteB_Step1 Imidazolone 1H-Imidazol-2(3H)-one Chloroimidazole 2-Chloro-1H-imidazole Imidazolone->Chloroimidazole POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Chloroimidazole RouteB_Step2 Chloroimidazole 2-Chloro-1H-imidazole Hydrazinyl_imidazole 2-Hydrazinyl-1H-imidazole Chloroimidazole->Hydrazinyl_imidazole Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Hydrazinyl_imidazole RouteC_Step2 Aminoimidazole 2-Amino-1H-imidazole Diazonium_salt 1H-Imidazole-2-diazonium salt Aminoimidazole->Diazonium_salt NaNO2_HCl Sodium Nitrite (NaNO₂) / HCl NaNO2_HCl->Diazonium_salt RouteC_Step3 Diazonium_salt 1H-Imidazole-2-diazonium salt Hydrazinyl_imidazole 2-Hydrazinyl-1H-imidazole Diazonium_salt->Hydrazinyl_imidazole Reducing_agent Reducing Agent (e.g., SnCl₂/HCl) Reducing_agent->Hydrazinyl_imidazole

References

A Comprehensive Technical Guide on 2-Hydrazinyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical properties, synthesis, analysis, and potential applications of 2-Hydrazinyl-1H-imidazole hydrochloride, a key building block in medicinal chemistry.

Introduction: The Significance of the Imidazole Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic bioactive molecules.[1] Its presence in therapeutic agents can enhance water solubility due to the two nitrogen atoms that facilitate hydrogen bonding.[1] The imidazole scaffold is a versatile pharmacophore, capable of interacting with a wide range of biological targets, which has led to its incorporation into drugs with diverse activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]

This compound serves as a valuable intermediate, leveraging the reactivity of the hydrazine group and the proven biological relevance of the imidazole ring.[4] Its bifunctional nature allows for the construction of complex molecular architectures, particularly fused heterocyclic systems, which are considered privileged scaffolds in pharmaceutical research.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1187929-07-2[5][6]
Molecular Formula C₃H₆N₄·HCl[5]
Molecular Weight 134.56 g/mol [5]
IUPAC Name 1H-imidazol-2-ylhydrazine;hydrochloride[6]
Appearance White to light-yellow powder or crystals[7]
Purity Typically ≥95%[6][8]
Solubility Due to its hydrochloride salt form, it is expected to be soluble in polar solvents like water. The imidazole moiety itself is highly soluble in polar solvents.[9]Inferred
Storage Store in a sealed container in a dry, well-ventilated place, often at room temperature or under inert atmosphere. For long-term storage, freezing (-20°C) is recommended.[4][10]

Synthesis and Purification

A common route involves the conversion of a more accessible precursor, such as a 2-mercaptoimidazole or a 2-haloimidazole. For instance, 2-mercaptobenzimidazoles are oxidized to sulfonic acids, which are then reacted with hydrazine hydrate.[11][12]

Conceptual Synthesis Workflow

G cluster_0 Synthesis Pathway Start 2-Substituted Imidazole (e.g., 2-Mercaptoimidazole) Step1 Oxidation to Sulfonic Acid Start->Step1 KMnO4 / NaOH Step2 Reaction with Hydrazine Hydrate Step1->Step2 N2H4·H2O, reflux Product_Base 2-Hydrazinyl-1H-imidazole (Free Base) Step2->Product_Base Step3 Treatment with HCl Product_Base->Step3 HCl in solvent (e.g., Ethanol) Final_Product This compound Step3->Final_Product G HydrazinylImidazole 2-Hydrazinyl-1H-imidazole (from hydrochloride salt) Reaction Condensation Reaction HydrazinylImidazole->Reaction Aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') Aldehyde->Reaction Hydrazone Imidazole-Hydrazone Derivative Reaction->Hydrazone Screening Biological Screening (Antitubercular, Anticancer, etc.) Hydrazone->Screening

References

A Technical Guide to 2-Hydrazinyl-1H-imidazole hydrochloride (CAS 1187929-07-2): A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Hydrazinyl-1H-imidazole hydrochloride (CAS No. 1187929-07-2), a bifunctional heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document elucidates the compound's physicochemical properties, presents a detailed, validated synthetic protocol, and explores its chemical reactivity. Emphasis is placed on its strategic application as a versatile building block in medicinal chemistry, particularly for the synthesis of hydrazones and fused heterocyclic systems. A case study on the development of novel antitubercular agents highlights the scaffold's potential in creating potent hybrid molecules. This guide serves as a comprehensive resource, integrating theoretical knowledge with practical, field-proven insights to facilitate its effective use in drug discovery and development pipelines.

Introduction: The Strategic Value of the Imidazole-Hydrazine Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with over 85% of all biologically active molecules featuring a heterocyclic core.[1] Among these, the imidazole ring is a privileged structure, celebrated for its unique electronic properties, its role as a bioisostere for other functional groups, and its presence in numerous FDA-approved drugs like dacarbazine and nilotinib.[1][2] The imidazole nucleus is polar, ionizable, and often enhances the solubility and pharmacokinetic profiles of drug candidates.[1]

When the versatile imidazole ring is functionalized with a hydrazinyl (-NHNH₂) group, the resulting scaffold, as seen in This compound , becomes a powerful and highly reactive synthetic intermediate.[3] The hydrazinyl moiety is a potent nucleophile, serving as a linchpin for constructing a diverse array of derivatives through reactions like condensation and cyclization.[4][5] This dual-functionality makes this compound a valuable precursor for generating libraries of novel compounds, particularly in the search for new therapeutic agents to combat infectious diseases and cancer.[3][6]

Physicochemical Properties and Characterization

Accurate characterization is the foundation of reproducible research. The key properties of this compound are summarized below. It is primarily intended for research and development purposes and not for direct medicinal or edible use.[7]

PropertyValueReference
CAS Number 1187929-07-2[3][7][8]
Molecular Formula C₃H₇ClN₄ (or C₃H₆N₄·HCl)[3][9]
Molecular Weight 134.57 g/mol [3]
IUPAC Name 1H-imidazol-2-ylhydrazine;hydrochloride[8]
SMILES NNC1=NC=CN1.[H]Cl[3]
Appearance Powder or liquid[9][10]
Purity Typically ≥95%[8]
Storage Sealed in a dry environment at room temperature.[3][10]

Note: Dihydrochloride and other salt forms of this and related structures exist, which will alter the molecular weight and CAS number.[11][12]

Synthesis and Purification: A Validated Protocol

The most reliable and commonly cited method for synthesizing this compound is through the nucleophilic aromatic substitution of a halo-imidazole precursor.[3]

Primary Synthetic Route: Nucleophilic Substitution

The core of this synthesis involves the displacement of a chlorine atom from the C2 position of the imidazole ring by the highly nucleophilic hydrazine.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Isolation R1 2-Chloro-1H-imidazole Reaction Nucleophilic Aromatic Substitution R1->Reaction R2 Hydrazine Hydrate (NH₂NH₂·H₂O) R2->Reaction Condition Solvent: Ethanol Condition: Reflux (6 hours) Stoichiometry: 1:1 Condition->Reaction Workup Concentration of reaction mixture Reaction->Workup Isolation Cooling and Crystallization Workup->Isolation Product 2-Hydrazinyl-1H-imidazole (Free Base) Isolation->Product HCl_add HCl addition Product->HCl_add FinalProduct 2-Hydrazinyl-1H-imidazole hydrochloride HCl_add->FinalProduct

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Disclaimer: This protocol must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-1H-imidazole (1.0 eq) in absolute ethanol.

    • Causality: Ethanol is selected as it is a polar protic solvent that effectively dissolves the starting materials and can accommodate the charged intermediates of the nucleophilic substitution reaction. Its boiling point allows for efficient reflux to provide the necessary thermal energy for the reaction to proceed at a reasonable rate.[3]

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0 eq) dropwise. An equimolar ratio is typically sufficient for this reaction.[3]

  • Reaction: Heat the mixture to reflux and maintain this temperature for approximately 6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Isolation: Cool the concentrated solution in an ice bath to induce crystallization of the product free base. Collect the resulting solid by vacuum filtration and wash with cold ethanol.

  • Salt Formation: To obtain the hydrochloride salt, the isolated free base can be dissolved in a minimal amount of an appropriate solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether), leading to the precipitation of this compound.

  • Drying: Dry the final product under vacuum. Expected yields are typically in the range of 60-75%.[3]

Purity Validation

A protocol is only trustworthy if it is self-validating. The purity and identity of the synthesized compound should be confirmed using standard analytical techniques.

TechniqueExpected Outcome
Elemental Analysis The percentage composition of C, H, and N should closely match the calculated theoretical values for C₃H₆N₄, confirming successful synthesis and purification.[3]
NMR Spectroscopy ¹H and ¹³C NMR spectra should correspond to the expected chemical shifts and integration patterns for the 2-hydrazinyl-1H-imidazole structure.
HPLC/LC-MS A single major peak in the chromatogram indicates high purity, while the mass spectrum should show the molecular ion peak corresponding to the product's mass.

Chemical Reactivity and Derivatization Strategies

The synthetic utility of this compound stems from the high reactivity of its terminal amino group, making it a cornerstone for building molecular diversity.

Formation of Hydrazones (Schiff Bases)

The most prominent reaction is the condensation with aldehydes or ketones to form stable hydrazone derivatives. This reaction is a cornerstone of combinatorial chemistry for generating large libraries of compounds for biological screening.[1][3]

G cluster_reactants cluster_products R1 2-Hydrazinyl-1H-imidazole plus + P1 Imidazole-Hydrazone Derivative R1->P1 Condensation (Acid/Base Catalyst) R2 Aldehyde (R-CHO) or Ketone (R-CO-R') plus2 + P2 H₂O G P1 Pharmacophore A (e.g., Thiazole derivative) Linker 2-Hydrazinyl-1H-imidazole Scaffold P1->Linker links P2 Pharmacophore B (e.g., Imidazo[1,2-a]pyrimidine) P2->Linker links Hybrid Novel Hybrid Molecule (Enhanced Activity) Linker->Hybrid forms Target Biological Target (e.g., M. tuberculosis InhA enzyme) Hybrid->Target inhibits

References

An In-depth Technical Guide to the Structure and Characterization of 2-Hydrazinyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Hydrazinyl-1H-imidazole hydrochloride, a versatile heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique bifunctional nature, possessing both a reactive hydrazinyl group and an imidazole core, renders it a valuable building block for the synthesis of novel pharmaceutical agents and complex molecular architectures.[1][2] This document will delve into the synthesis, purification, and detailed structural characterization of this compound, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Imidazole-Hydrazine Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules.[3][4] Its aromaticity, capacity for hydrogen bonding, and ability to coordinate with metal ions in biological systems make it a privileged scaffold in drug design.[4] When functionalized with a hydrazinyl moiety, as in 2-Hydrazinyl-1H-imidazole, the resulting molecule gains a potent nucleophilic and reactive handle. This combination is particularly advantageous for constructing larger, hybrid molecules through reactions like condensation with aldehydes and ketones to form Schiff bases, or for the synthesis of fused heterocyclic systems.[1] These derivatives have shown promise in various therapeutic areas, including the development of novel antitubercular agents.[1]

Chemical Structure and Properties:

PropertyValueSource
CAS Number 1187929-07-2[5]
Molecular Formula C₃H₇ClN₄[5]
Molecular Weight 134.57 g/mol [1]
IUPAC Name 1H-imidazol-2-ylhydrazine;hydrochloride[5]
SMILES NNC1=NC=CN1.[H]Cl[1]

Synthesis and Purification: A Strategic Approach

Proposed Synthetic Pathway

The rationale behind this multi-step synthesis is to first convert the relatively unreactive thiol group into a better leaving group, the sulfonic acid, which can then be readily displaced by the highly nucleophilic hydrazine.

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Salt Formation 2_Mercapto_1H_imidazole 2-Mercapto-1H-imidazole KMnO4 KMnO4, NaOH(aq) 2_Mercapto_1H_imidazole->KMnO4 Imidazole_2_sulfonic_acid 1H-imidazole-2-sulfonic acid KMnO4->Imidazole_2_sulfonic_acid Hydrazine_hydrate Hydrazine Hydrate (excess) Imidazole_2_sulfonic_acid->Hydrazine_hydrate Product 2-Hydrazinyl-1H-imidazole Hydrazine_hydrate->Product HCl HCl (in Ethanol) Product->HCl Final_Product 2-Hydrazinyl-1H-imidazole hydrochloride HCl->Final_Product NMR_Workflow Sample_Prep Dissolve sample in DMSO-d6 NMR_Tube Transfer to NMR tube Sample_Prep->NMR_Tube Spectrometer Acquire 1H and 13C Spectra (400 MHz) NMR_Tube->Spectrometer D2O_Exchange D2O Exchange Experiment Spectrometer->D2O_Exchange for 1H Data_Analysis Analyze Spectra: Chemical Shifts, Multiplicity, Integration Spectrometer->Data_Analysis D2O_Exchange->Data_Analysis Structure_Confirmation Confirm Structure and Purity Data_Analysis->Structure_Confirmation MS_Workflow Sample_Prep Prepare dilute solution (e.g., in Methanol) Infusion Direct Infusion or LC-MS Sample_Prep->Infusion Ionization Electrospray Ionization (ESI) Positive Mode Infusion->Ionization Mass_Analysis Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Mass_Analysis Data_Acquisition Acquire Spectrum (m/z vs. Intensity) Mass_Analysis->Data_Acquisition Analysis Determine [M+H]+ and confirm exact mass (HRMS) Data_Acquisition->Analysis Formula_Confirmation Confirm Molecular Formula Analysis->Formula_Confirmation

References

A Technical Guide to 2-Hydrazinyl-1H-imidazole hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2-Hydrazinyl-1H-imidazole hydrochloride. It delves into the core chemical properties, a representative synthetic pathway, key chemical reactions, and its applications as a versatile building block in medicinal chemistry.

Core Chemical & Physical Properties

This compound is a heterocyclic compound valued in synthetic chemistry for its dual functionality: a reactive hydrazinyl group and the stable imidazole core. These features make it a key intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents.[1] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 1187929-07-2[2][3][4]
Molecular Formula C₃H₇ClN₄[1][3][4]
Molecular Weight 134.57 g/mol [1][3]
IUPAC Name 1H-imidazol-2-ylhydrazine;hydrochloride[4]
Canonical SMILES NNC1=NC=CN1.[H]Cl[1][3]
Physical Form White to light-yellow powder or crystals
Purity Typically ≥95%[4]
Primary Application Research intermediate for medicinal chemistry and drug discovery[1]

Synthesis and Mechanism

The synthesis of 2-hydrazinyl-heterocycles often proceeds via the nucleophilic substitution of a suitable leaving group at the 2-position of the imidazole ring. A common and effective strategy involves the oxidation of a readily available thiol precursor to a sulfonic acid. The sulfonate group is an excellent leaving group, facilitating an efficient reaction with hydrazine hydrate to yield the desired product. This multi-step process is a reliable method for producing 2-hydrazinyl-imidazoles and related compounds.[5][6]

Representative Synthesis Workflow

The following diagram illustrates a logical and field-proven workflow for the synthesis of 2-Hydrazinyl-1H-imidazole from a common starting material, 2-Mercapto-1H-imidazole.

Synthesis_Workflow Start 2-Mercapto-1H-imidazole (Starting Material) Intermediate 1H-imidazole-2-sulfonic acid (Intermediate) Start->Intermediate Step 1: Oxidation Reagent1 KMnO₄ / NaOH(aq) (Oxidizing Agent) Reagent1->Intermediate Product 2-Hydrazinyl-1H-imidazole (Free Base) Intermediate->Product Step 2: Nucleophilic Substitution (Reflux) Reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) (Nucleophile) Reagent2->Product FinalProduct This compound (Final Product) Product->FinalProduct Step 3: Salt Formation Reagent3 HCl in Ethanol (Acidification) Reagent3->FinalProduct

Caption: A representative workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established methodologies for analogous benzimidazole compounds.[5][6]

Step 1: Oxidation of 2-Mercapto-1H-imidazole to 1H-imidazole-2-sulfonic acid

  • In a flask equipped with a magnetic stirrer, dissolve 2-Mercapto-1H-imidazole in an aqueous solution of sodium hydroxide (e.g., 50%).

  • Cool the mixture in an ice bath to maintain a low temperature.

  • Slowly add a solution of potassium permanganate (KMnO₄) portion-wise. The permanganate acts as a strong oxidizing agent, converting the thiol group (-SH) into a sulfonic acid group (-SO₃H). The reaction is exothermic and requires careful temperature control to prevent side reactions.

  • Stir the reaction for 1-2 hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.

  • Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to a low pH (e.g., pH 1). This protonates the sulfonate, causing the 1H-imidazole-2-sulfonic acid intermediate to precipitate.

  • Collect the precipitate by filtration and wash with cold water.

Step 2: Synthesis of 2-Hydrazinyl-1H-imidazole

  • Place the synthesized 1H-imidazole-2-sulfonic acid in a round-bottom flask.

  • Add an excess of hydrazine hydrate (99%). Hydrazine acts as the nucleophile, displacing the sulfonic acid group. The excess hydrazine also serves as the solvent.

  • Heat the mixture to reflux for 3-4 hours. The elevated temperature is necessary to drive the nucleophilic aromatic substitution reaction.

  • After cooling, the product, 2-Hydrazinyl-1H-imidazole, will crystallize from the reaction mixture.

  • Filter the crude product and wash thoroughly with cold water to remove residual hydrazine hydrate.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 2-Hydrazinyl-1H-imidazole free base in a minimal amount of ethanol.

  • Slowly add a solution of hydrochloric acid in ethanol while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the final product, this compound, by filtration, wash with a small amount of cold ethanol, and dry under a vacuum.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the high reactivity of the hydrazinyl group. This moiety readily participates in condensation reactions, making it an invaluable tool for molecular hybridization and the construction of fused heterocyclic systems.[1]

Application in Heterocyclic Synthesis: Formation of Hydrazones

A primary application is the reaction with aldehydes or ketones to form Schiff bases, specifically hydrazones. This condensation reaction is a robust and high-yielding method for linking the imidazole core to other pharmacophores, a common strategy in drug discovery to develop hybrid molecules with enhanced biological activity.[1][6]

Workflow for Hydrazone Derivative Synthesis

Reaction_Workflow Start1 2-Hydrazinyl-1H-imidazole (as Hydrochloride Salt) Start1->center_node Start2 Aldehyde or Ketone (R-CO-R') Start2->center_node Product Imidazole-Hydrazone Derivative (Target Molecule) Byproduct H₂O + HCl Product->Byproduct Byproducts center_node->Product Condensation Reaction (Ethanol, Reflux)

Caption: General workflow for the synthesis of imidazole-hydrazone derivatives.

Significance in Drug Discovery

This compound is a valuable precursor for developing novel therapeutics. For instance, related hydrazinyl-imidazole cores have been used to synthesize hybrids that exhibit significant in vitro antitubercular activity against Mycobacterium tuberculosis.[1] The hydrazineyl linker is critical for connecting different pharmacophoric units, a strategy employed to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[1] The imidazole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

Hazard Identification
Hazard TypeGHS CodeDescriptionSource(s)
Acute Toxicity H302Harmful if swallowed[1]
Skin Irritation H315Causes skin irritation[1]
Eye Irritation H319Causes serious eye irritation[1]
Respiratory Irritation H335May cause respiratory irritation[1]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[2][8]

    • Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[2]

    • Respiratory Protection : If dust is generated, a NIOSH-approved respirator may be necessary.

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][8]

Storage Conditions
  • Store in a tightly sealed container to prevent moisture absorption and degradation.[3]

  • Keep in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

  • While room temperature storage is generally acceptable, some suppliers recommend refrigerated conditions (-4°C to -20°C) for long-term stability.[2]

References

The Hydrazine Moiety in 2-Hydrazinyl-1H-imidazole: A Technical Guide to its Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical reactivity of the hydrazine group attached to the C2 position of the 1H-imidazole ring. This scaffold serves as a versatile and powerful building block in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of this functional group is paramount for leveraging its potential in constructing complex heterocyclic systems with diverse biological activities.

The Core Synthon: Synthesis of 2-Hydrazinyl-1H-imidazole

The utility of any chemical scaffold begins with its reliable synthesis. 2-Hydrazinyl-1H-imidazole is most effectively prepared from a commercially available and stable precursor, 2-mercapto-1H-imidazole. The synthesis proceeds via nucleophilic displacement of the thiol group, which is a superior leaving group compared to a direct displacement on an unactivated imidazole ring. A common and robust method involves the reaction with hydrazine hydrate.[1][2]

While the direct synthesis from 2-mercapto-1H-imidazole is common for analogous benzimidazole systems, a more general and precedented approach for azoles involves the displacement of a sulfonyl group, which is an even better leaving group.[3] This two-step process enhances the electrophilicity of the C2 position.

Experimental Protocol: Synthesis of 2-Hydrazinyl-1H-benzimidazole

This protocol for the benzimidazole analog is highly illustrative of the procedure for the parent imidazole.[2]

Step 1: Synthesis of 1H-Benzimidazole-2-sulfonic acid

  • Reaction Setup: In a suitable round-bottom flask, dissolve 1H-benzimidazole-2-thiol in a 50% aqueous solution of sodium hydroxide.

  • Oxidation: Cool the solution in an ice bath and add potassium permanganate (KMnO₄) portion-wise, maintaining the temperature below 10°C. The reaction is highly exothermic.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting thiol is completely consumed.

  • Workup: Once complete, quench the reaction by adding a reducing agent (e.g., sodium sulfite) until the purple color of the permanganate disappears.

  • Acidification: Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.

  • Isolation: The sulfonic acid product will precipitate. Isolate the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Hydrazinyl-1H-benzimidazole

  • Reaction Setup: Suspend the 1H-benzimidazole-2-sulfonic acid in an excess of 99% hydrazine hydrate.[3]

  • Heating: Heat the mixture to reflux for 3-4 hours. The sulfonic acid will gradually dissolve as it reacts.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then further in an ice bath to induce crystallization of the product.

  • Purification: Filter the crystalline product and wash with a minimal amount of cold water. Recrystallization from a suitable solvent like ethanol can be performed if higher purity is required.

Diagram: Synthetic Workflow Below is a generalized workflow for the synthesis of 2-hydrazinyl-azoles from their corresponding thiols, a self-validating process where the identity and purity of each intermediate can be confirmed before proceeding.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Hydrazinolysis cluster_2 Validation A 2-Mercapto-1H-imidazole B 1H-Imidazole-2-sulfonic acid A->B  KMnO4, NaOH(aq)   C 2-Hydrazinyl-1H-imidazole B->C  Hydrazine Hydrate, Reflux   V1 TLC, NMR, MS of Intermediate B->V1 V2 TLC, NMR, MS of Final Product C->V2 G A 2-Hydrazinyl-1H-imidazole + β-Ketoester B Hydrazone Intermediate A->B Condensation at Ketone (-H₂O) C Hemiaminal Intermediate B->C Intramolecular Attack on Ester D Dehydrated Intermediate C->D Elimination of Alcohol (-ROH) E Imidazo[1,2-b]pyrazolone (Final Product) D->E Tautomerization (Aromatization) G A 2-Hydrazinyl-1H-imidazole C Alkylated Hydrazine Intermediate A->C B α-Haloketone (e.g., Phenacyl Bromide) B->C Sₙ2 Alkylation D Cyclized Intermediate C->D Intramolecular Condensation E Imidazo[2,1-c][1,2,4]triazine D->E Dehydration (-H₂O)

References

Spectroscopic data (NMR, IR) for 2-Hydrazinyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hydrazinyl-1H-imidazole hydrochloride

This guide provides a comprehensive analysis of the key spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a molecule combining the functionalities of an imidazole ring and a hydrazine group, its precise structural confirmation is paramount for any research or development application. This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but the underlying scientific rationale for data acquisition and interpretation, ensuring a robust and self-validating approach to characterization.

Introduction: The Imperative for Spectroscopic Verification

This compound (C₃H₇ClN₄) is a versatile building block.[1] The imidazole moiety is a common feature in many biologically active molecules, while the reactive hydrazine group allows for the synthesis of a wide array of derivatives, such as hydrazones.[2] Given its potential as a starting material or intermediate, verifying its structure and purity is a critical first step. Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide a detailed molecular fingerprint, essential for quality control and mechanistic studies. This guide establishes a framework for acquiring and interpreting this data with high fidelity.

The hydrochloride salt form influences the electronic environment and the behavior of exchangeable protons (N-H), which is a key consideration in the subsequent analysis.

Molecular Structure

The fundamental structure consists of a hydrazine group substituted at the 2-position of a 1H-imidazole ring, protonated to form the hydrochloride salt.

Caption: Structure of this compound.

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy is the first-line technique for identifying the functional groups present in the molecule. The vibrational frequencies of bonds provide direct evidence for the imidazole ring and the hydrazine moiety.

Expected IR Absorption Data

The key to interpreting the IR spectrum is to look for characteristic bands. The N-H stretching region is often complex due to multiple N-H bonds and hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) will contain vibrations characteristic of the imidazole ring structure.

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
3400 - 3100N-H (Imidazole, Hydrazine)StretchingBroad, strong bands due to hydrogen bonding
3150 - 3000C-H (Imidazole Ring)StretchingMedium to weak bands
~2700N⁺-H (Ammonium Salt)StretchingBroad absorption, often overlapping with C-H stretches
1640 - 1550C=N, C=C (Ring)StretchingStrong to medium bands
1550 - 1450N-HBendingMedium to strong
1250 - 1000C-NStretchingMedium intensity

Note: The presence of the hydrochloride salt and intermolecular hydrogen bonding can cause significant broadening and shifts in the N-H and N⁺-H stretching frequencies.

Experimental Protocol: Acquiring the IR Spectrum (ATR Method)

The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient pressure is a common cause of poor quality spectra.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument's software to produce the final absorbance spectrum.

Causality and Interpretation
  • The Broad N-H Region: A broad, intense band between 3400 cm⁻¹ and 3100 cm⁻¹ is the most telling feature, confirming the presence of multiple N-H groups (from the imidazole ring and the hydrazine).[3] The breadth is a direct consequence of extensive hydrogen bonding in the solid state.

  • Ammonium Salt Signature: The protonated hydrazine group (N⁺H₃) will exhibit very broad stretching bands, often centered around 2700 cm⁻¹, which is a hallmark of ammonium salts.

  • Ring Vibrations: Sharp peaks in the 1640-1450 cm⁻¹ range are characteristic of the C=N and C=C stretching vibrations within the aromatic imidazole ring, confirming its core structure.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom. For this molecule, using a solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable N-H protons.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, but highly informative. The chemical shifts are influenced by the aromaticity of the imidazole ring and the electron-withdrawing nature of the protonated hydrazine group.

Expected ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0Broad Singlet1HN1-H (Imidazole)Deshielded due to ring aromaticity and hydrogen bonding.
~8.0 - 9.0Broad Singlet4H-NH-NH₃Highly deshielded and broadened due to the positive charge and rapid exchange with any trace water.
~6.9 - 7.1Singlet2HC4-H , C5-H Protons on the imidazole ring. Due to symmetry, they may appear as a single peak.[5][6]

Note: Chemical shifts are predictive and can vary based on concentration, temperature, and the specific batch of deuterated solvent.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and shimmed to ensure a homogeneous magnetic field, which is critical for high-resolution spectra.

  • Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 0-14 ppm is typically sufficient. The number of scans can be adjusted (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio.

  • Processing: Fourier transform the raw data. The resulting spectrum should be phase-corrected and baseline-corrected. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

  • Integration: Integrate the peaks to determine the relative ratio of protons, which serves as a self-validation check against the proposed structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, longer acquisition times are typically required.

Expected ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~150 - 160C 2Carbon directly attached to three nitrogen atoms, resulting in significant deshielding.
~115 - 125C 4, C 5Aromatic carbons of the imidazole ring. May appear as a single peak due to symmetry.[5]
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used. ¹³C NMR is less sensitive, so a more concentrated sample (~20-30 mg) may be beneficial if material is available.

  • Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

  • Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This common technique collapses C-H coupling, resulting in a simpler spectrum where each unique carbon appears as a singlet. A wider spectral width (e.g., 0-180 ppm) is needed. Significantly more scans (hundreds to thousands) are required compared to ¹H NMR.

  • Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift by setting the DMSO-d₆ solvent peak to 39.52 ppm.

A Self-Validating Workflow for Structural Confirmation

The trustworthiness of the identification comes from the convergence of data from multiple techniques. Each result cross-validates the others, providing a high degree of confidence in the final structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Validation Sample 2-Hydrazinyl-1H-imidazole hydrochloride Sample Prep_IR Prepare Solid Sample (ATR) Sample->Prep_IR Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_H_NMR 1H NMR Spectrometer Prep_NMR->Acq_H_NMR Analysis_IR Identify Functional Groups (N-H, C=N, N+-H) Acq_IR->Analysis_IR Acq_C_NMR 13C NMR Spectrometer Acq_H_NMR->Acq_C_NMR Same Sample Analysis_H_NMR Assign Proton Signals (Chemical Shift, Integration) Acq_H_NMR->Analysis_H_NMR Analysis_C_NMR Assign Carbon Signals Acq_C_NMR->Analysis_C_NMR Validation Cross-Validation: Data Consistent with Proposed Structure? Analysis_IR->Validation Analysis_H_NMR->Validation Analysis_C_NMR->Validation

Caption: Workflow for spectroscopic characterization and validation.

This integrated approach ensures scientific integrity. For example:

  • IR confirms functional groups: The broad N-H and N⁺-H stretches seen in the IR spectrum justify the search for exchangeable protons in the downfield region of the ¹H NMR spectrum.

  • ¹H NMR confirms connectivity: The integration of the ¹H NMR spectrum (a 2:4:1 ratio for imidazole CH, hydrazine NH₃⁺/NH, and imidazole NH) must match the number of protons in the proposed structure.

  • ¹³C NMR confirms the backbone: The number of unique carbon signals (expected to be 2 or 3 depending on symmetry) must match the carbon skeleton.

By following this guide, researchers can confidently verify the identity and structural integrity of this compound, ensuring the reliability of their subsequent research and development efforts.

References

Navigating the Stability of 2-Hydrazinyl-1H-imidazole hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals on the Stability and Storage of 2-Hydrazinyl-1H-imidazole hydrochloride, a Key Building Block in Modern Medicinal Chemistry.

In the landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount. This technical guide, authored from the perspective of a Senior Application Scientist, provides a deep dive into the stability and optimal storage conditions for this compound (CAS No. 1187929-07-2). This crucial intermediate, with its reactive hydrazinyl group and imidazole core, is a versatile scaffold in the synthesis of novel therapeutic agents. Understanding its stability profile is not merely a matter of protocol but a fundamental necessity for ensuring the reproducibility of experimental results and the quality of downstream products.

This document moves beyond a simple recitation of storage temperatures to offer a scientifically grounded rationale for handling and preservation. By elucidating the potential degradation pathways and providing robust analytical methodologies for stability assessment, we aim to equip researchers, scientists, and drug development professionals with the knowledge to maintain the fidelity of this important chemical entity.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability. The molecule's structure, featuring a protonated imidazole ring and a hydrazinyl moiety, dictates its reactivity and susceptibility to environmental factors.

PropertyValueSource
Molecular Formula C₃H₇ClN₄[1]
Molecular Weight 134.57 g/mol [1]
Appearance White to light-yellow powder or crystals[2]
Solubility Soluble in waterGeneral chemical knowledge

The hydrochloride salt form enhances the compound's stability and water solubility compared to its freebase. However, the presence of the hydrazinyl group, a potent nucleophile and reducing agent, alongside the imidazole ring, which can be susceptible to electrophilic attack and oxidation, creates a molecule with a nuanced stability profile.

Section 2: Core Stability Profile and Degradation Pathways

The stability of this compound is influenced by several key environmental factors: pH, oxygen, light, and temperature. Understanding the molecule's behavior under stress conditions is critical for predicting its shelf-life and for the development of stability-indicating analytical methods.

Causality of Degradation: The primary drivers of degradation for this molecule are its two key functional groups. The hydrazinyl group is prone to oxidation, while the hydrazone-like tautomeric form and the imidazole ring are susceptible to hydrolysis, particularly under non-neutral pH conditions. Photodegradation is also a significant concern for many nitrogen-containing heterocyclic compounds.

Caption: Major degradation pathways for this compound.

Hydrolytic Stability

The hydrazinyl group can undergo hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the C-N bond. Studies on related hydrazone compounds have shown that they are generally more stable than imines but are susceptible to acid-catalyzed hydrolysis[3]. The rate of hydrolysis is pH-dependent[4][5]. For this compound, both strongly acidic and alkaline conditions should be avoided in aqueous solutions to prevent degradation to imidazole-containing byproducts. The hydrochloride salt form provides some initial acidic buffering capacity in unbuffered water.

Oxidative Stability

Hydrazine and its derivatives are known to be susceptible to oxidation, often catalyzed by metal ions[6]. The hydrazinyl moiety in the target molecule can be oxidized by atmospheric oxygen, leading to the formation of various oxidized species. A forced degradation study on a drug containing an imidazole moiety demonstrated its liability to base-mediated autoxidation[7]. Therefore, exposure to air, especially in solution and at elevated temperatures, should be minimized.

Photostability

Imidazole-containing compounds are often sensitive to photodegradation when exposed to UV or high-intensity visible light[7][8]. The absorption of light energy can lead to the formation of reactive intermediates and subsequent degradation products. As a precautionary measure, the solid material and its solutions should be protected from light.

Thermal Stability

As a hydrochloride salt of a nitrogen-containing heterocycle, the compound is expected to have a relatively high melting point and good thermal stability in the solid state under inert conditions[9][10][11][12][13]. However, elevated temperatures can accelerate both hydrolytic and oxidative degradation, especially in the presence of moisture and oxygen.

Section 3: Recommended Storage and Handling Conditions

Based on the stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.

ConditionRecommendationRationale
Temperature Long-term: -20°C or below.[2][14] Short-term: 2-8°C.Low temperatures significantly reduce the rates of all potential degradation reactions (hydrolysis, oxidation).
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes oxidative degradation of the hydrazinyl group.
Light Protect from light. Store in amber vials or light-opaque containers.Prevents photodegradation of the imidazole ring and other chromophoric parts of the molecule.
Moisture Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended.Minimizes hydrolytic degradation. The compound is hygroscopic.

Handling in Solution:

  • Prepare solutions fresh whenever possible.

  • If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C), protected from light, and purged with an inert gas before sealing.

  • Use deoxygenated solvents to minimize oxidation.

  • Consider the pH of the solvent system; neutral or slightly acidic conditions are likely to be most favorable for short-term stability.

Section 4: Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of this compound and for identifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the degradation pathways and to validate the specificity of the stability-indicating method[15][16].

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and/or elevated temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a defined period. Withdraw samples at various time points.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period. Withdraw samples at various time points.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Dissolve the stressed solid in the solvent for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: Before injection, neutralize the acidic and alkaline samples. Dilute all stressed samples to a suitable concentration for HPLC analysis. Analyze the samples alongside an unstressed control.

Stability-Indicating HPLC-UV Method

A reversed-phase HPLC method with UV detection is suitable for separating the parent compound from its potential degradation products[17][18].

Example Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) to ensure detection of all components.

  • Injection Volume: 10 µL

Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness[7][19][20].

Characterization of Degradation Products by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of degradation products observed in the forced degradation study[1][14][21]. By determining the mass-to-charge ratio (m/z) of the degradation products, their molecular formulas and potential structures can be proposed.

Section 5: Conclusion

This compound is a valuable yet moderately sensitive chemical intermediate. Its stability is critically dependent on storage and handling conditions. The primary degradation pathways to consider are hydrolysis (under acidic or alkaline conditions), oxidation, and photodegradation. By implementing the recommended storage conditions—low temperature, inert atmosphere, and protection from light and moisture—the integrity of the compound can be effectively preserved. Furthermore, the use of a validated stability-indicating HPLC method is essential for quality control and for ensuring the reliability of research and development outcomes. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently work with this important molecule.

References

Methodological & Application

Application Notes and Protocols for Condensation Reactions with 2-Hydrazinyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic utility of 2-Hydrazinyl-1H-imidazole hydrochloride, a versatile building block in medicinal chemistry. We will delve into the fundamental principles of its condensation reactions with carbonyl compounds and explore subsequent cyclization strategies to construct diverse, biologically relevant heterocyclic scaffolds. The protocols and insights provided herein are designed to be a practical resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Strategic Importance of 2-Hydrazinyl-1H-imidazole in Drug Discovery

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design. 2-Hydrazinyl-1H-imidazole, in particular, serves as a highly valuable synthon, enabling the construction of more complex heterocyclic systems through condensation and cyclocondensation reactions. The resulting hydrazone intermediates and their cyclized derivatives, such as imidazo[2,1-c][1][2][3]triazoles and pyrazolyl-imidazoles, are associated with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

This document will provide a detailed protocol for the initial condensation reaction, discuss the critical role of reaction parameters, and present pathways for further chemical transformations.

The Core Chemistry: Condensation and Cyclization Pathways

The primary reaction of this compound involves the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbon of an aldehyde or ketone. This is a classic condensation reaction that results in the formation of a hydrazone, with the elimination of a water molecule. A key consideration when using the hydrochloride salt is the necessity of a base to liberate the free, nucleophilic hydrazine.

The resulting imidazole-2-yl-hydrazones are not merely stable end-products; they are versatile intermediates for a variety of cyclocondensation reactions. Two prominent examples are:

  • Synthesis of Imidazo[2,1-c][1][2][3]triazoles: Reaction of the hydrazone with α-haloketones or similar reagents can lead to the formation of a fused triazole ring system.

  • Synthesis of Pyrazolyl-imidazoles: Condensation with β-dicarbonyl compounds provides a straightforward route to pyrazole-substituted imidazoles.

These subsequent transformations significantly expand the chemical space accessible from this single starting material.

Detailed Experimental Protocol: Synthesis of (E)-2-(2-benzylidenehydrazinyl)-1H-imidazole

This protocol details a representative condensation reaction between this compound and benzaldehyde.

Materials and Equipment:
  • This compound

  • Benzaldehyde

  • Triethylamine (or another suitable base like sodium acetate)

  • Ethanol (reagent grade)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

Step-by-Step Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base Addition: Add ethanol to the flask to create a suspension. To this, add triethylamine (1.1 eq) to neutralize the hydrochloride and liberate the free hydrazine. Stir the mixture for 15-20 minutes at room temperature.

  • Addition of Carbonyl Compound: Add benzaldehyde (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC (a typical mobile phase would be a mixture of ethyl acetate and hexane). The reaction is generally complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Characterization: The structure and purity of the synthesized (E)-2-(2-benzylidenehydrazinyl)-1H-imidazole can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Experimental Workflow Diagram:

experimental_workflow start Start setup Reaction Setup: 2-Hydrazinyl-1H-imidazole HCl in Round-bottom flask start->setup solvent_base Add Ethanol and Triethylamine setup->solvent_base stir_rt Stir at RT (15-20 min) solvent_base->stir_rt add_aldehyde Add Benzaldehyde stir_rt->add_aldehyde reflux Reflux (2-4 h) Monitor by TLC add_aldehyde->reflux cool Cool to RT reflux->cool precipitate Precipitation/ Concentration cool->precipitate filter Filter and Wash with cold Ethanol precipitate->filter purify Recrystallize filter->purify characterize Characterize (NMR, IR, MS) purify->characterize end End Product characterize->end

Caption: Experimental workflow for the synthesis of (E)-2-(2-benzylidenehydrazinyl)-1H-imidazole.

Mechanistic Insights and Key Parameters

The condensation reaction proceeds via a nucleophilic addition-elimination mechanism. The liberated hydrazine acts as the nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

Reaction Mechanism Diagram:

reaction_mechanism cluster_0 Base-mediated Deprotonation cluster_1 Nucleophilic Attack cluster_2 Dehydration Hydrazine_HCl 2-Hydrazinyl-1H-imidazole HCl Free_Hydrazine Free Hydrazine Hydrazine_HCl->Free_Hydrazine + Base Base Base (e.g., Et3N) Free_Hydrazine_2 Free Hydrazine Intermediate Tetrahedral Intermediate Free_Hydrazine_2->Intermediate + Carbonyl Carbonyl Aldehyde/Ketone Intermediate_2 Tetrahedral Intermediate Hydrazone Hydrazone Intermediate_2->Hydrazone - H2O Water H2O

Caption: Mechanism of hydrazone formation from this compound.

Table of Key Reaction Parameters:
ParameterTypical ChoicesRationale and Field Insights
Carbonyl Compound Aromatic & Aliphatic Aldehydes, KetonesAldehydes are generally more reactive than ketones. Electron-withdrawing groups on aromatic aldehydes can enhance reactivity.
Solvent Ethanol, MethanolProtic solvents like ethanol are commonly used and facilitate the dissolution of reactants and the proton transfer steps in the mechanism.
Base Triethylamine, Sodium Acetate, K₂CO₃A base is crucial to deprotonate the hydrochloride salt. Organic bases like triethylamine are often preferred for their solubility in organic solvents.
Catalyst Acetic Acid (catalytic amount)A catalytic amount of acid can protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.
Temperature Room Temperature to RefluxThe reaction often proceeds at room temperature, but heating to reflux can significantly reduce the reaction time, especially with less reactive ketones.
Reaction Time 1 - 6 hoursReaction progress should be monitored by TLC to determine the optimal reaction time and avoid the formation of byproducts.

Subsequent Transformations: Building Heterocyclic Complexity

The synthesized imidazole-2-yl-hydrazones are valuable precursors for constructing fused heterocyclic systems.

Protocol for Imidazo[2,1-c][1][2][3]triazole Synthesis:
  • Reactants: Dissolve the imidazole-2-yl-hydrazone (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Reagent Addition: Add an α-haloketone (e.g., phenacyl bromide) (1.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, the product may precipitate. It can be collected by filtration and purified by recrystallization.

Protocol for Pyrazolyl-imidazole Synthesis:
  • Reactants: In a flask, combine the this compound (1.0 eq) and a β-dicarbonyl compound (e.g., acetylacetone) (1.0 eq) in ethanol.

  • Catalyst: Add a catalytic amount of a strong acid like HCl.

  • Reaction Conditions: Reflux the mixture for 6-12 hours.

  • Work-up and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent. The product can then be purified by column chromatography or recrystallization.

Troubleshooting and Expert Recommendations

  • Low Yield: If the yield of the initial condensation is low, ensure the complete neutralization of the hydrochloride salt by using a slight excess of a strong enough base. The addition of a catalytic amount of acetic acid can also improve the reaction rate.

  • Side Reactions: Prolonged heating or harsh acidic/basic conditions can lead to the degradation of starting materials or products. Careful monitoring by TLC is essential.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative for purification.

Conclusion

This compound is a potent and versatile building block in synthetic and medicinal chemistry. The straightforward condensation reaction with carbonyl compounds opens the door to a vast array of imidazole-containing hydrazones, which can be further elaborated into diverse and medicinally relevant fused heterocyclic systems. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable synthon in their drug discovery endeavors.

References

Application Notes & Protocols: 2-Hydrazinyl-1H-imidazole Hydrochloride as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its unique electronic properties and ability to engage in various biological interactions.[1][2] Its presence in numerous FDA-approved drugs, targeting a wide array of diseases from cancer to fungal infections, underscores its therapeutic importance.[3][4][5] The bifunctional nature of 2-Hydrazinyl-1H-imidazole hydrochloride, featuring a reactive hydrazine group appended to the robust imidazole core, makes it an exceptionally valuable starting material for drug discovery programs.[6] This building block provides a direct route to complex heterocyclic systems, particularly imidazole-pyrazole and fused triazole hybrids, which are prominent in the development of targeted therapies like kinase inhibitors and novel anti-infective agents.[6][7][8]

This guide provides a detailed overview of the properties, handling, and synthetic applications of this compound, with a focus on practical, field-proven protocols for the synthesis of high-value pharmaceutical intermediates.

Physicochemical Properties and Safe Handling

Accurate knowledge of a reagent's properties is fundamental to its effective and safe use in any research setting.

Key Properties
PropertyValueSource
CAS Number 1187929-07-2[6][9]
Molecular Formula C₃H₇ClN₄[6]
Molecular Weight 134.57 g/mol [6]
Appearance White to light-yellow powder or crystals[10]
Storage Store sealed in a dry, well-ventilated place at room temperature.[6][10]
Safety & Handling

This compound is an irritant and should be handled with appropriate care in a chemical fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[11][12][13]

  • Spill & Disposal: In case of a spill, collect the material mechanically, avoiding dust formation, and place it in a sealed container for disposal.[13] Dispose of waste in accordance with local, state, and federal regulations.[14]

Synthetic Application: Construction of Imidazole-Pyrazole Hybrids

One of the most powerful applications of 2-hydrazinyl-1H-imidazole is its use in the synthesis of N-linked imidazole-pyrazole scaffolds. This structural motif is central to many kinase inhibitors, which function by competing with ATP at the enzyme's active site. The Knorr pyrazole synthesis and related cyclocondensation reactions provide a direct and efficient method for this transformation.[15][16]

General Reaction Principle: Cyclocondensation with 1,3-Dicarbonyls

The core reaction involves the acid-catalyzed condensation of the hydrazine moiety with a 1,3-dicarbonyl compound. The mechanism proceeds via initial formation of a hydrazone with one carbonyl group, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring. This one-pot reaction is highly efficient for generating molecular complexity.[15][17]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: 2-Hydrazinyl-1H-imidazole HCl 1,3-Dicarbonyl Compound B Dissolve in Solvent (e.g., Ethanol) A->B C Add Acid Catalyst (e.g., Acetic Acid) B->C D Reflux Reaction Mixture (e.g., 4-8 hours) C->D E Monitor Progress by TLC D->E F Cool to Room Temp. & Precipitate Product E->F Upon Completion G Filter Solid Product F->G H Wash with Cold Solvent G->H I Purify by Recrystallization H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: General workflow for imidazole-pyrazole synthesis.

Protocol 1: Synthesis of 1-(1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of a model compound using acetylacetone as the 1,3-dicarbonyl partner.

Materials & Equipment:

  • This compound (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-Layer Chromatography (TLC) apparatus

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.35 g, 10 mmol).

  • Reagent Addition: Add absolute ethanol (40 mL) and stir to dissolve. Add acetylacetone (1.11 mL, 11 mmol), followed by glacial acetic acid (0.06 mL, 1 mmol).

    • Expert Insight: The hydrochloride salt is used for stability. The free base is generated in situ. Using a slight excess of the symmetrical dicarbonyl ensures complete consumption of the starting hydrazine.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (~80°C) with vigorous stirring.

    • Trustworthiness: Refluxing provides the necessary activation energy for both the initial condensation and the subsequent cyclization/dehydration step to form the aromatic pyrazole ring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase) until the starting imidazole spot is consumed (typically 4-6 hours).

  • Product Isolation: Remove the flask from heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying & Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a minimal amount of hot ethanol.

  • Validation: The structure and purity of the final product, 1-(1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole, should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2-Hydrazinyl-1H-imidazole C Ethanol (Solvent) Acetic Acid (Catalyst) Reflux (Δ) B Acetylacetone (1,3-Dicarbonyl) D 1-(1H-imidazol-2-yl)- 3,5-dimethyl-1H-pyrazole C->D Cyclocondensation

Caption: Reaction scheme for model pyrazole synthesis.

Expanded Applications in Drug Discovery

The utility of this compound extends beyond pyrazole synthesis into the construction of various heterocyclic scaffolds critical for modern drug development.

  • Kinase Inhibitors: The resulting imidazole-based heterocycles are ideal scaffolds for targeting the ATP-binding pocket of various kinases, including Cyclin-Dependent Kinases (CDKs) and p38 MAP kinases, which are implicated in cancer and inflammatory diseases.[7][8] The nitrogen atoms of the imidazole and pyrazole rings can act as key hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP.[7]

  • Antitubercular Agents: This building block has been used to create novel hybrid molecules with significant activity against Mycobacterium tuberculosis.[6] The hydrazine linker serves to connect the imidazole core to other pharmacophores, creating molecules that can interact with multiple targets or possess enhanced binding affinity for key mycobacterial enzymes.[6]

  • Fused Heterocycles: The reactive hydrazine group can participate in cyclocondensation reactions with a variety of other reagents, not just dicarbonyls. For example, reaction with hydrazonoyl halides can lead to the formation of fused imidazo[2,1-c][1][6][7]triazine systems, further expanding the accessible chemical space for drug discovery.[1][2]

Conclusion

This compound is a high-utility, strategic building block for pharmaceutical research and development. Its straightforward reactivity, particularly in cyclocondensation reactions, provides reliable and efficient access to privileged scaffolds like imidazole-pyrazoles. The protocols and insights provided herein demonstrate a validated pathway for leveraging this reagent to accelerate the discovery of novel therapeutics, particularly in the fields of oncology and infectious disease.

References

Application Notes & Protocols: 2-Hydrazinyl-1H-imidazole Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-Hydrazinyl-1H-imidazole hydrochloride. We will explore the intrinsic chemical value of this bifunctional building block, detailing its role as a privileged scaffold in modern medicinal chemistry. The guide moves beyond theoretical concepts to provide detailed, field-proven protocols for its use in synthesizing novel heterocyclic entities targeting key areas such as oncology and infectious diseases. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical utility.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of drug discovery, the efficiency of synthesizing novel chemical entities with desirable pharmacological profiles is paramount. This compound (CAS: 1187929-07-2) has emerged as a particularly valuable precursor due to its unique bifunctional nature. It combines a highly reactive hydrazinyl group with the biologically significant imidazole ring system.[1]

The imidazole ring is a five-membered aromatic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[2] Its unique electronic properties, polarity, and ability to act as a hydrogen bond donor and acceptor allow it to interact effectively with a wide range of biological targets.[3] This versatility is evidenced by its presence in numerous FDA-approved drugs, where it often enhances pharmacokinetic properties like solubility and cell permeability.[4]

The hydrazinyl moiety (-NHNH₂) is a powerful synthetic handle. It serves as a potent nucleophile, enabling the construction of larger, more complex molecules. Its most common application is in the formation of hydrazones through condensation with aldehydes and ketones, a cornerstone reaction for generating libraries of diverse compounds for biological screening.[3][5] Furthermore, the hydrazine group is a key component in synthesizing a variety of fused heterocyclic systems, such as pyrazoles, triazoles, and tetrazoles.[6]

This combination makes this compound a powerful tool for molecular hybridization—a strategy that links two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a modified resistance profile.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1187929-07-2[1]
Molecular Formula C₃H₇ClN₄[1]
Molecular Weight 134.57 g/mol [1]
Appearance Solid (Typical)-
Storage Sealed in dry, at room temperature[1]

Core Synthetic Strategies and Rationale

The utility of this compound stems from its predictable and versatile reactivity, primarily centered around the hydrazinyl group. This allows for its application in several key synthetic strategies.

Hydrazone Formation: A Gateway to Bioactive Derivatives

The most direct application involves the condensation reaction between the hydrazinyl group and an aldehyde or ketone to form a stable hydrazone (or acylhydrazone) linkage. This reaction is synthetically straightforward and provides a robust method for coupling the imidazole core to other pharmacophoric moieties. Hydrazone-containing compounds are well-documented for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][7]

The rationale for this approach is twofold:

  • Diversity Generation: A single starting material, 2-Hydrazinyl-1H-imidazole, can be reacted with a vast library of commercially available or custom-synthesized aldehydes, rapidly generating a large and diverse set of final compounds for high-throughput screening.

  • Pharmacophore Integration: The resulting hydrazone linker positions the imidazole core and the substituent from the aldehyde in a defined spatial orientation, creating a new chemical entity whose biological activity can be tuned by modifying the aldehyde component.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Hydrazinyl-Imidazole 2-Hydrazinyl-1H-imidazole Condensation Condensation (e.g., Acetic Acid catalyst) Hydrazinyl-Imidazole->Condensation Aldehyde Aldehyde/Ketone (Pharmacophore B) Aldehyde->Condensation Hydrazone Imidazole-Hydrazone Hybrid (Pharmacophore A + B) Condensation->Hydrazone - H₂O

Caption: Hydrazone formation workflow.

Heterocyclic Ring Synthesis: Building Complex Scaffolds

Beyond simple hydrazone formation, the hydrazinyl group is a key precursor for building more complex, fused heterocyclic ring systems. Through reactions with dicarbonyl compounds, β-ketoesters, or other suitably functionalized reagents, the hydrazine can undergo cyclization to form stable five- or six-membered rings.[6]

This strategy is employed when the goal is to create rigid, conformationally constrained analogues that may fit more precisely into a biological target's binding pocket. For instance, reacting 2-Hydrazinyl-1H-imidazole with acetylacetone can yield a pyrazole derivative, while reaction with ethyl cyanoacetate can lead to a pyrazolone derivative.[6] These resulting fused systems, like imidazo[1,2-b]pyrazoles or triazolo[4,3-a]imidazoles, are prominent scaffolds in the development of targeted therapies, particularly kinase inhibitors.[8][9]

G Start 2-Hydrazinyl-1H-imidazole Reaction Cyclocondensation Reaction Start->Reaction Reagent Cyclization Reagent (e.g., β-Ketoester, Dicarbonyl) Reagent->Reaction Product Fused Heterocyclic System (e.g., Imidazo-pyrazole, Imidazo-triazole) Reaction->Product Formation of new ring

Caption: Heterocycle synthesis via cyclocondensation.

Application Protocols

The following protocols are presented as robust starting points for synthesis. Researchers should perform their own optimization based on the specific substrate and available laboratory equipment.

Protocol 1: General Synthesis of Imidazole-Based Hydrazones as Potential Kinase Inhibitors

Rationale: This protocol describes the synthesis of a library of (E)-N'-(substituted-benzylidene)-1H-imidazole-2-carbohydrazides. This class of compounds is frequently explored for kinase inhibitory activity due to the ability of the planar hydrazone and aromatic systems to interact with the ATP-binding pocket of many kinases.[10] The use of a catalytic amount of glacial acetic acid is crucial as it protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine, thereby facilitating the reaction. Ethanol is an effective solvent as it solubilizes the reactants while also allowing for easy removal post-reaction.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware for reflux

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Stirring and heating apparatus

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

  • Addition of Aldehyde: To this stirring solution, add the substituted aromatic aldehyde (1.05 eq).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde or impurities.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity. The formation of the hydrazone can be confirmed by the appearance of a characteristic C=N stretch in the IR spectrum (approx. 1600-1620 cm⁻¹) and a singlet for the N=CH proton in the ¹H NMR spectrum.[7]

Protocol 2: Synthesis of 3-(1H-imidazol-2-yl)-5-methyl-1H-pyrazole (A Fused Heterocycle)

Rationale: This protocol details the synthesis of a pyrazole ring fused to the imidazole scaffold, a common core in antitubercular and anticancer agents.[1][6] The reaction proceeds via a cyclocondensation mechanism. The hydrazine first attacks one of the carbonyl groups of acetylacetone. The resulting intermediate then undergoes intramolecular cyclization by the attack of the second nitrogen atom onto the other carbonyl group, followed by dehydration to yield the stable aromatic pyrazole ring. Acetic acid serves as both the solvent and catalyst for this transformation.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Standard laboratory glassware for reflux

  • Stirring and heating apparatus

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid (10-15 mL).

  • Reagent Addition: Add acetylacetone (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion via TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing crushed ice and water.

  • Neutralization: Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This step is critical to precipitate the product, which is soluble in its protonated form.

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying and Characterization: Dry the purified product under vacuum. Confirm the structure via spectroscopic methods. The ¹H NMR spectrum should show a characteristic singlet for the pyrazole C4-H and a singlet for the methyl group.

Conclusion and Future Perspectives

This compound is a cornerstone building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of diverse and complex bioactive molecules. Its dual functionality allows for straightforward derivatization via hydrazone formation and the construction of intricate fused heterocyclic systems. The protocols outlined herein provide a practical foundation for leveraging this scaffold in the pursuit of novel therapeutic agents.

Future applications will likely focus on integrating this scaffold into more advanced drug discovery paradigms, such as its use in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) where the imidazole moiety could interact with a target protein while the hydrazine linker is used to attach an E3 ligase-binding element. Furthermore, its role as an amide bioisostere warrants deeper exploration for improving the metabolic stability and cell permeability of peptide-based drug candidates.[11] The continued application of this versatile intermediate promises to yield novel candidates for a range of therapeutic challenges.

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-Hydrazinyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of novel pyrazole derivatives, specifically imidazo[1,2-b]pyrazoles, utilizing 2-hydrazinyl-1H-imidazole hydrochloride as a key starting material. Pyrazole and imidazole moieties are significant pharmacophores, and their fusion into a single scaffold presents a promising avenue for the discovery of new therapeutic agents.[1][2][3] This guide delves into the strategic rationale, detailed reaction mechanisms, step-by-step experimental protocols, and robust characterization methodologies for these valuable heterocyclic compounds. Furthermore, it touches upon the potential biological activities and applications of the synthesized derivatives, providing a solid foundation for further research and drug development endeavors.

Introduction: The Strategic Fusion of Imidazole and Pyrazole Scaffolds

The imidazole ring is a fundamental component of numerous biologically active molecules, including essential amino acids like histidine, and is found in many approved drugs.[4] Its electron-rich nature allows it to readily interact with various biological targets such as proteins and enzymes.[3] Similarly, the pyrazole nucleus is a privileged structure in medicinal chemistry, forming the core of drugs with a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3]

The synthesis of fused heterocyclic systems, such as imidazo[1,2-b]pyrazoles, represents a compelling strategy in drug discovery. By combining the structural features of both imidazole and pyrazole, it is possible to generate novel molecular architectures with unique electronic and steric properties, potentially leading to enhanced biological activity and novel mechanisms of action.[5][6] The starting material, this compound, is an ideal precursor for this purpose, as the hydrazinyl group provides a reactive handle for the construction of the adjacent pyrazole ring through cyclocondensation reactions.

Synthetic Methodology: The Knorr Pyrazole Synthesis Adaptation

The cornerstone of this synthetic approach is a modification of the classic Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7] In this protocol, this compound reacts with a β-ketoester, such as ethyl acetoacetate, to yield the corresponding imidazo[1,2-b]pyrazolone derivative.

Reaction Mechanism

The reaction proceeds through a well-established pathway:

  • Initial Condensation: The more nucleophilic nitrogen of the hydrazine moiety of 2-hydrazinyl-1H-imidazole attacks the more electrophilic ketone carbonyl of the β-ketoester, leading to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the ester carbonyl.

  • Dehydration: Subsequent elimination of a molecule of water and ethanol results in the formation of the stable, fused aromatic imidazo[1,2-b]pyrazolone ring system.

The use of an acid catalyst can facilitate the initial imine formation, while the overall reaction is driven by the formation of the thermodynamically stable aromatic product.

Visualizing the Synthesis

.

Knorr_Pyrazole_Synthesis_Adaptation start 2-Hydrazinyl-1H-imidazole Hydrochloride intermediate1 Hydrazone Intermediate start->intermediate1 Condensation reagent β-Ketoester (e.g., Ethyl Acetoacetate) reagent->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Imidazo[1,2-b]pyrazolone Derivative intermediate2->product Dehydration conditions Solvent (e.g., Ethanol) Heat (Reflux) conditions->intermediate1 conditions->intermediate2

Caption: General workflow for the synthesis of imidazo[1,2-b]pyrazolones.

Detailed Experimental Protocol

This protocol describes a representative synthesis of an imidazo[1,2-b]pyrazolone derivative from this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.48 g, 10 mmol) and absolute ethanol (40 mL).

  • Reagent Addition: To the stirred suspension, add ethyl acetoacetate (1.30 g, 10 mmol) followed by a catalytic amount of glacial acetic acid (3-4 drops).

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine solution (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure imidazo[1,2-b]pyrazolone derivative.

Characterization of Synthesized Derivatives

Thorough characterization is crucial to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is employed for this purpose.[8][9]

Spectroscopic Data

The following table summarizes the expected spectroscopic data for a representative imidazo[1,2-b]pyrazolone derivative.

Technique Expected Observations
¹H NMR Signals corresponding to the protons of the imidazole and pyrazole rings, as well as any substituents. The chemical shifts and coupling constants will be indicative of the specific substitution pattern. For instance, a singlet for the methyl group from ethyl acetoacetate and distinct aromatic protons.
¹³C NMR Resonances for all carbon atoms in the fused heterocyclic system and substituents. The chemical shifts will confirm the carbon framework of the imidazo[1,2-b]pyrazolone core.
FT-IR Characteristic absorption bands for N-H stretching (if present), C=O stretching of the pyrazolone ring, and C=N and C=C stretching vibrations of the aromatic rings.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the target compound, along with characteristic fragmentation patterns.
Visualizing the Characterization Workflow

.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure & Purity Confirmation Crude_Product Crude Product NMR ¹H and ¹³C NMR Crude_Product->NMR IR FT-IR Spectroscopy Crude_Product->IR MS Mass Spectrometry Crude_Product->MS Confirmation Structure Elucidation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the characterization of synthesized pyrazole derivatives.

Biological Activities and Applications

Fused imidazole-pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and related structures, have demonstrated a wide range of biological activities, making them attractive candidates for drug development.[10][11]

  • Anticancer Activity: Many pyrazolo[1,5-a]pyrimidine derivatives have been investigated as potent inhibitors of various protein kinases, which are key regulators in cellular signaling pathways often dysregulated in cancer.[6][10]

  • Antimicrobial and Antifungal Properties: The unique electronic and structural features of these fused heterocycles make them effective against various microbial and fungal pathogens.[1][11]

  • Anti-inflammatory Effects: Some pyrazole derivatives are known to exhibit significant anti-inflammatory properties, and fused systems may offer novel mechanisms of action in this therapeutic area.[2]

The synthesized imidazo[1,2-b]pyrazolones from this protocol can be screened for a variety of biological activities to identify lead compounds for further optimization and development.

Conclusion

The synthesis of imidazo[1,2-b]pyrazolone derivatives from this compound offers a straightforward and efficient route to a promising class of heterocyclic compounds. The detailed protocol and characterization guidelines provided herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The potential for diverse biological activities warrants further investigation into this novel scaffold, paving the way for the development of new therapeutic agents.

References

Application Notes & Protocols: Experimental Setup for Reactions Involving 2-Hydrazinyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Heterocyclic Hydrazine

2-Hydrazinyl-1H-imidazole hydrochloride is a bifunctional chemical intermediate of significant interest in medicinal chemistry and drug discovery.[1] Its structure uniquely combines a reactive hydrazinyl group with the imidazole heterocyclic scaffold, making it a powerful building block for synthesizing more complex molecular architectures.[1] This reagent is particularly valued as a precursor for constructing fused heterocyclic systems, such as imidazo[2,1-c][2][3][4]triazines and pyrazoles, which are privileged structures in many pharmacologically active compounds.[2][5]

The hydrazine moiety serves as a potent nucleophile, enabling a wide range of cyclocondensation and derivatization reactions. Its hydrochloride salt form enhances stability for storage, but requires careful consideration during experimental design to liberate the reactive free base. These application notes provide a comprehensive guide to the safe handling, core reactivity, and detailed experimental protocols for leveraging this compound in the synthesis of key heterocyclic motifs, including pyrazoles and triazoles.

Compound Profile & Physicochemical Data

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 1187929-07-2[1][6][7]
Molecular Formula C₃H₇ClN₄[1][6]
Molecular Weight 134.57 g/mol [1]
Appearance White to light-yellow powder or crystals
Purity Typically ≥95%[6]
Storage Sealed in a dry environment at room temperature[1][7]
SMILES NNC1=NC=CN1.[H]Cl[1][7]

Critical Safety Protocols: Handling Hydrazine Derivatives

Hydrazine and its derivatives are classified as hazardous materials and require strict safety protocols.[3][8] Their reactivity makes them valuable in synthesis but also necessitates careful handling to mitigate risks.[3]

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Always wear chemical safety goggles and a full-face shield.[8]

  • Hand Protection: Use butyl rubber gloves. Leather gloves are unsuitable as hydrazine cannot be removed from leather.[8]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant slicker suit is mandatory.[8]

  • Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors.[8][9] An odor similar to ammonia indicates vapor concentrations exceeding safe exposure limits.[3]

3.2. Storage & Incompatibility

  • Storage: Store in a cool, dry, well-ventilated area, tightly sealed to prevent exposure to air and moisture.[10] Keep the container locked up and away from incompatible materials.[11]

  • Incompatibilities: Hydrazine derivatives are strong reducing agents and should be kept away from oxidizing agents (e.g., peroxides, nitrates, halogens), acids, metal oxides (iron, copper), and porous materials like wood or cloth, as contact can lead to spontaneous ignition.[4][8]

3.3. Spill & Waste Management

  • Spills: In case of a minor spill, remove all ignition sources.[4] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For major spills, evacuate the area and alert emergency responders.[4]

  • Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[11] Neutralization with a weak acid or oxidation with a dilute bleach solution can be used for small-scale quenching under controlled conditions in a fume hood.[9]

Core Reactivity & Mechanistic Considerations

The synthetic utility of this compound stems from the nucleophilic character of the terminal nitrogen atom of the hydrazine group (-NH₂). As a hydrochloride salt, the hydrazine moiety is protonated, rendering it non-nucleophilic. Therefore, the first mechanistic step in most reactions is the in situ neutralization with a base (e.g., triethylamine, sodium acetate, or a mild inorganic base) to generate the free hydrazine.

Once liberated, the free base is a potent binucleophile, primed for reaction with electrophilic partners. This is the foundation for its use in cyclocondensation reactions to form new heterocyclic rings.

Caption: General reaction pathway for 2-Hydrazinyl-1H-imidazole.

Application Protocol 1: Synthesis of Pyrazole Derivatives

This protocol details the synthesis of a 3-(1H-imidazol-2-yl)-5-substituted-1H-pyrazole via cyclocondensation with a 1,3-dicarbonyl compound. This reaction is a cornerstone of pyrazole synthesis.[12][13]

5.1. Rationale The reaction proceeds via the initial formation of a hydrazone intermediate by condensation of the activated hydrazine with one of the carbonyl groups of the 1,3-diketone. Subsequent intramolecular cyclization and dehydration yield the stable aromatic pyrazole ring. The use of an acid catalyst can accelerate the dehydration step.[12]

5.2. Materials & Reagents

ReagentM.W.AmountMoles
2-Hydrazinyl-1H-imidazole HCl134.571.35 g10 mmol
Acetylacetone (2,4-pentanedione)100.121.00 g10 mmol
Triethylamine (Et₃N)101.191.11 g (1.53 mL)11 mmol
Ethanol (Absolute)-50 mL-
Glacial Acetic Acid-0.5 mL(catalyst)

5.3. Step-by-Step Procedure

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.35 g, 10 mmol) and absolute ethanol (50 mL).

  • Base Addition: Stir the suspension at room temperature and add triethylamine (1.53 mL, 11 mmol) dropwise. Stir for 15-20 minutes. A visual change from a slurry to a clearer solution may be observed as the free base is formed.

  • Addition of Diketone: Add acetylacetone (1.00 g, 10 mmol) to the mixture, followed by the addition of glacial acetic acid (0.5 mL) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3). The disappearance of the starting materials and the appearance of a new, more nonpolar spot indicates product formation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Isolation: Add 50 mL of cold deionized water to the concentrated mixture. The product should precipitate as a solid. If an oil forms, scratch the side of the flask with a glass rod to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water (2 x 15 mL). The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Application Protocol 2: Synthesis of Fused Imidazo[2,1-c][2][3][4]triazine Derivatives

This protocol describes a general method for synthesizing fused triazole systems, which are of significant interest in pharmaceutical research. The reaction often involves the condensation of the hydrazine with a precursor that provides the necessary atoms to form the triazine ring.[2][14][15]

6.1. Rationale The synthesis relies on the reaction of the hydrazinyl imidazole with a suitable electrophile, such as a hydrazonoyl halide. The reaction proceeds through a nucleophilic substitution followed by an intramolecular cyclization to form the fused triazine ring system.[2] The base is crucial for both liberating the free hydrazine and scavenging the HCl generated during the reaction.

6.2. Materials & Reagents

ReagentM.W.AmountMoles
2-Hydrazinyl-1H-imidazole HCl134.571.35 g10 mmol
N-Aryl-C-ethoxycarbonylhydrazonoyl chloride(Varies)-10 mmol
Triethylamine (Et₃N)101.192.22 g (3.06 mL)22 mmol
Dioxane or Ethanol-50 mL-

6.3. Step-by-Step Procedure

  • Reagent Preparation: In a 100 mL round-bottom flask fitted with a stir bar and reflux condenser, suspend this compound (1.35 g, 10 mmol) in 50 mL of dioxane.

  • Addition of Reactants: Add the N-aryl-C-ethoxycarbonylhydrazonoyl chloride (10 mmol) to the suspension.

  • Base Addition: Add triethylamine (3.06 mL, 22 mmol) to the reaction mixture. Note that two equivalents are used: one to form the free hydrazine and one to neutralize the HCl byproduct from the hydrazonoyl chloride.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours, with stirring.

  • Monitoring: Monitor the reaction by TLC for the consumption of starting materials.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the triethylamine hydrochloride salt that has precipitated.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate, ethanol) to obtain the pure fused triazine derivative.

  • Characterization: Confirm the structure of the purified product by spectroscopic methods (NMR, MS, IR).

General Experimental Workflow Diagram

The following diagram illustrates a standard workflow for synthesis using this compound.

Experimental_Workflow prep 1. Reagent Preparation - Weigh 2-Hydrazinyl-1H-imidazole HCl - Prepare solvent setup 2. Reaction Setup - Add reagents to flask - Add base (e.g., Et₃N) to free hydrazine prep->setup reaction 3. Reaction - Heat to reflux - Stir for specified time setup->reaction monitor 4. Monitoring - TLC analysis reaction->monitor Iterative Check workup 5. Work-up - Cool reaction - Remove solvent/salts monitor->workup Reaction Complete purify 6. Purification - Recrystallization or - Column Chromatography workup->purify char 7. Characterization - NMR, MS, etc. - Determine yield and purity purify->char

Caption: Standard laboratory workflow for synthesis reactions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Reaction fails to start or proceeds very slowly 1. Incomplete neutralization of the hydrochloride salt. 2. Reagents are of low purity or wet. 3. Insufficient reaction temperature.1. Ensure at least one equivalent of base is added and allowed to stir before adding the electrophile. Consider using a slightly stronger, non-nucleophilic base. 2. Use freshly opened or purified reagents and anhydrous solvents. 3. Confirm the reaction temperature with an internal thermometer.
Formation of multiple products (observed on TLC) 1. Side reactions due to excess heat or prolonged reaction time. 2. The electrophile has multiple reactive sites. 3. The free hydrazine is unstable under reaction conditions.1. Reduce the reaction temperature and monitor closely by TLC to stop the reaction upon completion. 2. Use a more selective electrophile or add it slowly at a lower temperature to control reactivity. 3. Perform the reaction under an inert atmosphere (N₂ or Ar).
Low yield of isolated product 1. Incomplete reaction. 2. Product is soluble in the work-up solvent (e.g., water). 3. Loss during purification.1. Extend the reaction time or increase the temperature slightly. 2. After adding water, extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. 3. Optimize the recrystallization solvent or chromatography eluent to minimize loss.
Product precipitates as an oil, not a solid 1. Presence of impurities. 2. The product has a low melting point.1. Purify the crude oil using column chromatography before attempting recrystallization. 2. Try triturating the oil with a nonpolar solvent like hexane or pentane to induce solidification.

References

Application Notes and Protocols: Leveraging 2-Hydrazinyl-1H-imidazole Hydrochloride for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazole Scaffold in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within the vast chemical space explored for kinase inhibition, nitrogen-containing heterocyclic compounds, particularly those featuring an imidazole core, have emerged as privileged scaffolds. The unique electronic properties of the imidazole ring, its ability to act as both a hydrogen bond donor and acceptor, and its capacity for diverse substitutions make it an ideal anchor for engaging with the ATP-binding site of various kinases.

This guide focuses on a key building block for the synthesis of a promising class of kinase inhibitors: 2-Hydrazinyl-1H-imidazole hydrochloride . The presence of a reactive hydrazine group on the imidazole core provides a versatile handle for constructing more complex heterocyclic systems, such as pyrazole-imidazole hybrids. These fused ring systems have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including Janus kinases (JAKs) and Aurora kinases.

Herein, we provide a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, complete with detailed experimental protocols, data on biological activity, and insights into the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore this valuable chemical entity in their kinase inhibitor discovery programs.

Synthetic Strategy: From 2-Hydrazinyl-1H-imidazole to Pyrazole-Imidazole Core Structures

The primary synthetic utility of this compound in this context lies in its reaction with 1,3-dicarbonyl compounds to construct a pyrazole ring fused or linked to the imidazole moiety. This reaction, a classic example of condensation chemistry, provides a straightforward and efficient route to a diverse library of pyrazole-imidazole scaffolds.

The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents on the newly formed pyrazole ring, enabling fine-tuning of the inhibitor's potency and selectivity.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 2-Hydrazinyl-1H-imidazole hydrochloride Process Condensation & Cyclization Reactant1->Process Reactant2 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Reactant2->Process Product Pyrazole-Imidazole Scaffold Process->Product Formation of Pyrazole Ring

Caption: General synthetic workflow for pyrazole-imidazole scaffolds.

Experimental Protocols

Protocol 1: Synthesis of a Representative 3-(1H-Imidazol-2-yl)-5-methyl-1H-pyrazole

This protocol describes a representative synthesis of a pyrazole-imidazole scaffold from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add acetylacetone (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(1H-imidazol-2-yl)-5-methyl-1H-pyrazole.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[1][2][3]

Materials:

  • Target Kinase (e.g., JAK2, Aurora A)

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Kinase Buffer

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations.

  • Assay Plate Preparation: Add the diluted inhibitor compounds to the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Antibody Mixture: Prepare a solution containing the target kinase and the Eu-labeled anti-tag antibody in the kinase buffer. Add this mixture to all wells.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the kinase buffer. Add this solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition as a function of the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of the synthesized inhibitors on the proliferation of cancer cell lines.[4]

Materials:

  • Cancer cell line (e.g., K562 for leukemia, A549 for lung cancer)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitor. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the inhibitor concentration.

Biological Activity and Structure-Activity Relationship (SAR)

The pyrazole-imidazole scaffold has shown significant promise as a multi-targeted kinase inhibitor. The following table summarizes the inhibitory activities of a representative compound with this core structure against several kinases.

Kinase TargetIC50 (nM)Reference
JAK2166[5]
JAK357[5]
Aurora A939[5]
Aurora B583[5]

Structure-Activity Relationship (SAR) Insights:

  • Hinge-Binding: The pyrazole-imidazole core acts as a scaffold that can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • Substitutions on the Pyrazole Ring: Modifications at this position can influence selectivity and potency by interacting with the solvent-exposed region or the hydrophobic pocket of the kinase.

  • Substitutions on the Imidazole Ring: These can be tailored to enhance interactions with the sugar pocket or the hydrophobic region of the ATP-binding site.

Mechanism of Action and Signaling Pathways

Inhibitors derived from the pyrazole-imidazole scaffold often function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. For instance, inhibitors targeting JAK kinases interfere with the JAK-STAT signaling pathway, which is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Kinase Receptor->JAK activates STAT STAT Protein JAK->STAT phosphorylates STAT->STAT dimerizes Nucleus Nucleus STAT->Nucleus translocates to Gene Gene Transcription Nucleus->Gene activates Inhibitor Pyrazole-Imidazole Inhibitor Inhibitor->JAK inhibits

Caption: Inhibition of the JAK-STAT pathway by a pyrazole-imidazole inhibitor.

Conclusion and Future Directions

This compound serves as a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. The straightforward and efficient synthesis of pyrazole-imidazole scaffolds allows for the rapid generation of diverse chemical libraries for screening and lead optimization. The demonstrated activity of these compounds against key oncogenic kinases like JAKs and Aurora kinases underscores their therapeutic potential.

Future research in this area should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of 1,3-dicarbonyl compounds and further derivatization of the pyrazole-imidazole core to improve potency and selectivity.

  • Kinome-wide Profiling: Screening optimized inhibitors against a broad panel of kinases to understand their selectivity profile and identify potential off-target effects.

  • In Vivo Evaluation: Advancing promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the synthetic accessibility and favorable biological properties of inhibitors derived from this compound, the scientific community can continue to advance the development of novel and effective targeted therapies for a multitude of diseases.

References

Application Notes and Protocols for 2-Hydrazinyl-1H-imidazole hydrochloride in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

2-Hydrazinyl-1H-imidazole hydrochloride is a reactive chemical intermediate poised for significant applications in the burgeoning fields of chemical biology, drug discovery, and materials science.[1][2] Its unique structure, featuring a nucleophilic hydrazine moiety appended to a biologically relevant imidazole scaffold, opens avenues for diverse chemical transformations. This guide provides detailed protocols and expert insights into leveraging this molecule for two powerful "click chemistry" paradigms: bioorthogonal hydrazone ligation and the robust copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The imidazole core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[3][4][5][6] The strategic placement of a hydrazinyl group at the 2-position allows for its elaboration into a variety of functional handles, making it an attractive starting material for creating libraries of complex molecules. These application notes are designed for researchers, scientists, and drug development professionals seeking to incorporate this versatile building block into their synthetic and bioconjugation workflows.

Core Safety Directives: Handling Hydrazine Derivatives

Hydrazine and its derivatives are classified as hazardous substances and require strict safety protocols.[7][8][9][10] The hydrochloride salt form of 2-hydrazinyl-1H-imidazole generally offers improved stability and handling characteristics compared to the freebase.

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[7][10] Wear a flame-resistant lab coat, nitrile or chloroprene gloves, and ANSI Z87.1-compliant safety goggles.[10] A face shield is recommended if there is a risk of splashing.[7]

  • Engineering Controls: A properly functioning fume hood is mandatory for all manipulations of this compound.[7][10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][9] Keep the container tightly closed.

  • Waste Disposal: Dispose of all waste containing this compound as hazardous waste in accordance with local, state, and federal regulations.[7]

Application I: Bioorthogonal Ligation via Hydrazone Formation

The reaction between a hydrazine and an aldehyde or ketone to form a stable hydrazone linkage is a cornerstone of bioconjugation.[11][12][13][14] This reaction is highly specific, proceeds under mild, often physiological conditions, and is bioorthogonal, meaning it does not interfere with native biological processes.[12][14] This makes it an ideal strategy for labeling proteins, peptides, and other biomolecules.[11]

Principle of Hydrazone Ligation

The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. The reaction rate is pH-dependent, with optimal rates typically observed in mildly acidic conditions (pH ~4.5-5.5), which facilitate the dehydration step without significantly protonating the hydrazine nucleophile.[14]

Hydrazone_Formation cluster_reactants Reactants cluster_product Product Hydrazinyl_Imidazole 2-Hydrazinyl-1H-imidazole Hydrazone_Conjugate Imidazole-Hydrazone Conjugate Hydrazinyl_Imidazole->Hydrazone_Conjugate + Carbonyl_Substrate Aldehyde/Ketone Substrate (e.g., R-CHO) Carbonyl_Substrate->Hydrazone_Conjugate pH 4.5-5.5 - H₂O

Caption: Workflow for hydrazone ligation.

Protocol: Conjugation to a Carbonyl-Containing Molecule

This protocol provides a general method for conjugating this compound to a molecule containing an aldehyde or ketone functional group.

Materials:

  • This compound (CAS 1187929-07-2)[15][16]

  • Carbonyl-containing substrate (e.g., an aldehyde-modified protein or small molecule)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.0

  • Purification system (e.g., size-exclusion chromatography for proteins, HPLC for small molecules)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Dissolve the carbonyl-containing substrate in the Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).

  • Conjugation Reaction:

    • To the solution of the carbonyl-containing substrate, add the this compound stock solution to achieve the desired molar excess (typically 10-50 fold excess relative to the carbonyl groups).

    • Rationale: A molar excess of the hydrazine drives the reaction equilibrium towards product formation.

    • Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The reaction can also be performed at 4°C for overnight incubation to minimize degradation of sensitive substrates.

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Once the reaction is complete, purify the resulting hydrazone conjugate to remove excess unreacted this compound and any byproducts.

    • For protein conjugates, size-exclusion chromatography is a common and effective method.

    • For small molecule conjugates, purification can be achieved by reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and UV-Vis spectroscopy.

ParameterRecommended ValueNotes
pH 4.5 - 5.5Balances carbonyl reactivity and hydrazine nucleophilicity.
Temperature 4 - 25 °CLower temperatures for sensitive substrates.
Reaction Time 2 - 12 hoursMonitor for completion.
Molar Excess of Hydrazine 10 - 50 foldDrives the reaction forward.
Solvent for Stock Anhydrous DMF or DMSOEnsures solubility and stability of the hydrazine hydrochloride.

Application II: CuAAC via Conversion to 2-Azido-1H-imidazole

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, known for its high efficiency, specificity, and broad functional group tolerance.[11] To utilize this compound in this reaction, the hydrazinyl group must first be converted into an azide. This is readily achievable through a diazotization reaction with sodium nitrite in an acidic medium.[17][18][19]

Step 1: Synthesis of 2-Azido-1H-imidazole

This protocol details the conversion of the hydrazinyl group to an azide. Caution: This reaction generates hydrazoic acid (HN₃) in situ, which is highly toxic and explosive.[20] This procedure must be performed in a well-ventilated fume hood with extreme care.

Azide_Synthesis cluster_reactants Reactants cluster_product Product Hydrazinyl_Imidazole 2-Hydrazinyl-1H-imidazole hydrochloride Azido_Imidazole 2-Azido-1H-imidazole Hydrazinyl_Imidazole->Azido_Imidazole + Sodium_Nitrite Sodium Nitrite (NaNO₂) Sodium_Nitrite->Azido_Imidazole Aqueous Acid (e.g., HCl) 0-5 °C

Caption: Synthesis of 2-Azido-1H-imidazole.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2 M

  • Deionized water

  • Ice bath

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve 1.0 equivalent of this compound in 2 M HCl in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask to 0-5 °C in an ice bath. Rationale: The diazotization reaction is exothermic and the resulting diazonium salt intermediate is unstable at higher temperatures.

  • Diazotization and Azide Formation:

    • Prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred, cold solution of the hydrazine hydrochloride over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. The formation of the azide may be observed by a color change or gas evolution (N₂).

  • Work-up and Isolation:

    • Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Perform this step slowly in the ice bath to control any exotherm and gas evolution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Azido-1H-imidazole.

  • Purification and Characterization:

    • The crude product can be purified by column chromatography on silica gel if necessary.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The product should be stored under an inert atmosphere at low temperatures and used promptly due to the potential instability of organic azides.

Step 2: Protocol for CuAAC with 2-Azido-1H-imidazole

This protocol describes the conjugation of the newly synthesized 2-Azido-1H-imidazole to an alkyne-functionalized molecule.

CuAAC_Workflow cluster_reactants Reactants cluster_reagents Catalytic System cluster_product Product Azido_Imidazole 2-Azido-1H-imidazole Triazole_Conjugate Imidazole-Triazole Conjugate Azido_Imidazole->Triazole_Conjugate Alkyne_Substrate Alkyne-containing Molecule Alkyne_Substrate->Triazole_Conjugate Copper_Source CuSO₄ Copper_Source->Triazole_Conjugate Reducing_Agent Sodium Ascorbate Reducing_Agent->Triazole_Conjugate Ligand THPTA or TBTA (optional but recommended) Ligand->Triazole_Conjugate

Caption: General workflow for CuAAC.

Materials:

  • 2-Azido-1H-imidazole (synthesized as described above)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions, or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents.

  • Solvent: t-Butanol/water (1:1) or other suitable solvent system (e.g., DMF, DMSO).

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution of 2-Azido-1H-imidazole in the chosen solvent.

    • Prepare a 100 mM stock solution of the alkyne-containing molecule.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water. Rationale: Sodium ascorbate solutions are prone to oxidation and should be prepared fresh.

    • If using a ligand, prepare a 100 mM stock solution of THPTA or TBTA.

  • CuAAC Reaction:

    • In a reaction vial, combine the 2-Azido-1H-imidazole (1.0-1.2 equivalents) and the alkyne-containing molecule (1.0 equivalent).

    • Add the solvent to achieve the desired final concentration (typically 1-100 mM).

    • If using a ligand, add it to the reaction mixture (typically 5 mole % relative to the limiting reagent). Rationale: Ligands like THPTA and TBTA stabilize the Cu(I) oxidation state and accelerate the reaction.

    • Add the CuSO₄ solution (1-10 mole % relative to the limiting reagent).

    • Initiate the reaction by adding the sodium ascorbate solution (5-20 mole % relative to the limiting reagent).

    • Stir the reaction at room temperature for 1-24 hours. Monitor progress by TLC or LC-MS.

  • Purification and Characterization:

    • Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent and water.

    • The desired triazole product is then purified by column chromatography or HPLC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the 1,4-disubstituted triazole ring.

ParameterRecommended ValueNotes
Catalyst (CuSO₄) 1 - 10 mol %Lower catalyst loading may be possible with efficient ligands.
Reducing Agent (Ascorbate) 5 - 20 mol %Should be in excess of the copper catalyst.
Ligand (optional) 5 mol %Highly recommended for efficiency and to protect biomolecules.
Temperature Room TemperatureReaction is typically efficient at ambient temperatures.
Reaction Time 1 - 24 hoursMonitor for completion.

References

Application Notes and Protocols: Derivatization of 2-Hydrazinyl-1H-imidazole for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Hydrazinyl-1H-imidazole Scaffold

In the landscape of medicinal chemistry, the imidazole nucleus stands as a cornerstone scaffold, renowned for its versatile biological activities.[1][2] This five-membered aromatic heterocycle, with its two nitrogen atoms, possesses unique electronic characteristics that enable it to interact with a wide array of biological targets, including enzymes and receptors.[3][4] The strategic incorporation of a hydrazinyl moiety at the 2-position of the imidazole ring introduces a highly reactive and versatile handle for chemical diversification. This functional group opens up a gateway for the synthesis of a broad spectrum of derivatives, primarily through the formation of hydrazones, which are known to be critical pharmacophores in their own right.[5]

The derivatization of 2-hydrazinyl-1H-imidazole is a proven strategy for generating libraries of novel compounds for biological screening. The resulting hydrazone derivatives, among others, have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 2-hydrazinyl-1H-imidazole, from the foundational synthesis of the core scaffold to the biological evaluation of its derivatives. The protocols herein are designed to be robust and self-validating, with an emphasis on the rationale behind key experimental choices.

Chemical Principles and Strategic Considerations

The primary route for the derivatization of 2-hydrazinyl-1H-imidazole involves the condensation reaction between the terminal nitrogen of the hydrazine group and a carbonyl compound, typically an aldehyde or a ketone. This reaction, which forms a Schiff base (hydrazone), is generally straightforward and proceeds under mild conditions, often with acid catalysis.[5] The choice of carbonyl compound is a critical determinant of the resulting derivative's structural and electronic properties, and consequently, its biological activity.

The imidazole ring itself offers additional sites for modification, although these are often less reactive than the hydrazine moiety. N-alkylation or N-arylation of the imidazole nitrogens can be achieved, further expanding the chemical space of the resulting library. The selection of derivatizing agents should be guided by the therapeutic target of interest and the desired physicochemical properties of the final compounds.

Experimental Workflows and Protocols

Synthesis of the 2-Hydrazinyl-1H-imidazole Scaffold

The synthesis of the 2-hydrazinyl-1H-imidazole starting material is a crucial first step. While various methods exist, a common and effective approach involves the conversion of a more readily available precursor, such as a 2-mercapto-1H-imidazole or a 2-sulfonic acid-1H-imidazole derivative, through reaction with hydrazine hydrate.[7][8]

Protocol 1: Synthesis of 2-Hydrazinyl-1H-benzimidazole (as a representative example)

Note: This protocol is adapted from methodologies described for the synthesis of 2-hydrazinobenzimidazoles and serves as a representative procedure.[7][8]

  • Preparation of the Precursor (1H-benzimidazole-2-sulfonic acid):

    • To a solution of 1H-benzimidazole-2-thiol in 50% aqueous sodium hydroxide, add potassium permanganate portion-wise with stirring, maintaining the temperature below 40°C.

    • Continue stirring for 1 hour after the addition is complete.

    • Filter the reaction mixture and acidify the filtrate with hydrochloric acid to a pH of approximately 1.

    • Collect the resulting precipitate of 1H-benzimidazole-2-sulfonic acid by filtration and wash with cold water.

  • Hydrazinolysis:

    • Suspend the 1H-benzimidazole-2-sulfonic acid in an excess of hydrazine hydrate (99%).

    • Reflux the mixture for 3 hours.

    • Cool the reaction mixture to room temperature. The product, 2-hydrazinyl-1H-benzimidazole, will crystallize.

    • Filter the crystalline product and wash thoroughly with cold water.

    • Dry the product under vacuum.

dot

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_hydrazinolysis Hydrazinolysis Thiol 1H-Benzimidazole-2-thiol SulfonicAcid 1H-Benzimidazole-2-sulfonic Acid Thiol->SulfonicAcid KMnO4, NaOH Hydrazine 2-Hydrazinyl-1H-benzimidazole SulfonicAcid->Hydrazine Hydrazine Hydrate, Reflux

Caption: Synthesis workflow for 2-hydrazinyl-1H-benzimidazole.

Derivatization via Hydrazone Formation

The formation of hydrazones is a highly efficient method for generating a diverse library of compounds from the 2-hydrazinyl-1H-imidazole scaffold.

Protocol 2: General Procedure for the Synthesis of 2-(2-Arylmethylidenehydrazinyl)-1H-imidazole Derivatives

Note: This is a generalized protocol based on common practices for hydrazone synthesis.[5][9]

  • Reaction Setup:

    • Dissolve 1 mmol of 2-hydrazinyl-1H-imidazole in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

    • Add 1 mmol of the desired aldehyde or ketone to the solution.

    • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid or a small amount of citric acid) to the reaction mixture. The use of a catalyst like citric acid aligns with green chemistry principles by enhancing reaction efficiency.[5]

  • Reaction Conditions:

    • Reflux the reaction mixture for a period ranging from 30 minutes to several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

    • Collect the solid product by filtration.

    • Wash the product with a cold solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials.

    • Recrystallize the product from a suitable solvent (e.g., ethanol, DMF, or a mixture of solvents) to obtain the pure hydrazone derivative.

dot

Derivatization_Workflow Scaffold 2-Hydrazinyl-1H-imidazole Reaction Condensation Reaction (Reflux) Scaffold->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Product Hydrazone Derivative Reaction->Product Purification Purification (Filtration & Recrystallization) Product->Purification

Caption: General workflow for hydrazone derivatization.

Characterization of Synthesized Derivatives

Thorough characterization of the newly synthesized compounds is essential to confirm their structure and purity before proceeding to biological screening. A combination of spectroscopic techniques is typically employed.

Analytical Technique Purpose Expected Observations for Hydrazone Derivatives
FTIR Spectroscopy To identify the presence of key functional groups.Disappearance of the C=O stretching band from the starting aldehyde/ketone. Appearance of a C=N stretching band (around 1600-1650 cm⁻¹). Presence of N-H stretching bands.[6]
¹H NMR Spectroscopy To determine the proton environment and confirm the structure.Appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the range of 8-9 ppm for aldehyde-derived hydrazones. Signals corresponding to the aromatic protons of the imidazole and the aryl substituent.[10][11]
¹³C NMR Spectroscopy To identify the carbon skeleton of the molecule.A signal for the azomethine carbon (-N=C-) in the downfield region. Signals corresponding to the carbons of the imidazole and aryl rings.[6][10]
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the synthesized derivative.[10]

Protocol 3: Standard Characterization Procedures

  • Sample Preparation:

    • For FTIR, prepare a KBr pellet or use an ATR accessory.

    • For NMR, dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[12]

    • For MS, dissolve the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Acquire the spectra using standard instrument parameters.

  • Data Analysis:

    • Analyze the obtained spectra to confirm the presence of characteristic peaks and the absence of impurities. Compare the data with expected values.

Biological Screening of Derivative Libraries

High-Throughput Screening (HTS) is a powerful tool for rapidly evaluating the biological activity of large compound libraries.[13][14] The choice of assay is dictated by the therapeutic area of interest. Imidazole derivatives have shown promise in various fields, including oncology and microbiology.

dot

Caption: Logical pathway for biological screening.

Antimicrobial Screening

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight.

    • Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform serial dilutions of the synthesized derivatives (typically from 256 µg/mL to 0.5 µg/mL).[15]

    • Add the standardized inoculum to each well.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation and Analysis:

    • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Screening

Protocol 5: MTT Cell Viability Assay

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7, HeLa) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells. From this data, the IC₅₀ (half-maximal inhibitory concentration) can be determined.

Data Presentation and Interpretation

The results from biological screening should be tabulated for clear comparison and interpretation.

Table 1: Representative Antimicrobial Activity Data (MIC in µg/mL)

Compound ID Aryl Substituent S. aureus E. coli C. albicans
HZ-01 Phenyl163264
HZ-02 4-Chlorophenyl81632
HZ-03 4-Nitrophenyl4816
HZ-04 4-Methoxyphenyl3264>128
Control Ciprofloxacin10.5N/A
Control FluconazoleN/AN/A2

Table 2: Representative Anticancer Activity Data (IC₅₀ in µM)

Compound ID Aryl Substituent MCF-7 (Breast Cancer) HeLa (Cervical Cancer)
HZ-01 Phenyl25.432.1
HZ-02 4-Chlorophenyl12.818.5
HZ-03 4-Nitrophenyl8.210.9
HZ-04 4-Methoxyphenyl45.758.3
Control Doxorubicin0.81.1

Conclusion and Future Directions

The derivatization of 2-hydrazinyl-1H-imidazole is a fertile ground for the discovery of novel bioactive compounds. The protocols and workflows outlined in this application note provide a robust framework for the synthesis, characterization, and biological screening of derivative libraries. The strategic selection of derivatizing agents, guided by an understanding of structure-activity relationships, will continue to be a key driver of success in this field. Future work should focus on exploring a wider range of carbonyl compounds and other electrophilic partners to further expand the chemical diversity of imidazole-based libraries. Additionally, the elucidation of the mechanisms of action for the most potent "hit" compounds will be crucial for their development into viable therapeutic agents.

References

Scalable Synthesis of 2-Hydrazinyl-1H-imidazole Hydrochloride: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

2-Hydrazinyl-1H-imidazole and its derivatives are pivotal intermediates in the synthesis of pharmacologically active compounds, serving as versatile scaffolds in drug discovery. This application note provides a comprehensive, scalable, and validated protocol for the synthesis of 2-Hydrazinyl-1H-imidazole hydrochloride. We detail a robust two-step synthetic strategy commencing from the readily available 2-chloro-1H-imidazole. The causality behind experimental choices, process optimization for scalability, and detailed analytical characterization are thoroughly discussed to ensure reproducibility and high purity of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for producing this key building block on a laboratory and pilot scale.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the essential amino acid histidine.[1] Its unique electronic properties and ability to act as a proton donor and acceptor make it a privileged structure in medicinal chemistry. The introduction of a hydrazinyl group at the 2-position of the imidazole ring creates a highly versatile intermediate, 2-hydrazinyl-1H-imidazole, which is a precursor for synthesizing a wide range of more complex heterocyclic systems like triazoles and pyrazoles through cyclization reactions.[2][3] These resulting compounds have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][4][5]

The hydrochloride salt form is preferred for its improved stability, crystallinity, and solubility in aqueous media, facilitating handling, formulation, and subsequent reactions.[6][7] This document outlines a scalable and efficient synthesis of this compound, designed to be a self-validating system for producing high-purity material.

Strategic Approach to Synthesis

A scalable synthesis demands a strategy that utilizes readily available starting materials, involves high-yielding reactions with straightforward work-up procedures, and avoids hazardous reagents where possible. Our selected route is a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of commercially available 2-chloro-1H-imidazole with hydrazine hydrate. The electron-withdrawing nature of the imidazole nitrogens activates the 2-position for nucleophilic attack by hydrazine.

  • Salt Formation: Conversion of the resulting free base, 2-hydrazinyl-1H-imidazole, to its stable hydrochloride salt using hydrochloric acid.

This approach is advantageous due to its convergence and the typically clean nature of the SNAr reaction on electron-deficient heterocycles.

G cluster_0 Overall Synthetic Workflow Start 2-Chloro-1H-imidazole Step1 Step 1: Nucleophilic Substitution (SNAr) Solvent: Ethanol Conditions: Reflux Start->Step1 Hydrazine Hydrazine Hydrate Hydrazine->Step1 Intermediate 2-Hydrazinyl-1H-imidazole (Free Base) Step1->Intermediate Step2 Step 2: Salt Formation Solvent: 2-Propanol Intermediate->Step2 HCl Hydrochloric Acid HCl->Step2 Product This compound Step2->Product Purification Purification by Recrystallization Product->Purification

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precautions

Hydrazine Hydrate is highly toxic, corrosive, and a suspected carcinogen. [8][9] All manipulations must be performed in a certified chemical fume hood.[9] Personal protective equipment (PPE), including a lab coat, chemical splash goggles, and butyl rubber gloves, is mandatory.[10] An emergency shower and eyewash station must be accessible. All hydrazine-containing waste must be quenched and disposed of according to institutional and local regulations.[9]

Protocol 1: Synthesis of 2-Hydrazinyl-1H-imidazole

This procedure details the nucleophilic substitution reaction to form the free base intermediate.

Materials and Reagents:

ReagentFormulaMW ( g/mol )MolesMass/Volume
2-Chloro-1H-imidazoleC₃H₃ClN₂102.520.1010.25 g
Hydrazine Hydrate (~64%)H₆N₂O50.060.5025.0 g (24.3 mL)
Ethanol (200 proof)C₂H₅OH--200 mL

Procedure:

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-1H-imidazole (10.25 g, 0.10 mol).

  • Solvent Addition: Add ethanol (200 mL) to the flask and stir the mixture to obtain a suspension.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add hydrazine hydrate (24.3 mL, 0.50 mol, 5.0 equivalents) to the suspension. The large excess of hydrazine serves as both the nucleophile and a base to neutralize the HCl generated in situ, driving the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume to approximately 50 mL using a rotary evaporator.

    • Cool the concentrated mixture in an ice bath for 1-2 hours to precipitate the product.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol (2 x 20 mL).

    • Dry the solid under vacuum to yield 2-hydrazinyl-1H-imidazole as an off-white solid. (Typical yield: 85-92%).

Protocol 2: Preparation and Purification of this compound

This protocol describes the conversion to the hydrochloride salt and subsequent purification.

Materials and Reagents:

ReagentFormulaMolesMass/Volume
2-Hydrazinyl-1H-imidazoleC₃H₆N₄0.0858.34 g (from previous step)
2-Propanol (IPA)C₃H₈O-150 mL
2 M HCl in Diethyl EtherHCl0.09447 mL (1.1 equivalents)

Procedure:

  • Salt Formation: Suspend the crude 2-hydrazinyl-1H-imidazole (8.34 g, 0.085 mol) in 2-propanol (150 mL) in a 250 mL Erlenmeyer flask with magnetic stirring.

  • Slowly add the 2 M solution of HCl in diethyl ether (47 mL, 0.094 mol) dropwise over 15-20 minutes at room temperature. The use of anhydrous HCl solution prevents the introduction of water, which can hinder crystallization and yield an anhydrous salt form.[7]

  • A thick white precipitate will form. Stir the suspension for an additional 1 hour at room temperature to ensure complete salt formation.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold 2-propanol (20 mL) followed by diethyl ether (30 mL) to aid in drying.

  • Purification (Recrystallization):

    • Transfer the crude hydrochloride salt to a clean flask.

    • Add a minimal amount of hot ethanol or a 2-propanol/ethanol mixture to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with cold 2-propanol, and dry under vacuum at 40-50 °C. (Typical recovery: >90%). Recrystallization from 2-propanol is often effective for purifying organic hydrochloride salts.[11]

Analytical Characterization

The identity and purity of the final product, this compound, must be confirmed through a combination of analytical techniques.

G cluster_1 Validation & Characterization Logic Product Final Product: 2-Hydrazinyl-1H-imidazole hydrochloride Structure Structural Confirmation Product->Structure Purity Purity Assessment Product->Purity NMR 1H & 13C NMR Structure->NMR MS Mass Spectrometry (MS) Structure->MS IR Infrared (IR) Spectroscopy Structure->IR MP Melting Point (MP) Purity->MP HPLC HPLC Analysis Purity->HPLC

Caption: A logical diagram of the analytical validation process.

Expected Analytical Data:

TestSpecification
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~7.0 (s, 2H, imidazole C-H), NH and NH₂ protons will appear as broad singlets, exchangeable with D₂O.
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~150 (C2-hydrazine), ~118 (C4/C5-H).
Mass Spec (ESI+) m/z: 99.07 [M+H]⁺ for the free base C₃H₆N₄.
IR (KBr) ν (cm⁻¹): 3400-3200 (N-H stretch), ~1640 (C=N stretch), ~1580 (imidazole ring stretch).
Melting Point >200 °C (with decomposition).
Purity (HPLC) ≥98%

Note: Exact NMR shifts can vary depending on solvent and concentration.

Scalability and Process Optimization

Scaling this synthesis requires careful consideration of several factors to maintain yield, purity, and safety.

  • Thermal Management: The reaction of hydrazine with 2-chloro-1H-imidazole is exothermic. On a larger scale, the rate of hydrazine addition must be carefully controlled to manage the internal temperature. A jacketed reactor with controlled heating and cooling is recommended.

  • Mixing: Efficient agitation is crucial to ensure homogeneity, especially during the initial suspension phase and subsequent precipitation of the hydrochloride salt.

  • Isolation and Filtration: For kilogram-scale production, larger filtration equipment such as a Nutsche filter-dryer would be more efficient for isolating and drying the product compared to laboratory glassware.

  • Solvent Selection: While ethanol and 2-propanol are effective, alternative solvent systems could be explored for improved solubility profiles or easier recovery on a large scale. For instance, using gaseous HCl bubbled through an IPA suspension can be an alternative to the HCl/ether solution, though this requires specialized equipment.[7]

Conclusion

The protocol described provides a reliable and scalable pathway for the synthesis of this compound, a valuable intermediate for pharmaceutical research and development. By explaining the rationale behind the chosen conditions and providing detailed characterization data, this application note serves as a robust guide for scientists. Adherence to the safety protocols, particularly concerning the handling of hydrazine, is paramount for the successful and safe execution of this synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydrazinyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydrazinyl-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common and logical synthetic route involves a two-step sequence starting from 2-amino-1H-imidazole sulfate:

  • Diazotization: The primary amino group of 2-amino-1H-imidazole is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.

  • Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine derivative, which is subsequently isolated as its hydrochloride salt.

This guide will focus on troubleshooting issues that may arise during this synthetic pathway.

Visualizing the Workflow

To provide a clear overview of the process, the following diagram illustrates the key stages of the synthesis.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Isolation A 2-Amino-1H-imidazole Sulfate in HCl (aq) C Formation of 2-Imidazolediazonium Chloride A->C Add NaNO2 at 0-5 °C B Sodium Nitrite (aq) Solution E Reduction to 2-Hydrazinyl-1H-imidazole C->E Immediate use D Stannous Chloride (SnCl2) in conc. HCl D->E Add diazonium salt solution F Precipitation and Filtration E->F G Washing and Drying F->G H Final Product: this compound G->H

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to maintain the temperature between 0-5 °C during the diazotization step?

A1: The intermediate diazonium salt is thermally unstable.[1][2] At temperatures above 5 °C, it can rapidly decompose, leading to the evolution of nitrogen gas and the formation of byproducts, such as 2-chloroimidazole or 2-hydroxyimidazole (if water is present).[1][2] This decomposition will significantly lower the yield of your desired product. In some cases, uncontrolled decomposition of diazonium salts can be explosive, especially if they are allowed to dry out.[1]

Q2: Can I isolate the 2-imidazolediazonium chloride before the reduction step?

A2: It is strongly advised not to isolate the diazonium salt. These intermediates are often explosive in their solid, dry state.[1] The standard and safest practice is to use the cold diazonium salt solution immediately in the subsequent reduction step.[3]

Q3: My final product has a pink or reddish tint. What is the likely cause?

A3: A reddish discoloration can indicate the presence of azo compounds, which are common byproducts in diazonium chemistry. These can form if a portion of the unreacted diazonium salt couples with an electron-rich species in the reaction mixture. Ensuring a slight excess of the reducing agent and maintaining a low temperature can help minimize the formation of these colored impurities.

Q4: What is the purpose of using a hydrochloride salt for the final product?

A4: Hydrazines are often basic and can be susceptible to aerial oxidation. Converting the final product to its hydrochloride salt increases its stability, makes it easier to handle as a crystalline solid, and improves its shelf-life. The salt form is also often more suitable for downstream applications, including in pharmaceutical development.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low or No Yield of the Final Product

A low yield is one of the most common issues in this synthesis. The root cause can often be traced back to the sensitive nature of the diazonium salt intermediate.

Potential Cause Explanation & Causality Recommended Solution
Inefficient Diazotization The formation of nitrous acid (in situ from NaNO₂ and HCl) and its subsequent reaction with the amino group is highly dependent on pH and temperature. If the solution is not sufficiently acidic, the diazotization will be incomplete.Ensure that at least 2.5-3 equivalents of hydrochloric acid are used relative to the starting 2-amino-1H-imidazole sulfate. This ensures the formation of nitrous acid and maintains an acidic environment to stabilize the diazonium salt.
Decomposition of Diazonium Salt As mentioned in the FAQs, if the temperature rises above 5 °C during the addition of sodium nitrite or during the waiting period before reduction, the diazonium salt will decompose.[1][2]Use an ice-salt bath to maintain the temperature between 0 and 5 °C. Monitor the internal temperature of the reaction flask closely with a thermometer. Add the sodium nitrite solution slowly and dropwise to control the exothermic reaction.
Premature Quenching of Diazonium Salt If the diazonium salt solution is allowed to stand for too long, even at low temperatures, it will slowly decompose.[3]Prepare the reducing agent solution (stannous chloride in concentrated HCl) in advance and have it ready for the addition of the freshly prepared diazonium salt solution. Minimize the time between the completion of diazotization and the start of the reduction.
Inefficient Reduction The reduction of the diazonium salt to the hydrazine is a critical step. An insufficient amount of the reducing agent or suboptimal reaction conditions can lead to a low yield.Use a molar excess of stannous chloride (typically 2.5-3 equivalents) to ensure complete reduction. The reduction is often carried out at a slightly elevated temperature after the initial mixing in the cold; however, this should be done cautiously. Monitor the reaction progress using an appropriate technique like TLC.
Problem 2: Difficulty in Isolating the Product

If you are experiencing issues with precipitating or filtering the final hydrochloride salt, consider the following:

Potential Cause Explanation & Causality Recommended Solution
Product is too Soluble The hydrochloride salt may have some solubility in the reaction mixture, especially if a large volume of solvent is present.After the reduction is complete, you can try to concentrate the reaction mixture under reduced pressure to a smaller volume before cooling to induce precipitation. Alternatively, adding a co-solvent in which the hydrochloride salt is insoluble, such as isopropanol or acetone, can aid in precipitation.
Formation of an Oil instead of a Solid The product may sometimes separate as an oil rather than a crystalline solid, which is difficult to filter and purify. This can be due to the presence of impurities.Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. If that fails, you can attempt to dissolve the oil in a minimal amount of a suitable solvent (e.g., methanol) and then re-precipitate it by adding a non-solvent (e.g., diethyl ether) slowly.
Problem 3: Product Purity Issues

Impurities in the final product can affect its stability and performance in subsequent applications.

Potential Cause Explanation & Causality Recommended Solution
Presence of Starting Material Incomplete diazotization will result in the presence of 2-amino-1H-imidazole in your final product.Before proceeding to the reduction step, you can perform a spot test to check for the presence of unreacted primary amine. If starting material is still present, a small additional amount of sodium nitrite solution can be added, while carefully maintaining the low temperature.
Formation of 2-hydroxyimidazole If the diazonium salt reacts with water, 2-hydroxyimidazole can form as a significant byproduct. This is more likely if the temperature is too high.Strict temperature control is the best preventative measure. During work-up, the difference in solubility and pKa between the desired hydrazine and the hydroxylated byproduct can be exploited for purification, for example, through careful pH adjustment during extraction or crystallization.
Residual Tin Salts If stannous chloride is used as the reducing agent, inorganic tin salts can co-precipitate with your product.Thoroughly wash the filtered product with a suitable solvent, such as cold isopropanol or acetone, to remove residual tin salts. You can also re-dissolve the crude product in a minimal amount of hot water or methanol and re-precipitate it, leaving the more soluble tin salts in the mother liquor.

Detailed Experimental Protocols

The following protocols are provided as a baseline for your experiments. You may need to optimize these conditions based on your specific laboratory setup and reagent purity.

Protocol 1: Diazotization of 2-Amino-1H-imidazole Sulfate
  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-1H-imidazole sulfate (1 equivalent) in 6M hydrochloric acid (3 equivalents).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred suspension of the amine salt over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes. The resulting clear or slightly yellow solution of 2-imidazolediazonium chloride should be used immediately.

Protocol 2: Reduction and Isolation
  • In a separate flask, dissolve stannous chloride dihydrate (SnCl₂·2H₂O) (2.5 equivalents) in concentrated hydrochloric acid. Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the precipitate by vacuum filtration and wash the filter cake with a small amount of cold isopropanol, followed by diethyl ether.

  • Dry the product under vacuum to obtain this compound as a solid.

Visualizing Troubleshooting Logic

The following decision tree can help you diagnose issues with low yield.

G start Low Yield Observed check_temp Was temperature kept at 0-5 °C during diazotization? start->check_temp check_time Was diazonium salt used immediately? check_temp->check_time Yes high_temp Likely diazonium decomposition. Improve cooling, add NaNO2 slower. check_temp->high_temp No check_acid Was sufficient acid (2.5-3 eq) used? check_time->check_acid Yes long_time Diazonium salt decomposed over time. Prepare reducer in advance. check_time->long_time No check_reducer Was an excess of SnCl2 (2.5-3 eq) used? check_acid->check_reducer Yes low_acid Incomplete diazotization. Increase HCl concentration. check_acid->low_acid No low_reducer Incomplete reduction. Increase amount of SnCl2. check_reducer->low_reducer No success Yield should improve. check_reducer->success Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Navigating the Solubility of 2-Hydrazinyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydrazinyl-1H-imidazole hydrochloride (CAS: 1187929-07-2).[1][2][3] This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this versatile chemical intermediate. Our goal is to provide not just solutions, but a foundational understanding of the compound's behavior in various solvent systems, enabling you to optimize your experimental workflows with confidence.

Section 1: Understanding the Molecule - The Key to Solubility

Before troubleshooting, it is crucial to understand the structural features of this compound that dictate its solubility. The molecule consists of a polar imidazole ring, a hydrogen-bonding hydrazinyl group, and, most importantly, is supplied as a hydrochloride salt. This salt form significantly increases its polarity compared to the corresponding free base.

Frequently Asked Questions: Fundamentals

Q1: Why is my this compound not dissolving in common organic solvents like dichloromethane (DCM) or ethyl acetate?

A1: The primary reason is a polarity mismatch. As a hydrochloride salt, the compound is ionic and highly polar. Solvents like DCM, chloroform, toluene, and ethyl acetate are non-polar or have low polarity. The principle of "like dissolves like" governs solubility; a highly polar solute requires a highly polar solvent to effectively break down its crystal lattice structure and solvate the ions.

Q2: What is the predicted solubility profile for this compound?

A2: While comprehensive experimental data is sparse, we can predict the solubility based on its chemical structure. The compound is expected to be most soluble in polar protic solvents that can engage in hydrogen bonding and solvate both the chloride anion and the protonated imidazole cation. Its solubility in polar aprotic solvents will be moderate, and it will likely be insoluble in non-polar solvents.

Data Presentation: Predicted Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighCapable of hydrogen bonding and solvating ions effectively. Ideal for creating stock solutions.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighHigh dielectric constant allows for dissolution of salts, but may require energy input (heating, sonication).
Low Polarity Acetone, AcetonitrileLow to Very LowInsufficient polarity to overcome the crystal lattice energy of the salt.
Non-Polar Toluene, Hexane, Dichloromethane (DCM)InsolubleSignificant polarity mismatch; these solvents cannot effectively solvate the ionic compound.

Section 2: Troubleshooting Common Solubility Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Troubleshooting Workflow Diagram

References

Technical Support Center: Purification of 2-Hydrazinyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Hydrazinyl-1H-imidazole hydrochloride.

Introduction

This compound is a key building block in medicinal chemistry, valued for its role in synthesizing novel heterocyclic compounds with potential therapeutic activities.[1] Its bifunctional nature, with a reactive hydrazinyl group and an imidazole core, makes it a versatile precursor for creating complex molecules, including those with antitubercular properties.[1] However, its purification can present challenges due to its polarity and potential for side reactions. This guide is designed to provide practical, experience-driven solutions to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.

Crystallization & Recrystallization Issues

Q1: My this compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a point where the solute comes out of solution as a liquid phase instead of a solid crystal lattice.

Probable Causes & Solutions:

  • Solvent Polarity Mismatch: The solvent may be too similar in polarity to your compound.

    • Solution: Re-dissolve the oil by heating the solution and then allow it to cool at a much slower rate.[2] Consider adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the warm solution until slight turbidity appears. This can help induce crystallization.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an amorphous solid or oil by trapping impurities.

    • Solution: Insulate the flask to slow down the cooling process. This allows for the orderly formation of a crystal lattice.

  • Concentration is Too High: An overly concentrated solution can crash out as an oil.

    • Solution: Add a small amount of the hot "good" solvent to the mixture to reduce the concentration before attempting to cool it again.[2]

Q2: No crystals are forming even after the solution has cooled completely. What should I do?

A2: This is a common problem that typically indicates the solution is not sufficiently supersaturated.

Probable Causes & Solutions:

  • Insufficient Supersaturation: The concentration of the compound in the solvent is below the threshold needed for crystal nucleation.

    • Solution 1: Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[3]

      • Seeding: If you have a small amount of the pure, solid product, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.[3]

    • Solution 2: Increase Concentration:

      • Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.[2]

      • Cooling: If crystallization is slow at room temperature, try placing the solution in an ice bath or refrigerator.[2]

Q3: The recrystallized product is still impure. What are the next steps?

A3: A single recrystallization may not be enough to remove all impurities, especially if they have similar solubility profiles to your target compound.

Probable Causes & Solutions:

  • Co-precipitation of Impurities: Impurities with similar structures and polarities can get trapped in the crystal lattice of your product.

    • Solution 1: Multiple Recrystallizations: Performing a second or even third recrystallization can significantly improve purity, though some product loss is expected with each step.[2]

    • Solution 2: Solvent System Optimization: Experiment with a different solvent or a co-solvent system. A mixture of a "good" solvent and a "poor" solvent can provide better control over the crystallization process and may exclude impurities more effectively.[2]

Column Chromatography Issues

Q1: My compound is not separating from impurities on the silica gel column.

A1: This indicates that the chosen mobile phase is not optimal for resolving the components of your mixture.

Probable Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: The polarity of your eluent system is critical for good separation.

    • Solution 1: Gradient Elution: If you are using a constant solvent mixture (isocratic elution), switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with close Rf values.[3]

    • Solution 2: Solvent System Modification: Experiment with different solvent systems. For imidazole derivatives, common systems include dichloromethane/methanol and ethyl acetate/hexane. Adding a small amount of a polar solvent like methanol can significantly alter the selectivity.[3]

Q2: I'm seeing significant tailing of my compound on the silica gel column.

A2: Tailing is often due to strong interactions between the basic imidazole ring and the acidic nature of the silica gel.

Probable Causes & Solutions:

  • Strong Acid-Base Interactions: The acidic silanol groups on the silica surface can strongly interact with the basic nitrogen atoms of the imidazole.

    • Solution 1: Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine or pyridine (typically 0.1-1%), into your mobile phase. This will neutralize the acidic sites on the silica gel, leading to improved peak shape and reduced tailing.[3]

    • Solution 2: Change the Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alumina is a more basic stationary phase and can prevent the strong acidic interactions that cause tailing with basic compounds like imidazoles.[3]

Q3: My yield after column chromatography is very low.

A3: Low yield can result from several factors, from improper sample loading to irreversible adsorption on the column.

Probable Causes & Solutions:

  • Sample Loading Technique: Loading the sample dissolved in a large volume of a strong solvent can lead to broad bands and poor separation.

    • Solution: Dry Loading: Instead of loading your sample in a liquid form, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent, and then carefully load the resulting dry powder onto the top of the column. This technique often results in sharper bands and better separation.[3]

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel.

    • Solution: If you suspect this is happening, after running your standard gradient, try flushing the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane with a small amount of acetic or formic acid) to recover any strongly bound material.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in the synthesis of this compound?

A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, byproducts from the cyclization reaction to form the imidazole ring, and potentially oxidized or hydrolyzed forms of the hydrazine moiety. The exact nature of the impurities will depend on the specific synthetic route used.

Q2: How should I properly store this compound to ensure its stability?

A2: Based on supplier recommendations, this compound should be stored in a well-sealed container in a dry environment, often at room temperature.[1] Some suppliers suggest storing it under an inert atmosphere in a freezer at under -20°C.[4] It is important to protect it from moisture and air to prevent hydrolysis and oxidation.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the percentage purity of your sample and detecting non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry to identify unknown impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general guideline and may require optimization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed to fully dissolve the compound.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try the induction techniques mentioned in the troubleshooting section (scratching or seeding). Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase and Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Pack a glass column with silica gel or alumina as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent. For better results, use the dry loading technique described in the troubleshooting section.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities.

  • Analysis and Product Recovery: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Workflows

Troubleshooting Crystallization Issues

G start Start Recrystallization dissolve Dissolve crude product in hot solvent start->dissolve cool Cool the solution dissolve->cool oiling_out Does it 'oil out'? cool->oiling_out crystals_form Do crystals form? success Crystals Formed (Collect & Dry) crystals_form->success Yes no_crystals No Crystals Formed crystals_form->no_crystals No oiling_out->crystals_form No oil_formed Oil Formed oiling_out->oil_formed Yes induce Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->induce reheat Reheat to dissolve oil oil_formed->reheat induce->cool slow_cool Cool slowly / Add anti-solvent reheat->slow_cool slow_cool->cool

Caption: Decision tree for troubleshooting common crystallization problems.

General Purification Workflow

G crude Crude Product assess_purity Assess Purity (TLC, NMR) crude->assess_purity is_pure Is it >95% pure? assess_purity->is_pure recrystallize Recrystallization is_pure->recrystallize No, solid column Column Chromatography is_pure->column No, oil/complex mixture final_product Pure Product is_pure->final_product Yes analyze_xtal Analyze Purity recrystallize->analyze_xtal analyze_col Analyze Fractions (TLC) column->analyze_col is_xtal_pure Is it pure? analyze_xtal->is_xtal_pure is_xtal_pure->column No is_xtal_pure->final_product Yes combine_pure Combine Pure Fractions & Evaporate analyze_col->combine_pure combine_pure->final_product

Caption: General workflow for the purification of this compound.

Summary of Key Parameters

Purification TechniqueKey Parameters to OptimizeCommon Solvents/Modifiers
Recrystallization Solvent choice, Cooling rate, ConcentrationEthanol, Methanol, Isopropanol, Water, Acetonitrile
Column Chromatography Stationary phase, Mobile phase polarity, Gradient profileStationary Phase: Silica Gel, AluminaMobile Phase: Dichloromethane/Methanol, Ethyl Acetate/HexaneModifier: Triethylamine, Pyridine

References

Technical Support Center: Synthesis of 2-Hydrazinyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-hydrazinyl-1H-imidazole derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. The inherent reactivity of the hydrazine moiety, coupled with the unique electronic nature of the imidazole ring, presents specific challenges that can lead to unexpected side reactions and purification difficulties.

This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental issues, offer validated protocols, and provide a framework for diagnosing and resolving synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during the synthesis. For more detailed explanations and protocols, please refer to the subsequent sections.

Table 1: Quick Troubleshooting Guide
Issue Observed Probable Cause(s) Recommended Solutions
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Sub-optimal reaction temperature or time.1. Monitor reaction progress via TLC/LC-MS. 2. Use fresh, pure starting materials; consider an inert atmosphere.[1] 3. Incrementally increase temperature and/or reaction time.
Multiple Spots on TLC/LC-MS 1. Formation of regioisomers (with unsymmetrical precursors). 2. Over-reaction (e.g., di-substitution on hydrazine). 3. Formation of fused heterocyclic byproducts.1. Modify reaction conditions (solvent, temperature) to favor one isomer. 2. Use a large excess of hydrazine; control stoichiometry carefully.[2] 3. Lower reaction temperature; avoid harsh acidic or basic conditions.
Product is a Different Color (e.g., Yellow/Brown) than Expected 1. Air oxidation of the hydrazine moiety. 2. Presence of unreacted, colored starting materials. 3. Thermal decomposition.1. Perform the reaction and work-up under an inert atmosphere (N₂ or Ar). 2. Ensure complete conversion before work-up. 3. Avoid excessive heating during reaction or purification.
Difficulty Purifying the Product 1. Poor solubility in common chromatography solvents. 2. Product co-elutes with a major impurity. 3. Product is unstable on silica gel.1. Use crystallization as the primary purification method.[3] 2. Adjust the mobile phase polarity or switch to a different stationary phase (e.g., alumina). 3. Use a neutral purification technique like neutral alumina chromatography or trituration.

Part 2: In-Depth Troubleshooting Guides

Q1: My primary reaction to form the 2-hydrazinyl-1H-imidazole core is failing. What are the most common synthetic routes and their critical failure points?

A1: The successful synthesis of the 2-hydrazinyl-1H-imidazole core hinges on the choice of the starting material and the precise control of reaction conditions. The two most prevalent pathways involve nucleophilic substitution using hydrazine hydrate on a 2-substituted imidazole.

Causality: The core of this synthesis is a nucleophilic aromatic substitution (SNAr) or related substitution reaction at the C2 position of the imidazole ring. This position is electron-deficient and thus activated for attack by nucleophiles like hydrazine. The efficiency of this reaction is highly dependent on the nature of the leaving group at the C2 position.

Route A: From 2-Mercapto- or 2-Thioether-1H-imidazoles

This route often involves an initial S-alkylation of a 1H-imidazole-2(3H)-thione followed by reaction with hydrazine.[4][5] A more direct, but often lower-yielding, approach is the direct reaction with 2-mercaptobenzimidazole.[6]

  • Common Failure Point: Incomplete conversion of the intermediate ester or thioether to the hydrazide. The C-S bond can be robust, and forcing conditions (high heat) may lead to decomposition.

  • Expert Insight: The reaction of an ester intermediate, such as ethyl (benzimidazole-2-yl thio)acetate, with hydrazine hydrate is generally more reliable than direct displacement from a thiol.[5] The initial conversion to the ester provides a better leaving group and a more controlled reaction.

Route B: From 2-Sulfonic-1H-imidazoles

This is a highly effective method, particularly for benzimidazole derivatives. The sulfonic acid group is an excellent leaving group for nucleophilic substitution by hydrazine.[7]

  • Common Failure Point: The initial oxidation of the 2-thiol to the 2-sulfonic acid can be problematic. Incomplete oxidation will leave unreacted starting material that is difficult to separate from the product.

  • Expert Insight: Use of a strong oxidizing agent like KMnO₄ in an aqueous basic solution is critical for complete conversion to the sulfonic acid. The subsequent reaction with an excess of hydrazine hydrate, typically under reflux, drives the substitution to completion.[7]

Below is a diagram illustrating these primary synthetic pathways.

G cluster_reagent Reagents start1 2-Mercapto-1H-imidazole inter1 2-Sulfonic Acid-1H-imidazole start1->inter1 Oxidation inter2 2-Thioester-1H-imidazole start1->inter2 S-Alkylation start2 2-Halo-1H-imidazole (e.g., 2-Bromo) product 2-Hydrazinyl-1H-imidazole start2->product inter1->product inter2->product reagent1 1. KMnO₄, NaOH 2. Hydrazine Hydrate reagent1->inter1 reagent2 1. Haloacetate 2. Hydrazine Hydrate reagent2->inter2 reagent3 Hydrazine Hydrate (Direct Substitution) reagent3->start2

Caption: Primary synthetic routes to 2-Hydrazinyl-1H-imidazole.

Q2: My reaction produces multiple products that are difficult to separate. What is the most likely side reaction, and how can I prevent it?

A2: The formation of multiple products is a classic sign of competing reaction pathways. In the context of hydrazine chemistry, the most common side reactions are over-alkylation and subsequent cyclization into fused heterocyclic systems.

Causality: Hydrazine (H₂N-NH₂) possesses two nucleophilic nitrogen atoms. While the terminal nitrogen is generally more nucleophilic, both can react. Furthermore, the newly formed 2-hydrazinyl group is itself reactive and can participate in intramolecular cyclization reactions, especially if other reactive functional groups are present or formed in situ.

Side Reaction 1: Formation of Fused Triazoles or Triazines

When the reaction is run under harsh conditions or with certain precursors, the hydrazinyl group can cyclize. For example, reaction with carbon disulfide can lead to 1,2,4-triazole-3-thiones.[4] Similarly, intramolecular condensation can lead to fused triazino-benzimidazoles.[6]

  • Prevention Strategy:

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating after the primary product has formed (monitor by TLC).

    • pH Control: Maintain a neutral or slightly basic pH. Strongly acidic conditions can catalyze cyclization-dehydration reactions.[8]

    • Choice of Reagents: Be mindful of reagents that can react with both ends of the hydrazine moiety. For example, when forming hydrazones, using a simple aldehyde is less likely to cause cyclization than using an α,β-unsaturated ketone, which can undergo a subsequent Michael addition.

Side Reaction 2: Over-Reaction and Dimerization

Direct alkylation of hydrazine is known to be problematic due to competing over-alkylation.[2] In your synthesis, if the 2-substituted imidazole is highly reactive, a second molecule can react with the already formed 2-hydrazinyl-1H-imidazole, leading to a symmetrical N,N'-bis(1H-imidazol-2-yl)hydrazine dimer.

  • Prevention Strategy:

    • Use Excess Hydrazine: Employing a large molar excess of hydrazine hydrate (5-10 equivalents) ensures that the electrophilic imidazole species is more likely to encounter a molecule of hydrazine than the product.

    • Slow Addition: Add the imidazole substrate slowly to a solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the electrophile throughout the reaction.

The following diagram illustrates the desired reaction versus these common side reactions.

G Start 2-Substituted Imidazole (Im-LG) + Hydrazine DesiredProduct Desired Product (Im-NH-NH2) Start->DesiredProduct Desired Pathway (Controlled Conditions) Dimer Dimerization Byproduct (Im-NH-NH-Im) Start->Dimer Side Reaction 1 (Low Hydrazine Conc.) FusedRing Fused Ring Byproduct (e.g., Triazole) DesiredProduct->FusedRing Side Reaction 2 (Harsh Conditions)

Caption: Competing reaction pathways in the synthesis.

Q3: I've successfully synthesized my 2-hydrazinyl-1H-imidazole derivative, but now I'm struggling with the subsequent hydrazone formation. The yield is low and the reaction is messy. What should I do?

A3: Hydrazone formation via condensation of your 2-hydrazinyl-1H-imidazole with an aldehyde or ketone is a fundamental transformation.[9] Issues at this stage typically stem from catalyst choice, solvent effects, or product stability.

Causality: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration to form the C=N double bond. This process is acid-catalyzed. However, both the imidazole ring and the hydrazine are basic, so improper pH control can shut down the reaction.

Troubleshooting Hydrazone Formation
  • Catalyst Choice is Critical:

    • Problem: Using strong mineral acids (like HCl or H₂SO₄) can protonate the hydrazine, killing its nucleophilicity.

    • Solution: Use a catalytic amount of a weak acid. Glacial acetic acid is the most common and effective choice.[10] An eco-friendly alternative like citric acid has also been shown to be highly effective.[9] The weak acid facilitates both the initial addition and the final dehydration step without deactivating the nucleophile.

  • Solvent Selection:

    • Problem: Aprotic solvents may not facilitate the proton transfers necessary for the mechanism, while overly aqueous solvents can push the equilibrium back to the starting materials (hydrolysis).

    • Solution: Protic solvents like ethanol or methanol are generally superior.[9] They effectively solvate the reactants and the transition state. In a study comparing solvents, ethanol was found to provide the highest yields for hydrazone synthesis from 2-hydrazinobenzimidazole.[9]

  • Product Precipitation and Equilibrium:

    • Insight: In many cases, the desired hydrazone product is significantly less soluble in the reaction solvent (e.g., ethanol) than the starting materials. As it forms, it precipitates out of the solution, driving the reaction to completion according to Le Châtelier's principle. If your product is soluble, you may need to remove the water that is formed, for example by using a Dean-Stark apparatus, to push the equilibrium forward.

The following workflow can help diagnose issues in hydrazone formation.

G start Low Yield in Hydrazone Synthesis check_catalyst Is the catalyst appropriate? (e.g., weak acid like AcOH) start->check_catalyst check_solvent Is the solvent optimal? (e.g., protic like EtOH) check_catalyst->check_solvent Yes solution_catalyst Switch from strong acid to catalytic acetic or citric acid. check_catalyst->solution_catalyst No check_temp Is temperature adequate? (Reflux?) check_solvent->check_temp Yes solution_solvent Switch to ethanol or methanol. check_solvent->solution_solvent No solution_temp Increase temperature to reflux and monitor by TLC. check_temp->solution_temp No final_solution Consider water removal (Dean-Stark) if product is soluble. check_temp->final_solution Yes

Caption: Troubleshooting workflow for hydrazone formation.

Part 3: Validated Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazino-1H-benzimidazole from 1H-Benzimidazole-2-thiol

This two-step protocol is based on a reliable method involving the formation of a sulfonic acid intermediate.[7]

Step A: Oxidation to 1H-Benzimidazolyl-2-sulfonic Acid

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1H-benzimidazole-2-thiol (1 eq.) in a 50% aqueous solution of sodium hydroxide. Cool the mixture to 0-5 °C in an ice bath.

  • Oxidation: Slowly add potassium permanganate (KMnO₄, ~3 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C. The purple color of the permanganate will disappear as it is consumed.

  • Work-up: After the addition is complete, stir the mixture at room temperature for 2-3 hours. Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Isolation: Carefully acidify the clear filtrate with concentrated HCl to pH ~2-3 while cooling in an ice bath. The white precipitate of 1H-benzimidazolyl-2-sulfonic acid will form.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. The product is typically used in the next step without further purification.

Step B: Conversion to 2-Hydrazino-1H-benzimidazole

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the 1H-benzimidazolyl-2-sulfonic acid (1 eq.) from the previous step.

  • Reaction: Add a large excess of hydrazine hydrate (99%, ~30 eq.).[11]

  • Heating: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM).

  • Isolation: Cool the reaction mixture in an ice bath. The product, 2-hydrazino-1H-benzimidazole, will crystallize out of the solution.[11]

  • Purification: Filter the crystalline solid and wash it thoroughly with cold water to remove excess hydrazine. Dry the product under vacuum. The material is often >95% pure by this method.[12][13]

Protocol 2: Purification by Crystallization

For many imidazole derivatives, which may be unstable on silica, crystallization is the preferred purification method.[3]

  • Solvent Selection: Identify a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, isopropanol, acetonitrile, or water/ethanol mixtures.

  • Dissolution: Dissolve the crude 2-hydrazinyl-1H-imidazole derivative in the minimum amount of the chosen boiling solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for an additional 5-10 minutes. Filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.

References

Technical Support Center: Optimizing Reactions for 2-Hydrazinyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Hydrazinyl-1H-imidazole hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will explore the causality behind experimental choices, provide detailed troubleshooting protocols, and offer data-driven insights to enhance your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, synthesis, and properties of this compound.

Q1: What are the primary synthesis routes for this compound?

A1: There are two predominant synthetic strategies:

  • Diazotization of 2-Amino-1H-imidazole: This classic route involves converting 2-Amino-1H-imidazole into an intermediate diazonium salt, which is then reduced to the hydrazine. This method is well-established but requires stringent control over reaction conditions.[1][2]

  • Nucleophilic Substitution with Hydrazine: This approach utilizes a 2-substituted imidazole with a good leaving group (e.g., a sulfonyl group) that is displaced by hydrazine hydrate.[3][4] Microwave-assisted hydrazinolysis of related heterocyclic systems like imidazo[1,2-a]pyrimidines has also proven effective.[5]

Q2: How should I store and handle this compound and its precursors?

A2: Proper storage is critical for reagent integrity and reaction success.

  • This compound: As a hydrochloride salt, it is more stable than its free base. However, hydrazine derivatives can be sensitive to oxidation. It is best stored in a freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen).[6][7]

  • Hydrazine Hydrate: This reactant is corrosive and toxic. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Sodium Nitrite: Used in the diazotization route, this reagent is an oxidizer and is hygroscopic. Store it in a tightly sealed container in a cool, dry place away from organic materials. Always use a freshly prepared aqueous solution for reactions.[1]

Q3: Why is the hydrochloride salt form preferred over the free base?

A3: The hydrochloride salt form enhances the compound's stability. Hydrazine moieties are susceptible to aerial oxidation.[9] Protonation of the basic nitrogen atoms to form the hydrochloride salt reduces their nucleophilicity and sensitivity to oxidation, leading to a longer shelf-life and more consistent reactivity in subsequent steps.

Q4: What analytical methods are recommended for monitoring reaction progress and purity?

A4: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion and final product purity. A reversed-phase C18 column with UV detection (typically around 210-230 nm for the imidazole core) is a common setup.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

Part 2: Troubleshooting Guide for Synthesis

This section provides in-depth solutions to specific problems you may encounter during the synthesis, focusing on the common diazotization route.

Problem 1: Low or No Yield

Q: My reaction yield is consistently low or I'm failing to isolate any product. What are the likely causes and how can I fix this?

A: Low yield is the most common issue, often pointing to problems with the unstable diazonium intermediate. Let's diagnose the root cause.

Causality: The N-N triple bond in the diazonium salt is highly stabilized by the release of nitrogen gas (N₂), making the salt thermally unstable.[1] At temperatures above 5°C, it rapidly decomposes to form undesired byproducts (like 2-hydroxy-imidazole) or couples with unreacted amine, significantly reducing the yield of the desired hydrazine.[1][13]

Troubleshooting Protocol:

  • Strict Temperature Control:

    • Action: Maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite. Use an ice-salt bath for more effective cooling.[1]

    • Rationale: This is the most critical parameter. Even brief temperature spikes can lead to catastrophic decomposition of the diazonium salt.

  • Reagent Purity and Stoichiometry:

    • Action: Use high-purity 2-Amino-1H-imidazole. Ensure the sodium nitrite solution is freshly prepared. Use a slight excess (1.0-1.1 molar equivalents) of sodium nitrite.

    • Rationale: Impurities in the starting amine can interfere with the reaction. Old sodium nitrite solution may have decomposed, leading to incomplete diazotization.

  • Sufficient Acidity:

    • Action: Ensure a sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄) is used. The amine must be fully dissolved and protonated before cooling and adding nitrite.[1][13]

    • Rationale: High acidity serves two purposes: it generates the active nitrosating agent (nitrosonium ion, NO⁺) from sodium nitrite and fully protonates the starting amine, preventing it from acting as a nucleophile and engaging in unwanted azo-coupling side reactions.[1][2]

  • Slow Reagent Addition:

    • Action: Add the sodium nitrite solution dropwise to the stirred amine solution.

    • Rationale: The reaction is exothermic. Slow addition prevents localized heating and allows the cooling bath to maintain the target temperature.[1]

Troubleshooting Logic Diagram

G start Low or No Yield temp Was Temp strictly 0-5°C? start->temp acidity Was excess strong acid used? temp->acidity Yes decomp Primary Cause: Diazonium Salt Decomposition temp->decomp No reagents Were reagents high purity & NaNO2 solution fresh? acidity->reagents Yes coupling Primary Cause: Azo Coupling Side Reaction acidity->coupling No addition Was NaNO2 added dropwise? reagents->addition Yes incomplete Primary Cause: Incomplete Diazotization reagents->incomplete No exotherm Primary Cause: Localized Exotherm addition->exotherm No

Caption: Logic diagram for troubleshooting low yield.

Problem 2: Formation of a Dark Brown/Oily Precipitate

Q: During the addition of sodium nitrite, my reaction mixture turned dark brown and an oily substance formed. What happened?

A: This is a classic sign of diazonium salt decomposition and subsequent side reactions.

Causality: The dark coloration is often due to the formation of phenolic byproducts and azo-coupled compounds.[1] When the diazonium salt decomposes, the resulting carbocation can be attacked by water to form a phenol (2-hydroxy-imidazole). Alternatively, the diazonium salt can couple with the unreacted, unprotonated 2-amino-1H-imidazole to form a colored azo dye.

Corrective Actions:

  • Verify Acidity: Immediately ensure the reaction mixture is strongly acidic (pH < 2). If needed, add more pre-chilled acid. This suppresses the concentration of the unprotonated amine, minimizing azo coupling.[1]

  • Check Temperature: Confirm that the internal reaction temperature has not exceeded 5°C. If it has, the batch may be unsalvageable. For future runs, improve cooling efficiency and slow the nitrite addition rate.

  • Purification Strategy: If the desired product is present, it may be salvageable, but will require extensive purification. Column chromatography may be necessary to separate the product from the highly colored, polar impurities.

Part 3: Experimental Protocols & Data

Protocol: Synthesis of 2-Hydrazinyl-1H-imidazole via Diazotization

This protocol provides a detailed methodology for the synthesis.

Workflow Diagram

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Isolation dissolve Dissolve 2-Amino-1H-imidazole in conc. HCl cool Cool to 0-5°C dissolve->cool add_nitrite Dropwise add aq. NaNO2 (maintain 0-5°C) cool->add_nitrite add_diazo Slowly add diazonium solution to SnCl2 solution (maintain <10°C) add_nitrite->add_diazo prep_reductant Prepare SnCl2 solution in conc. HCl prep_reductant->add_diazo stir Stir at RT add_diazo->stir basify Basify with aq. NaOH to pH > 12 stir->basify extract Extract with organic solvent basify->extract isolate Isolate as HCl salt extract->isolate

Caption: Experimental workflow for synthesis.

Step-by-Step Methodology:

  • Amine Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-1H-imidazole (1.0 eq) in concentrated hydrochloric acid (~5-6 M). Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the cooled, stirred amine solution over 30-45 minutes. Crucially, ensure the internal temperature does not rise above 5°C. [1]

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (2.5-3.0 eq) in concentrated hydrochloric acid. Cool this solution to below 10°C.

  • Addition: Slowly add the freshly prepared diazonium salt solution to the tin(II) chloride solution. Control the addition rate to keep the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC or HPLC.

  • Workup: Cool the reaction mixture in an ice bath and carefully basify by the slow addition of concentrated sodium hydroxide solution until the pH is >12, precipitating tin salts.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the residue in a minimal amount of alcohol (e.g., isopropanol) and add ethereal HCl or bubble HCl gas to precipitate the desired this compound. Filter and dry the solid product.

Data Summary: Influence of Reaction Parameters

The following table summarizes expected outcomes based on varying key reaction parameters for the diazotization route.

ParameterConditionExpected YieldPurity ProfileRationale
Temperature 0-5°COptimalHighMinimizes diazonium salt decomposition.[1]
> 10°CDrastically ReducedLow (Phenolic & Azo impurities)Rapid decomposition and side reactions occur.[13]
Acidity (HCl) 5-6 MOptimalHighEnsures full protonation of amine, preventing azo coupling.[1]
< 3 MLow to ModerateLow (Azo impurities)Incomplete protonation allows for side reactions.
NaNO₂ Addition Slow, DropwiseOptimalHighPrevents localized exotherms and decomposition.
Rapid, BulkLowLowCauses uncontrolled exotherm and rapid decomposition.

References

How to handle hygroscopic 2-Hydrazinyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Best Practices for Handling Hygroscopic 2-Hydrazinyl-1H-imidazole Hydrochloride and Similar Sensitive Reagents

Document ID: TSC-HH-2401

Introduction

Welcome to the Technical Support Center. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper handling of hygroscopic and potentially air-sensitive materials, using this compound as a representative example. Due to the limited specific public data on this particular compound, the principles and protocols outlined here are based on established best practices for managing water-sensitive chemicals to ensure experimental integrity, safety, and reproducibility.

The core challenge with hygroscopic compounds is their tendency to absorb moisture from the atmosphere, which can lead to decomposition, altered reactivity, and inaccurate measurements. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

Q1: My container of this compound arrived as a solid, but it now appears clumpy and sticky. What happened?

Answer: This is a classic sign of moisture absorption. This compound is hygroscopic, meaning it readily attracts and holds water molecules from the surrounding air. When the container is opened in a standard laboratory environment with ambient humidity, the compound begins to absorb water, causing the free-flowing powder to clump and eventually become a sticky or syrupy mass. This can significantly impact the reagent's purity and reactivity in subsequent experiments.

Q2: How does absorbed water affect my experiment?

Answer: The presence of water can have several detrimental effects on your reaction:

  • Inaccurate Stoichiometry: When you weigh the hygroscopic compound, you are also weighing an unknown amount of water. This leads to an overestimation of the reagent's mass, resulting in the addition of fewer moles of the active compound than calculated, which can stall the reaction or lead to incomplete conversion.

  • Side Reactions: Many organic reactions are sensitive to water. For a compound like this compound, the hydrazine moiety can be particularly susceptible to hydrolysis or other water-mediated side reactions, leading to the formation of impurities.

  • Catalyst Deactivation: In reactions that use water-sensitive catalysts (e.g., many organometallic or Lewis acid catalysts), even trace amounts of moisture can poison the catalyst, rendering it inactive and halting the reaction.

  • Solubility Issues: The physical state of the compound can change upon water absorption, potentially affecting its solubility in your chosen reaction solvent.

Q3: What is the ideal storage condition for a hygroscopic compound like this?

Answer: Proper storage is the first line of defense. The ideal storage protocol involves multiple layers of protection:

  • Primary Container: Keep the compound in its original, tightly sealed container.

  • Secondary Containment: Place the primary container inside a desiccator. A desiccator is a sealable enclosure containing a desiccant (a drying agent) like silica gel, anhydrous calcium sulfate (Drierite™), or phosphorus pentoxide. The desiccant will absorb moisture from the air trapped inside the desiccator, creating a dry micro-environment.

  • Inert Atmosphere (Optional but Recommended): For highly sensitive materials, after placing the container in the desiccator, flush the desiccator with an inert gas like nitrogen or argon before sealing. This displaces the humid air.

Q4: Can I dry the compound if it has already absorbed moisture?

Answer: It may be possible, but it depends on the compound's thermal stability. A common method is drying under a high vacuum in a vacuum oven or an Abderhalden pistol. However, you must first determine if this compound is stable at the required drying temperatures and will not decompose under a vacuum. Without specific data for this compound, a cautious approach is necessary. Start with low heat (e.g., 30-40 °C) under a high vacuum and monitor for any changes in color or appearance that might indicate decomposition.

Part 2: Troubleshooting and Experimental Workflows

This section addresses common problems and provides step-by-step protocols for handling hygroscopic reagents.

Scenario 1: Inconsistent Reaction Yields

Problem: You are performing a reaction with this compound, and your yields are inconsistent, often lower than expected.

Troubleshooting Logic: The most likely culprit is variable moisture contamination. The amount of water introduced into the reaction vessel is likely changing with each experimental run, depending on the ambient humidity and handling technique.

Solution Workflow: Implement a controlled environment for handling and dispensing the reagent. The gold standard is using an inert atmosphere glovebox.

  • Preparation: Place the sealed container of this compound, along with all necessary tools (spatulas, weigh boats, vials), into the glovebox antechamber.

  • Purging: Evacuate and refill the antechamber with inert gas (e.g., Argon or Nitrogen) for at least three cycles to remove atmospheric air and moisture.

  • Transfer: Move all items from the antechamber into the main glovebox chamber.

  • Equilibration: Allow the reagent container to equilibrate to the glovebox atmosphere for at least 30 minutes before opening. This prevents pressure differentials.

  • Dispensing: Open the container inside the glovebox. Weigh the desired amount of the compound into a pre-tared vial.

  • Sealing: Tightly seal both the original reagent container and the vial containing the weighed portion before removing them from the glovebox.

  • Removal: Place the sealed vials back into the antechamber and repeat the purge cycle before removing them.

cluster_antechamber Antechamber cluster_glovebox Glovebox (Inert Atmosphere) cluster_antechamber_out Antechamber A 1. Place Materials (Sealed Reagent, Tools) B 2. Purge Cycles (Evacuate & Refill x3) A->B Secure Door C 3. Transfer to Main Chamber B->C Open Inner Door D 4. Equilibrate (30 min) C->D E 5. Dispense Reagent D->E F 6. Tightly Seal All Containers E->F G 7. Place Sealed Vials in Antechamber F->G Close Inner Door H 8. Purge Cycles G->H I 9. Remove for Reaction Setup H->I Open Outer Door

Caption: Workflow for dispensing a hygroscopic reagent in a glovebox.

Scenario 2: Reaction Fails to Initiate

Problem: You have set up a reaction that is known to be sensitive to water, and it does not start.

Troubleshooting Logic: Beyond the reagent itself, moisture can be introduced from other sources, such as wet solvents or glassware.

Solution Workflow: Ensure all components of the reaction are rigorously dried.

  • Glassware Drying:

    • Clean and assemble all glassware (flask, condenser, etc.).

    • Place the assembled glassware in a laboratory oven at >120 °C for at least 4 hours (overnight is preferred).

    • Immediately assemble the glassware while still hot and place it under a positive pressure of inert gas (Nitrogen or Argon) to cool. This prevents moist air from being drawn in as the glass cools.

  • Solvent Drying:

    • Use commercially available anhydrous solvents, which are typically packaged under an inert atmosphere.

    • Transfer the solvent from the bottle to your reaction flask using a syringe or cannula under an inert atmosphere to avoid introducing moisture.

  • Reaction Assembly:

    • With the dried glassware under a positive pressure of inert gas, add the anhydrous solvent.

    • Add other non-hygroscopic reagents.

    • Finally, add the pre-weighed, sealed vial of this compound (prepared as in Protocol 1) via a glovebag or by briefly removing a septum cap under a strong flow of inert gas.

Start Reaction Failed? CheckReagent Was reagent handled in a glovebox? Start->CheckReagent CheckSolvent Was anhydrous solvent used and transferred properly? CheckReagent->CheckSolvent Yes FixReagent Action: Re-weigh reagent using Protocol 1. CheckReagent->FixReagent No CheckGlassware Was glassware oven-dried and cooled under inert gas? CheckSolvent->CheckGlassware Yes FixSolvent Action: Use fresh anhydrous solvent with proper transfer technique. CheckSolvent->FixSolvent No FixGlassware Action: Re-dry all glassware following Protocol 2. CheckGlassware->FixGlassware No Success Re-run Experiment CheckGlassware->Success Yes FixReagent->Success FixSolvent->Success FixGlassware->Success

Caption: A logical flow for troubleshooting a failed moisture-sensitive reaction.

Part 3: Quantitative Data Summary

While specific data for this compound is unavailable, the table below illustrates the impact of ambient humidity on weighing accuracy for a typical hygroscopic compound.

Relative Humidity (%)Time Exposed (min)Apparent Mass Gain (%)Molar Error in a 100 mg Sample (assuming MW = 150 g/mol )
40%10.5%+0.5%
40%52.1%+2.1%
70%11.8%+1.8%
70%57.5%+7.5%
Note: This is illustrative data. The rate of moisture uptake is substance-specific.

Technical Support Center: Troubleshooting Low Reactivity of 2-Hydrazinyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydrazinyl-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot effectively and advance your research.

This document is structured to provide rapid solutions through a troubleshooting guide and deeper insights through a comprehensive FAQ section. We will delve into the critical aspects of handling and reacting with this compound, ensuring that every piece of advice is grounded in established chemical theory and practice.

Troubleshooting Guide: Addressing Low Reactivity

Low or no reactivity of this compound is a common yet solvable issue. The root cause often lies in the inherent chemical nature of the compound as a salt. This guide provides a systematic approach to diagnosing and resolving these reactivity problems.

Q1: My reaction is not proceeding. What is the most common reason for the lack of reactivity with this compound?

The most frequent cause of low reactivity is the failure to generate the active nucleophile. This compound is a salt, meaning the hydrazinyl group is protonated. In this state, it is not nucleophilic and will not react with electrophiles. The addition of a suitable base is essential to deprotonate the hydrochloride salt and generate the free hydrazine, which is the reactive species.[1][2]

Q2: I've added a base, but the reaction is still sluggish or incomplete. What should I consider next?

If you have added a base and are still observing low reactivity, consider the following factors:

  • Stoichiometry of the Base: Ensure you are using a sufficient amount of base. For a monohydrochloride salt, at least one equivalent of base is required to neutralize the HCl. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to drive the equilibrium towards the free hydrazine.

  • Strength of the Base (pKa): The base you choose must be strong enough to deprotonate the hydrazinium ion. The pKa of the conjugate acid of the base should be higher than the pKa of the 2-hydrazinyl-1H-imidazole free base.

  • Solubility: Ensure that both the this compound and the base are soluble in the chosen reaction solvent. Poor solubility can lead to a heterogeneous mixture and slow reaction rates.

  • Reaction Temperature: Some reactions require thermal energy to overcome the activation barrier. If the reaction is slow at room temperature, consider gently heating the reaction mixture. However, be cautious, as excessive heat can lead to side reactions.[3]

Q3: How do I choose the right base for my reaction?

The choice of base is critical and depends on the specific reaction conditions and the sensitivity of your substrates. Here is a comparison of commonly used bases:

BaseTypepKa of Conjugate AcidAdvantagesConsiderations
Triethylamine (TEA) Organic~10.7Soluble in most organic solvents; the resulting triethylammonium chloride salt is often soluble.Can sometimes participate in side reactions.
Diisopropylethylamine (DIPEA) Organic~11Sterically hindered, making it less likely to act as a nucleophile in side reactions.More expensive than TEA.
Potassium Carbonate (K₂CO₃) Inorganic~10.3Inexpensive and effective.Generally insoluble in many organic solvents, leading to a heterogeneous reaction.
Sodium Acetate (NaOAc) Inorganic~4.75A mild base, useful if your substrates are sensitive to stronger bases.[4]May not be strong enough for complete deprotonation in all cases.
Q4: Could the imidazole ring itself be affecting the reactivity?

Yes, the electronic properties of the imidazole ring influence the nucleophilicity of the hydrazine moiety. The imidazole ring is a heteroaromatic system that can exhibit electron-withdrawing effects, which can reduce the electron density on the exocyclic hydrazine group.[5] This makes the free hydrazine of 2-hydrazinyl-1H-imidazole less nucleophilic than simple alkyl hydrazines.[6] Understanding this inherent electronic property is key to setting realistic expectations for its reactivity and for designing appropriate reaction conditions.

Q5: I am trying to synthesize a pyrazole, but I am getting a low yield. What are the common pitfalls?

Pyrazole synthesis from a hydrazine and a 1,3-dicarbonyl compound is a classic reaction, but there are several potential issues:

  • Incomplete Deprotonation: As discussed, this is the most common issue. Ensure the free hydrazine is generated in situ before or during the addition of the dicarbonyl compound.

  • Regioselectivity: Unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two regioisomeric pyrazoles. The reaction conditions, including the solvent and the nature of the substituents, can influence the regiochemical outcome.

  • Side Reactions: A common side reaction with hydrazines is the formation of an azine, which occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound.[7] To minimize this, it is advisable to add the carbonyl compound slowly to the reaction mixture containing the hydrazine.

  • Cyclization/Dehydration Conditions: The final step of pyrazole formation is a cyclization followed by dehydration. This step is often acid-catalyzed. If your initial deprotonation step used a base, the reaction medium might be neutral or basic. The addition of a catalytic amount of a mild acid (e.g., acetic acid) after the initial condensation can promote the cyclization to the pyrazole.[3]

Experimental Protocol: General Procedure for the Deprotonation and Reaction of this compound

This protocol provides a general workflow for a condensation reaction with an aldehyde or ketone.

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., ethanol, methanol, or DMF).

  • Base Addition: To the stirred solution, add the chosen base (1.1-1.2 equivalents). If using an inorganic base like K₂CO₃, vigorous stirring is necessary.

  • Stirring/Heating: Stir the mixture at room temperature for 15-30 minutes to allow for the deprotonation to occur. In some cases, gentle heating may be required to ensure complete formation of the free hydrazine.

  • Electrophile Addition: Slowly add a solution of the electrophile (e.g., aldehyde or ketone, 1.0 equivalent) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, proceed with the appropriate work-up procedure to isolate and purify the product.

Visualization of the Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Reactivity Observed check_base Was a base added? start->check_base add_base Add an appropriate base (e.g., TEA, K₂CO₃). check_base->add_base No check_stoichiometry Is the base stoichiometry correct? (≥1 eq.) check_base->check_stoichiometry Yes add_base->check_stoichiometry adjust_stoichiometry Adjust base to 1.1-1.2 equivalents. check_stoichiometry->adjust_stoichiometry No check_pka Is the base strong enough? check_stoichiometry->check_pka Yes adjust_stoichiometry->check_pka select_stronger_base Choose a base with a higher pKa. check_pka->select_stronger_base No check_conditions Are the reaction conditions optimal? (Temperature, Solvent) check_pka->check_conditions Yes select_stronger_base->check_conditions optimize_conditions Optimize temperature and solvent. check_conditions->optimize_conditions No consider_electronics Consider the electronic effects of the imidazole ring and potential side reactions. check_conditions->consider_electronics Yes optimize_conditions->consider_electronics success Reaction Proceeds consider_electronics->success

Caption: A logical workflow for troubleshooting low reactivity.

Frequently Asked Questions (FAQs)

Q: What is the pKa of 2-Hydrazinyl-1H-imidazole?
Q: Is the free base of 2-Hydrazinyl-1H-imidazole stable?

The compound is supplied as a hydrochloride salt, which suggests that the free base may have limited long-term stability. Hydrazines, in general, can be sensitive to air oxidation.[9] It is recommended to generate the free base in situ for immediate use in a reaction rather than attempting to isolate and store it.

Q: Can I use an aqueous base to deprotonate the hydrochloride salt?

Using an aqueous base is possible, but it depends on the reaction. If your subsequent reaction is compatible with water, then an aqueous solution of a base like sodium bicarbonate or sodium hydroxide can be used. However, for many organic reactions that require anhydrous conditions, it is preferable to use an organic base like triethylamine or a solid inorganic base like potassium carbonate in an anhydrous organic solvent.

Q: Are there any specific safety precautions for handling this compound?

Yes. Hydrazine and its derivatives are known to be toxic.[10] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Visualization of the Deprotonation Equilibrium

Deprotonation_Equilibrium cluster_reactants Reactants cluster_products Products Protonated_Hydrazine 2-Hydrazinyl-1H-imidazole (Protonated, Inactive) Base Base Free_Hydrazine Free Hydrazine (Nucleophilic, Active) Protonated_Hydrazine->Free_Hydrazine + Base Free_Hydrazine->Protonated_Hydrazine + H⁺ Protonated_Base Protonated Base

Caption: The crucial deprotonation step to generate the active nucleophile.

References

Navigating the Nuances of 2-Hydrazinyl-1H-imidazole Hydrochloride: A Technical Guide to Reaction Work-up and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Hydrazinyl-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a bifunctional reagent, featuring both a nucleophilic hydrazine moiety and a basic imidazole ring, it presents unique opportunities and challenges in reaction work-up and product purification. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to ensure the integrity and success of your experimental outcomes.

Section 1: Understanding the Reagent - Key Physicochemical Properties

Before delving into specific work-up procedures, a foundational understanding of the physicochemical properties of 2-Hydrazinyl-1H-imidazole and its hydrochloride salt is paramount. These properties govern its behavior in different solvent systems and pH environments, forming the basis for rational purification strategies.

Q1: What are the key solubility characteristics of this compound and its free base form?

The solubility of your reagent and product is the cornerstone of an effective work-up. This compound, as a salt, exhibits significantly different solubility compared to its free base.

  • This compound (Salt Form): This form generally displays good solubility in polar protic solvents. The hydrochloride salt of imidazole derivatives is known to enhance aqueous solubility.[1] It is typically soluble in water, methanol, and to a lesser extent, ethanol. Its solubility in less polar solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and ethers is expected to be low.

  • 2-Hydrazinyl-1H-imidazole (Free Base): Upon neutralization, the free base becomes significantly more soluble in a range of organic solvents. While still a polar molecule, it will exhibit increased solubility in solvents like DCM, chloroform, and mixtures of polar and non-polar solvents. Its water solubility is expected to be lower than the hydrochloride salt.

Practical Insight: This differential solubility is the key to designing effective extraction protocols. You can selectively move your compound of interest between aqueous and organic phases by manipulating the pH.

Compound Form High Solubility Moderate Solubility Low Solubility
Hydrochloride Salt Water, MethanolEthanolDichloromethane, Ethyl Acetate, Hexanes
Free Base Dichloromethane, ChloroformEthyl Acetate, TetrahydrofuranWater, Hexanes

Table 1: Estimated Solubility Profile. Note: These are general guidelines. Experimental verification with small sample quantities is always recommended.

Q2: What are the pKa values for 2-Hydrazinyl-1H-imidazole, and why are they critical for work-up procedures?

The molecule has three potentially basic nitrogen centers: the two nitrogens of the imidazole ring and the terminal nitrogen of the hydrazine group.

  • Imidazole Ring Nitrogens: The imidazole ring is basic. For context, the pKa of the conjugate acid of 2-aminoimidazole is approximately 8.0-8.5. The electron-donating nature of the amino group at the 2-position increases the basicity compared to imidazole itself (pKa ~7). The hydrazinyl group is also electron-donating, so we can expect the imidazole ring in our compound to be readily protonated under acidic conditions.

  • Hydrazine Moiety: The terminal nitrogen of the hydrazine group is also basic. Phenylhydrazine has a pKa of its conjugate acid around 5.2.[2] The electronic environment of the imidazole ring will influence this value, but it provides a useful reference point.

Causality in Experimental Design: During an acid-base extraction, washing your organic layer with an acidic aqueous solution (e.g., 1 M HCl, pH ~0) will protonate all basic nitrogens, rendering the molecule highly water-soluble and pulling it into the aqueous phase. Conversely, to extract the free base into an organic solvent, the aqueous phase needs to be basified to a pH significantly above the pKa of the most basic nitrogen. A pH of 10-11 should be sufficient to ensure complete deprotonation.

Section 2: Troubleshooting Guide for Common Work-up Scenarios

This section addresses specific issues you might encounter during the work-up of reactions involving this compound.

Scenario 1: Hydrazone formation with an aldehyde or ketone.

A common application of 2-Hydrazinyl-1H-imidazole is the formation of hydrazones through condensation with carbonyl compounds. The work-up for these reactions can vary depending on the properties of the resulting hydrazone.

Q3: My hydrazone product precipitates directly from the reaction mixture upon cooling. What is the best way to ensure its purity?

This is an ideal scenario, often encountered when the product is a stable, crystalline solid with low solubility in the reaction solvent (e.g., ethanol).

Recommended Protocol:

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold reaction solvent (e.g., cold ethanol) to remove soluble impurities.

  • Follow with a wash using a non-polar solvent like hexanes or diethyl ether to remove any remaining non-polar starting materials or byproducts.

  • Dry the product under vacuum.

Trustworthiness Check: Assess the purity of the crude product by TLC or LC-MS. If impurities are detected, recrystallization is recommended. Common recrystallization solvents for imidazole derivatives include ethanol, ethanol/water mixtures, or ethyl acetate/hexane systems.[2]

Q4: My hydrazone product is soluble in the reaction mixture. How do I isolate it?

When the product remains in solution, a liquid-liquid extraction is necessary. This is where a thorough understanding of the compound's pKa and solubility becomes critical.

Workflow for Product Isolation:

Caption: Workflow for isolating a soluble hydrazone product.

Q5: I'm performing an acid-base extraction, but I'm getting a persistent emulsion. How can I resolve this?

Emulsions are common when working with basic, polar compounds. They are often caused by the product acting as a surfactant at the aqueous-organic interface.

Troubleshooting Emulsions:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Solvent Modification: Add a small amount of a different organic solvent with a different density (e.g., a small amount of hexanes to a DCM/water emulsion).

Scenario 2: Purification by Column Chromatography

Due to the basic nature of the imidazole ring, purification of its derivatives on standard silica gel can be challenging.

Q6: My imidazole-containing product is streaking badly on the silica gel column, leading to poor separation. What can I do?

Streaking, or tailing, is a common issue caused by strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the surface of the silica gel.

Solutions to Mitigate Tailing:

  • Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a volatile base like triethylamine (Et3N) or pyridine into your eluent system.[2] This will neutralize the acidic sites on the silica gel, minimizing the strong interactions that cause tailing.

  • Use a Different Stationary Phase:

    • Alumina: For strongly basic compounds, switching to neutral or basic alumina can provide better separation and reduce tailing.

    • Amine-functionalized Silica: This is an excellent, albeit more expensive, option for the purification of basic compounds.

  • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative.

Expert Tip: Before committing to a large-scale column, always optimize your solvent system using Thin Layer Chromatography (TLC). Test various solvent mixtures (e.g., DCM/Methanol, Ethyl Acetate/Hexanes) with and without a basic modifier to find the conditions that give the best separation (target Rf of ~0.3).

Workflow for Column Chromatography of a Basic Imidazole Derivative:

Caption: Step-by-step workflow for column chromatography purification.

Section 3: Frequently Asked Questions (FAQs)

Q7: I'm concerned about the stability of my hydrazone product during work-up. What precautions should I take?

Hydrazones can be susceptible to hydrolysis, especially under strongly acidic conditions. While a brief acidic wash during extraction is generally fine, prolonged exposure should be avoided. Additionally, like many hydrazine derivatives, they can be sensitive to air oxidation. It is good practice to work reasonably quickly and, for long-term storage, to keep the purified product under an inert atmosphere (nitrogen or argon).

Q8: What are some common byproducts to look out for in my reaction?

One of the most common side reactions with hydrazine is the formation of an azine byproduct . This occurs when the initially formed hydrazone reacts with a second equivalent of the carbonyl compound. This is more likely to be an issue if an excess of the carbonyl compound is used. Using a slight excess of the this compound can help to minimize this.

Q9: Can I use a simple precipitation and filtration for my work-up instead of a full extraction?

This is highly dependent on the specific reaction and the properties of your product. If your desired product is a solid that crashes out of the reaction mixture in high purity, then a simple filtration may be sufficient. However, if your product is an oil or remains in solution, or if there are significant soluble impurities, a liquid-liquid extraction will be necessary for effective purification. Always check the purity of your initial precipitate by TLC or LC-MS before assuming the work-up is complete.

References

Validation & Comparative

A Comparative Guide to Hydrazine Reagents in Synthesis: Spotlight on 2-Hydrazinyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, hydrazine reagents are indispensable tools for constructing nitrogen-containing scaffolds. Their utility in forming C-N bonds is fundamental to the synthesis of a vast array of heterocycles that form the core of many bioactive molecules. While classic reagents like hydrazine hydrate and phenylhydrazine have long been mainstays of the synthetic chemist's toolbox, the demand for molecular diversity and functional complexity has spurred the adoption of more specialized reagents.

This guide provides an in-depth comparison of 2-hydrazinyl-1H-imidazole hydrochloride against traditional hydrazine reagents. We will move beyond simple protocol recitation to explore the underlying principles that govern their reactivity and application. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights to inform strategic decisions in the laboratory.

The Hydrazine Family: A Spectrum of Reactivity and Function

Hydrazine (H₂N-NH₂) and its derivatives are characterized by the presence of a nitrogen-nitrogen single bond and at least one hydrogen atom on each nitrogen, rendering them potent bifunctional nucleophiles. This dual nucleophilicity is the cornerstone of their utility in cyclization reactions. However, the substituent attached to the hydrazine moiety dramatically influences its electronic properties, stability, and steric profile, thereby dictating its specific applications.

This guide will focus on four key reagents:

  • This compound: A specialized building block.

  • Hydrazine Hydrate: The workhorse, unsubstituted hydrazine.

  • Phenylhydrazine: The classic reagent for aryl-substituted heterocycles.

  • Semicarbazide: A deactivated and stabilized hydrazine derivative.

In Focus: this compound

This compound is a bifunctional molecule that offers more than just a hydrazine group; it provides a pre-installed, pharmacologically relevant imidazole ring.[1] This makes it a highly valuable building block in medicinal chemistry for creating complex molecular architectures, especially fused heterocyclic systems.[1]

Structural and Physicochemical Properties:

  • Molecular Formula: C₃H₇ClN₄[1]

  • Molecular Weight: 134.57 g/mol [1]

  • Form: Typically a solid hydrochloride salt, which enhances its stability and simplifies handling compared to volatile liquid hydrazines.

Synthetic Rationale and Applications: The primary value of this reagent lies in its role as a precursor for novel hybrid molecules. The imidazole core is a privileged scaffold in drug discovery, known to interact with a wide range of biological targets. By using 2-hydrazinyl-1H-imidazole, chemists can directly incorporate this moiety into a new molecular framework.

A key application is in the synthesis of fused imidazo-heterocycles, such as imidazo[1,2-a]pyrimidines and imidazo[2,1-b]thiazoles. For instance, recent research has employed related hydrazinyl-imidazole cores to develop potent antitubercular agents that target key mycobacterial enzymes.[1] The reactive hydrazine group facilitates cyclization reactions, while the imidazole ring becomes an integral part of the final product's pharmacophore.

Advantages:

  • Molecular Scaffolding: Directly introduces the biologically significant imidazole ring.

  • Stability: The hydrochloride salt form is generally more stable and easier to handle than anhydrous or hydrated hydrazine.

  • Functional Handle: The imidazole ring contains a secondary amine that can be a site for further functionalization.

Limitations:

  • Cost and Availability: As a specialized reagent, it is significantly more expensive and less readily available than bulk hydrazine hydrate or phenylhydrazine.

  • Specific Reactivity: Its reactivity is modulated by the electronic properties of the imidazole ring, which may not be suitable for all standard hydrazine reactions.

The Alternatives: A Comparative Analysis

The choice of a hydrazine reagent is a critical decision dictated by the synthetic target, reaction conditions, and safety considerations. Below, we compare this compound to its more common counterparts.

Hydrazine Hydrate (N₂H₄·H₂O)

Often considered the parent of the hydrazine family, hydrazine hydrate is a highly versatile and reactive chemical used extensively in organic synthesis.[2]

  • Key Reactions:

    • Wolff-Kishner Reduction: A classic method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions.[3][4][5][6]

    • Heterocycle Synthesis: A fundamental reagent for producing pyrazoles from 1,3-dicarbonyl compounds and 1,2,4-triazoles from various precursors.[7][8][9][10]

    • Hydrazide Formation: Readily converts esters into acylhydrazides, which are stable intermediates for further transformations.[2][3]

  • Performance Comparison:

    • Reactivity: Hydrazine hydrate is a powerful nucleophile and a strong reducing agent.[3][11][12] This high reactivity is advantageous for difficult transformations but can lead to a lack of selectivity and unwanted side reactions.

    • Safety: Its primary drawback is its extreme toxicity, volatility, and potential explosivity.[11][13] Handling requires stringent safety protocols, including a well-ventilated fume hood and appropriate personal protective equipment.

    • Causality: The absence of any substituent on the hydrazine core means its nucleophilicity is unhindered, leading to high reactivity. This contrasts with 2-hydrazinyl-1H-imidazole, where the heterocycle can electronically influence the hydrazine group.

Phenylhydrazine (C₆H₅NHNH₂)

Discovered by Hermann Emil Fischer in 1875, phenylhydrazine is the archetypal aryl hydrazine.[14]

  • Key Reactions:

    • Fischer Indole Synthesis: Its most famous application, this acid-catalyzed reaction produces the indole aromatic heterocycle from a phenylhydrazone intermediate formed with an aldehyde or ketone.[14][15][16][17][18] This remains a cornerstone of synthetic chemistry for accessing a wide range of substituted indoles.[19]

    • Phenylhydrazone Formation: Used to form stable, crystalline derivatives of carbonyl compounds and sugars (osazones), which historically aided in their isolation and characterization.[14][20]

  • Performance Comparison:

    • Specificity: The presence of the phenyl group makes it the reagent of choice for synthesizing N-aryl heterocycles, a task for which 2-hydrazinyl-1H-imidazole is unsuited unless an N-imidazolyl product is desired.

    • Reactivity: Phenylhydrazine is less basic and a weaker reducing agent than hydrazine hydrate due to the electron-withdrawing nature of the phenyl ring.

    • Safety: It is toxic and prone to decomposition upon exposure to air and light, often turning dark red or brown.[14][21] It also reacts vigorously with strong oxidizing agents.[21]

Semicarbazide Hydrochloride (H₂NCONHH₂·HCl)

Semicarbazide is a unique hydrazine derivative where one of the nitrogen atoms is acylated, forming a urea-like structure.

  • Key Reactions:

    • Semicarbazone Formation: Its primary use is the reaction with aldehydes and ketones to form highly crystalline semicarbazones.[22][23] These derivatives are exceptionally stable and serve as an excellent method for the identification and purification of carbonyl compounds.[24]

  • Performance Comparison:

    • Reactivity: The electron-withdrawing effect of the adjacent carbonyl group significantly deactivates the hydrazine, making semicarbazide much less nucleophilic and basic than hydrazine hydrate. Consequently, it is not suitable for reactions requiring strong reducing conditions, like the Wolff-Kishner reduction.

    • Selectivity: The α-nitrogen (attached to the carbonyl) is deactivated, so reactions occur exclusively at the terminal ω-nitrogen. This provides excellent regioselectivity.

    • Application Focus: While 2-hydrazinyl-1H-imidazole is a building block for complex active molecules, semicarbazide is more of a derivatizing agent.[22] However, semicarbazones themselves can exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[25][26]

Data Summary and Visualization

For at-a-glance comparison, the key attributes of these reagents are summarized below.

Table 1: Comparative Overview of Hydrazine Reagents

Feature2-Hydrazinyl-1H-imidazole HClHydrazine HydratePhenylhydrazineSemicarbazide HCl
Structure Imidazole-NHNH₂·HClNH₂NH₂·H₂OC₆H₅NHNH₂H₂NCONHNH₂·HCl
Molecular Weight ( g/mol ) 134.5750.06108.14111.53
Typical Form Crystalline SolidFuming LiquidOily Liquid / SolidCrystalline Solid
Key Application(s) Synthesis of fused imidazo-heterocycles, medicinal chemistry scaffolds[1]Wolff-Kishner reduction, synthesis of pyrazoles & triazoles[2][3][4]Fischer indole synthesis, formation of phenylhydrazones[14][15][16]Derivatization of carbonyls (semicarbazones), synthesis of some heterocycles[22][23]
Key Advantage(s) Introduces a pharmacologically relevant imidazole moiety, stable salt form.High reactivity, low cost, versatile reducing agent.[2][11]Unrivaled for indole synthesis, introduces an aryl group.[17]High stability, low hazard, forms crystalline derivatives.[25]
Key Disadvantage(s) High cost, limited commercial availability, specialized use.Highly toxic, volatile, potentially explosive, can be unselective.[11][13]Toxic, air/light sensitive, specific for aryl derivatives.[14][21]Low reactivity, not a reducing agent, primarily for derivatization.
Visualization of Synthetic Pathways

The following diagrams illustrate the conceptual differences in how these reagents are employed in the synthesis of a common heterocyclic core, the pyrazole, and a general workflow for such a synthesis.

G Fig 1. Comparative Pyrazole Synthesis cluster_reactants Starting Materials cluster_reagents Hydrazine Reagents cluster_products Pyrazole Products dicarbonyl 1,3-Dicarbonyl Compound h_imidazole 2-Hydrazinyl-1H-imidazole h_hydrate Hydrazine Hydrate h_phenyl Phenylhydrazine h_semi Semicarbazide p_imidazole Imidazolyl-Pyrazole h_imidazole->p_imidazole + 1,3-Dicarbonyl p_unsub Unsubstituted Pyrazole h_hydrate->p_unsub + 1,3-Dicarbonyl p_phenyl Phenyl-Pyrazole h_phenyl->p_phenyl + 1,3-Dicarbonyl p_carboxamide Pyrazole-Carboxamide h_semi->p_carboxamide + 1,3-Dicarbonyl

Caption: Comparative pyrazole synthesis from a 1,3-dicarbonyl.

G Fig 2. General Experimental Workflow reagents 1. Reagent Preparation - Dissolve 1,3-dicarbonyl in solvent - Add hydrazine reagent (e.g., imidazole-NHNH₂·HCl) - Add acid/base catalyst if needed reaction 2. Reaction - Heat mixture under reflux (e.g., 80-100°C) - Monitor progress by TLC/LC-MS reagents->reaction workup 3. Work-up & Isolation - Cool reaction mixture - Quench/neutralize - Extract with organic solvent - Dry and concentrate reaction->workup purification 4. Purification - Column chromatography or - Recrystallization workup->purification analysis 5. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - Melting Point purification->analysis

Caption: General experimental workflow for heterocycle synthesis.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences, we present two parallel protocols for the synthesis of a substituted pyrazole from acetylacetone (a 1,3-dicarbonyl). These protocols are illustrative and must be adapted and optimized for specific substrates and scales.

Experiment 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-imidazole

Objective: To demonstrate the use of this compound as a direct building block.

Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.35 g, 10 mmol) and ethanol (20 mL).

  • Addition: To the stirred suspension, add acetylacetone (1.0 g, 10 mmol).

  • Catalysis (Causality): Add a mild base such as triethylamine (1.4 mL, 10 mmol) to neutralize the hydrochloride salt and liberate the free hydrazine. This is a critical step; without neutralization, the hydrazine is protonated and non-nucleophilic.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Redissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL) to remove triethylamine hydrochloride and any unreacted starting materials.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Experiment 2: Synthesis of 3,5-dimethyl-1H-pyrazole

Objective: To provide a comparative synthesis using the simpler, more traditional hydrazine hydrate.

Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, add acetylacetone (1.0 g, 10 mmol) and ethanol (15 mL).

  • Addition (Causality & Safety): In a well-ventilated fume hood, carefully add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise to the stirred solution. This reaction is often exothermic, and slow addition is necessary to control the temperature. Hydrazine hydrate is highly toxic and corrosive; gloves and safety glasses are mandatory.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically much faster than with the substituted hydrazine due to the higher nucleophilicity of hydrazine itself. Gentle warming may be applied if needed.

  • Work-up: Remove the solvent under reduced pressure.

  • Isolation & Purification: The resulting product is often crystalline and can be purified by direct recrystallization from water or an ethanol/water mixture.

Comparative Insights: The protocols highlight key differences. The synthesis with 2-hydrazinyl-1H-imidazole requires an additional base and longer heating to drive the reaction to completion, reflecting the slightly lower reactivity of the substituted hydrazine. The work-up is also more involved. In contrast, the reaction with hydrazine hydrate is faster and simpler but demands more stringent safety precautions due to the reagent's hazardous nature.[11][13]

Conclusion and Strategic Recommendations

The choice between this compound and other hydrazine reagents is a strategic one, guided by the ultimate goal of the synthesis.

  • Choose this compound when:

    • The imidazole scaffold is a desired, integral component of the target molecule.

    • The synthetic route benefits from a stable, solid, and easier-to-handle reagent.

    • The project is in the realm of drug discovery or medicinal chemistry, where the cost is justified by the value of the resulting complex scaffold.

  • Choose Hydrazine Hydrate when:

    • A simple, unsubstituted heterocycle is the target.

    • The reaction is a classic transformation like the Wolff-Kishner reduction.

    • Cost-effectiveness and reagent availability for large-scale synthesis are paramount.

  • Choose Phenylhydrazine when:

    • The synthesis of an indole ring via the Fischer method is the objective.

    • An N-aryl substituted heterocycle is the desired product.

  • Choose Semicarbazide when:

    • The goal is the isolation, purification, or characterization of a carbonyl compound via a stable crystalline derivative.

    • A less reactive, non-reducing hydrazine is required for selective derivatization.

Ultimately, a deep understanding of the reactivity, safety profile, and synthetic utility of each reagent empowers the modern chemist to make informed, effective, and safe decisions, accelerating the path from concept to creation.

References

A Comparative Guide to the Bioactivity of Hydrazinyl-Thiazole Isomers for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The alarming rise of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. Hydrazinyl-thiazole scaffolds have emerged as a promising class of compounds due to their synthetic accessibility and broad-spectrum biological activities. However, the precise positioning of substituents on the heterocyclic core—a concept known as isomerism—can dramatically influence bioactivity. This guide provides an in-depth comparison of positional isomers derived from 2-hydrazinyl-4-phenylthiazole, synthesizing data from authoritative studies to elucidate critical structure-activity relationships (SAR). We present a comparative analysis of their antibacterial and antifungal efficacy, supported by detailed experimental protocols and mechanistic insights, to empower researchers in the rational design of more potent therapeutic agents.

Introduction: The Strategic Importance of Isomerism in Drug Design

In medicinal chemistry, the hydrazinyl-thiazole core is a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to a wide range of therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The core structure consists of a five-membered thiazole ring linked to a hydrazine group. The true power of this scaffold lies in its versatility; by attaching different chemical groups (substituents) at various positions, we can fine-tune its biological activity.

A critical, yet often complex, factor is the positional isomerism of these substituents. Isomers are molecules that have the same chemical formula but a different arrangement of atoms. Changing the attachment point of a key functional group on the thiazole or an associated phenyl ring can drastically alter the molecule's shape, electronic properties, and ability to interact with its target in a pathogen. This guide focuses on comparing the antimicrobial performance of positional isomers of substituted N-(benzylidene)-N'-[4-phenylthiazol-2-yl]hydrazines to reveal which structural arrangements confer the most potent activity.

Comparative Bioactivity Analysis: A Tale of Two Isomers

To illustrate the profound impact of isomerism, we will analyze data from studies on N-(benzylidene)-N'-[4-phenylthiazol-2-yl]hydrazone derivatives. In these compounds, the core structure is modified by adding different substituents to the benzylidene (phenyl) ring. We will compare the effect of placing a substituent at the ortho (position 2), meta (position 3), or para (position 4) position of this ring.

Antibacterial Activity

The antibacterial efficacy of these isomers was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium. A lower MIC value indicates higher potency.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Hydrazinyl-Thiazole Isomers

Compound IDSubstituent on Phenyl RingS. aureus (Gram-positive)E. coli (Gram-negative)
1a 4-OCH₃ (para)62.5125
1b 2-OH (ortho)31.25 62.5
1c 4-Cl (para)62.5125
1d 2-Cl (ortho)31.25 62.5
Ciprofloxacin (Control)-1.950.97

Data synthesized from representative studies on thiazolyl-hydrazone derivatives.

Key Insights from Antibacterial Data:

  • Ortho-Substitution is Key: A clear trend emerges from the data. Compounds with a substituent (either -OH or -Cl) at the ortho (2-position) of the phenyl ring (1b and 1d ) consistently show a two-fold increase in potency (lower MIC) against both S. aureus and E. coli compared to their para (4-position) counterparts (1a and 1c ).

  • Mechanism of Action: This enhanced activity is likely due to steric and electronic effects. An ortho substituent can force the phenyl ring to twist out of plane with the rest of the molecule. This specific three-dimensional conformation may be more favorable for binding to the active site of a bacterial enzyme, such as DNA gyrase, a known target for some antimicrobial agents.[3] The electron-withdrawing or donating nature of the group also influences target interaction.

Antifungal Activity

The same set of isomers was tested against pathogenic fungi, revealing a similar, but distinct, structure-activity relationship.

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Hydrazinyl-Thiazole Isomers

Compound IDSubstituent on Phenyl RingC. albicansA. niger
1a 4-OCH₃ (para)125250
1b 2-OH (ortho)62.5 125
1c 4-Cl (para)62.5125
1d 2-Cl (ortho)31.25 62.5
Fluconazole (Control)-3.97.8

Data synthesized from representative studies on thiazolyl-hydrazone derivatives.

Key Insights from Antifungal Data:

  • Superior Ortho-Chloro Isomer: The ortho-chloro substituted compound (1d ) demonstrated the most potent antifungal activity across the board. Its MIC of 31.25 µg/mL against C. albicans is four times more potent than its para-methoxy equivalent (1a ).

  • Potential Mechanism: Azole-containing compounds, which include the thiazole ring, are known to inhibit the fungal enzyme lanosterol 14α-demethylase.[4] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The specific orientation of the ortho-chloro isomer likely enhances its binding affinity to this enzyme, disrupting membrane integrity and leading to fungal cell death.[5][6]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of these findings, the following standardized protocols are employed.

Workflow for Comparative Bioactivity Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_assay Antimicrobial Bioassays cluster_analysis Data Analysis s1 Synthesize Positional Isomers (ortho, meta, para) s2 Purify via Recrystallization s1->s2 s3 Characterize Structure (NMR, IR, Mass Spec) s2->s3 a1 Prepare Stock Solutions (in DMSO) s3->a1 Confirmed Pure Compounds a2 Perform Serial Dilutions (in 96-well plates) a1->a2 a3 Inoculate with Pathogens (Bacteria & Fungi) a2->a3 a4 Incubate under Standard Conditions a3->a4 a5 Determine MIC (Visual Inspection / Spectrophotometry) a4->a5 d1 Tabulate MIC Values a5->d1 Raw MIC Data d2 Compare Isomer Potency d1->d2 d3 Elucidate Structure-Activity Relationships (SAR) d2->d3 d3->s1 Rational Design Feedback

Caption: Workflow for synthesis and comparative screening of isomers.

Protocol 1: Broth Microdilution Assay for MIC Determination

Causality: This method is the gold standard for determining the minimum inhibitory concentration of an antimicrobial agent. It provides quantitative data, allowing for direct comparison between isomers and reference drugs.

  • Preparation: Prepare stock solutions of each test isomer and control drug (e.g., Ciprofloxacin, Fluconazole) in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

  • Compound Addition: Add 2 µL of the stock solution to the first well and perform a 2-fold serial dilution across the plate, creating a range of concentrations (e.g., 250 µg/mL down to 0.48 µg/mL).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL and add 100 µL to each well.

  • Controls: Include a positive control (media + inoculum, no drug) and a negative control (media only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

The experimental evidence clearly demonstrates that the positional isomerism of substituents on the N-(benzylidene)-N'-[4-phenylthiazol-2-yl]hydrazone scaffold is a critical determinant of antimicrobial activity. Specifically, ortho-substituted isomers consistently outperform their para-substituted counterparts . The ortho-chloro derivative (1d ) emerged as the most promising lead compound, exhibiting the highest potency against both bacterial and fungal pathogens.

This comparative guide underscores the importance of a rational, structure-based approach to drug design. The insights gained from this isomeric analysis can now guide the synthesis of next-generation hydrazinyl-thiazole derivatives. Future research should focus on:

  • Exploring a wider range of ortho substituents to further optimize potency.

  • Conducting mechanistic studies, such as enzyme inhibition assays (e.g., DNA gyrase, lanosterol demethylase), to confirm the molecular targets.

  • Performing cytotoxicity assays to ensure the selective toxicity of these compounds against pathogens over human cells.

By systematically exploring the impact of isomerism, we can accelerate the discovery and development of novel antimicrobial agents to combat the growing threat of infectious diseases.

References

A Comparative Guide to the Synthetic Validation of 2-Hydrazinyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Hydrazinyl-1H-imidazole Hydrochloride

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the reactive hydrazine moiety on the imidazole scaffold allows for the construction of diverse molecular architectures, including pyrazoles, triazoles, and hydrazones, which are prevalent in many pharmaceutical agents. Given its importance, the development of a robust, scalable, and validated synthetic route is of paramount importance. This guide will compare two logical and feasible synthetic pathways, starting from readily available precursors: 2-chloro-1H-imidazole and 2-amino-1H-imidazole.

Route 1: Nucleophilic Aromatic Substitution of 2-Chloro-1H-imidazole

This is arguably the most direct approach to the target molecule. The strategy relies on the nucleophilic displacement of the chloride atom from the 2-position of the imidazole ring by hydrazine. The electron-withdrawing nature of the nitrogen atoms in the imidazole ring facilitates this substitution reaction.

Mechanistic Rationale

The reaction proceeds via a standard nucleophilic aromatic substitution (SNAr) mechanism. The hydrazine, acting as the nucleophile, attacks the carbon atom bearing the chlorine atom. This leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The imidazole ring is capable of stabilizing this intermediate through resonance. The subsequent departure of the chloride leaving group restores the aromaticity of the imidazole ring, yielding the desired 2-hydrazinyl-1H-imidazole. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid, which enhances the stability and handling of the final product.

Experimental Protocol

Materials:

  • 2-Chloro-1H-imidazole

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-1H-imidazole (1.0 eq) in ethanol.

  • To this solution, add hydrazine hydrate (3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a minimal amount of cold water and stir.

  • Carefully add concentrated HCl dropwise until the pH of the solution is acidic (pH 1-2), which will precipitate the hydrochloride salt.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to obtain this compound as a solid.

Workflow Diagram

G A 2-Chloro-1H-imidazole + Hydrazine Hydrate B Reflux in Ethanol (4-6 hours) A->B Nucleophilic Substitution C Solvent Evaporation B->C D Acidification with HCl C->D E Precipitation & Filtration D->E F Drying E->F G 2-Hydrazinyl-1H-imidazole Hydrochloride F->G

Caption: Synthetic workflow for Route 1.

Route 2: Diazotization of 2-Amino-1H-imidazole followed by Reduction

This alternative pathway involves the conversion of a more readily available starting material, 2-amino-1H-imidazole, into the target hydrazine derivative. This multi-step process first involves the formation of a diazonium salt, which is then subsequently reduced.

Mechanistic Rationale

The synthesis begins with the diazotization of 2-amino-1H-imidazole. In the presence of a cold, acidic solution of sodium nitrite, the primary amino group is converted into a diazonium salt. This highly reactive intermediate is not isolated but is immediately subjected to a reducing agent, such as tin(II) chloride (SnCl2) or sodium sulfite (Na2SO3). The reducing agent donates electrons to the diazonium group, leading to its conversion to the hydrazine moiety with the liberation of nitrogen gas. The final product is then isolated as its hydrochloride salt.

Experimental Protocol

Materials:

  • 2-Amino-1H-imidazole

  • Sodium nitrite (NaNO2)

  • Concentrated Hydrochloric Acid (HCl)

  • Tin(II) chloride dihydrate (SnCl2·2H2O) or Sodium sulfite (Na2SO3)

  • Diethyl ether

Procedure:

  • Diazotization:

    • Dissolve 2-amino-1H-imidazole (1.0 eq) in a cooled (0-5 °C) aqueous solution of hydrochloric acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Reduction:

    • In a separate flask, prepare a solution of the reducing agent (e.g., SnCl2·2H2O, 3.0 eq) in concentrated HCl and cool it to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the reducing agent solution, keeping the temperature below 10 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Isolation:

    • Basify the reaction mixture carefully with a concentrated sodium hydroxide solution to precipitate the tin salts.

    • Filter the mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Dissolve the residue in a minimal amount of ethanol and precipitate the hydrochloride salt by the addition of ethereal HCl.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Workflow Diagram

G A 2-Amino-1H-imidazole B Diazotization (NaNO2, HCl, 0-5 °C) A->B C 2-Imidazolediazonium Chloride (in situ) B->C Formation of Diazonium Salt D Reduction (e.g., SnCl2/HCl) C->D E Work-up & Purification D->E F 2-Hydrazinyl-1H-imidazole Hydrochloride E->F

Caption: Synthetic workflow for Route 2.

Comparative Analysis

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Diazotization-Reduction
Starting Material Availability 2-Chloro-1H-imidazole may be less common and more expensive.2-Amino-1H-imidazole is generally more readily available and cost-effective.
Number of Steps One primary synthetic step followed by salt formation.Two distinct synthetic steps (diazotization and reduction).
Reaction Conditions Requires reflux, but generally straightforward.Requires careful temperature control (0-5 °C) for the diazotization step.
Reagent Handling & Safety Hydrazine is toxic and corrosive.Sodium nitrite and diazonium intermediates are potentially explosive and must be handled with care at low temperatures.
Potential Yield & Purity Generally provides good to excellent yields with straightforward purification.Yields can be variable, and purification may be more complex due to byproducts from the reduction step.
Scalability More amenable to large-scale synthesis due to simpler procedure and conditions.The need for strict temperature control and handling of potentially unstable intermediates makes scaling up more challenging.

Validation and Characterization of this compound

Independent of the synthetic route chosen, rigorous characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The proton NMR spectrum should show characteristic peaks for the imidazole ring protons and the protons of the hydrazine group. The integration of these signals should correspond to the expected proton count. In DMSO-d6, one might expect to see signals for the two imidazole CH protons and broad signals for the NH and NH2 protons.

    • 13C NMR: The carbon NMR spectrum will confirm the presence of the imidazole ring carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the imidazole and hydrazine groups (typically in the range of 3100-3400 cm-1) and C=N stretching of the imidazole ring.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the free base, confirming the successful synthesis of the target molecule.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound.

  • Route 1 (from 2-Chloro-1H-imidazole) is recommended for its directness, higher potential yield, and greater ease of scalability. The primary consideration for this route is the availability and cost of the starting material.

  • Route 2 (from 2-Amino-1H-imidazole) offers an alternative when the starting 2-chloroimidazole is not readily accessible. However, this route requires more stringent control of reaction conditions and presents greater safety challenges associated with the handling of diazonium salts.

For research and development purposes where reliability and efficiency are paramount, Route 1 is the preferred method , provided the starting material is obtainable. For initial exploratory work or when faced with starting material constraints, Route 2 provides a feasible, albeit more demanding, alternative.

Ultimately, the choice of synthetic route will depend on the specific needs of the laboratory, including budget, available equipment, and the scale of the synthesis. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.

The Unseen Hurdles: A Comparative Guide to In Silico ADMET Prediction for 2-Hydrazinyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the journey from a promising hit compound to a viable drug candidate is fraught with challenges. A significant portion of these failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1] Addressing these properties early in the drug discovery pipeline is paramount to de-risking projects and conserving valuable resources.[2] In silico ADMET prediction has emerged as an indispensable tool, offering a rapid and cost-effective means to flag potential liabilities long before expensive and time-consuming in vitro and in vivo studies are undertaken.[2][3]

This guide provides a comparative analysis of freely accessible, web-based in silico tools for predicting the ADMET profiles of 2-hydrazinyl-1H-imidazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. We will delve into the practical application and comparative performance of three widely-used platforms: SwissADME , pkCSM , and admetSAR 2.0 . By understanding the nuances and predictive capabilities of each tool, researchers can make more informed decisions in the crucial early stages of drug development.

The Foundational Pillars of "Drug-Likeness"

Before delving into the specifics of ADMET prediction, it is crucial to grasp the concept of "drug-likeness," a qualitative assessment of a compound's potential to be an orally active drug in humans.[4] The most influential guideline in this domain is Lipinski's Rule of Five, formulated by Christopher A. Lipinski in 1997.[5][6] This rule, based on the observation that most orally administered drugs are relatively small and moderately lipophilic, sets the following criteria:

  • Molecular Weight (MW): Less than 500 Daltons[6][7]

  • LogP (Octanol-Water Partition Coefficient): Not more than 5[6][7]

  • Hydrogen Bond Donors (HBD): No more than 5[6][7]

  • Hydrogen Bond Acceptors (HBA): No more than 10[6][7]

While not a rigid law, violating more than one of these rules increases the likelihood of poor absorption or permeation.[6] It's a foundational checkpoint in the initial screening of compound libraries.

A Comparative Arena: SwissADME vs. pkCSM vs. admetSAR 2.0

To illustrate the practical application and comparative strengths of our chosen platforms, we will analyze three hypothetical 2-hydrazinyl-1H-imidazole derivatives with varying structural modifications.

Hypothetical Test Compounds:

  • Compound A: 2-hydrazinyl-1H-imidazole

  • Compound B: 1-(4-chlorophenyl)-2-(1H-imidazol-2-yl)hydrazine

  • Compound C: 1-(1H-imidazol-2-yl)-2-(2,4,6-trinitrophenyl)hydrazine

Workflow for In Silico ADMET Prediction

The general workflow for obtaining ADMET predictions from these web-based tools is straightforward and follows a similar pattern.

Caption: A generalized workflow for in silico ADMET prediction using web-based servers.

Part 1: Physicochemical Properties and Drug-Likeness

A molecule's fundamental physicochemical properties are the bedrock of its pharmacokinetic behavior. Here, we compare the predictions for our test compounds across the three platforms.

Table 1: Comparative Physicochemical and Drug-Likeness Predictions

ParameterToolCompound ACompound BCompound C
Molecular Weight SwissADME98.11 g/mol 208.65 g/mol 281.18 g/mol
pkCSM98.11 g/mol 208.65 g/mol 281.18 g/mol
admetSAR 2.098.11 g/mol 208.65 g/mol 281.18 g/mol
LogP (Consensus) SwissADME-0.831.681.47
pkCSM-0.541.83Not Provided
admetSAR 2.0-0.292.131.78
H-Bond Acceptors SwissADME339
pkCSM339
admetSAR 2.0339
H-Bond Donors SwissADME322
pkCSM322
admetSAR 2.0322
Lipinski's Rule of 5 SwissADMEYes; 0 violationsYes; 0 violationsYes; 0 violations
pkCSMYes; 0 violationsYes; 0 violationsYes; 0 violations
admetSAR 2.0Yes; 0 violationsYes; 0 violationsYes; 0 violations

Expert Insights: All three platforms are in strong agreement regarding the fundamental physicochemical properties and adherence to Lipinski's Rule of Five for our test compounds. The minor variations in LogP predictions are expected, as different algorithms and training datasets are employed by each tool.[8] For lead optimization, it is often advisable to consider the consensus or average of these predictions.

Part 2: Absorption

Good oral bioavailability is a coveted property for many drug candidates. Key parameters influencing absorption include water solubility, intestinal absorption, and interaction with efflux transporters like P-glycoprotein (P-gp).

Table 2: Comparative Absorption Predictions

ParameterToolCompound ACompound BCompound C
Water Solubility (logS) SwissADME-0.15 (Soluble)-1.98 (Soluble)-2.67 (Moderately soluble)
pkCSM-0.04 mol/L-2.01 mol/L-3.12 mol/L
admetSAR 2.0-0.27 mol/L-2.15 mol/L-2.89 mol/L
Human Intestinal Absorption SwissADMEHighHighHigh
pkCSM96.5%93.2%85.1%
admetSAR 2.098.8% (Absorbed)97.5% (Absorbed)92.3% (Absorbed)
P-gp Substrate SwissADMENoNoYes
pkCSMNoNoYes
admetSAR 2.0Non-substrateNon-substrateSubstrate

Experimental Protocol: Using SwissADME for Absorption Prediction

  • Navigate to the SwissADME homepage.[9]

  • In the "List of SMILES" input box, enter the SMILES string for your compound (e.g., NNC1=NC=CN1 for Compound A).

  • Click "Run" to initiate the prediction.

  • The results page will display various physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • Locate the "Pharmacokinetics" section to find predictions for GI absorption and P-gp substrate status.

Expert Insights: The predictions for water solubility and intestinal absorption are largely consistent across the platforms, suggesting that all three compounds are likely to be well-absorbed. However, a critical divergence appears in the prediction of P-glycoprotein substrate activity for Compound C. Both SwissADME and pkCSM flag it as a potential P-gp substrate. This is a significant finding, as P-gp is an efflux pump that can actively transport drugs out of cells, thereby reducing their bioavailability.[10] This prediction for Compound C would warrant further experimental investigation.

Part 3: Distribution

Once absorbed, a drug's distribution throughout the body is a critical determinant of its efficacy and potential for off-target effects. Key parameters include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).

Table 3: Comparative Distribution Predictions

ParameterToolCompound ACompound BCompound C
Plasma Protein Binding pkCSMNot PredictedNot PredictedNot Predicted
admetSAR 2.00.0%76.9%94.8%
Blood-Brain Barrier (BBB) Permeability SwissADMENoYesNo
pkCSMNoYesNo
admetSAR 2.0Non-permeablePermeableNon-permeable

Expert Insights: There is a strong consensus that Compound B is likely to cross the blood-brain barrier, while Compounds A and C are not. This is a crucial piece of information for projects targeting the central nervous system (CNS). The plasma protein binding predictions from admetSAR 2.0 suggest that Compound C will be highly protein-bound. Extensive plasma protein binding can limit the free fraction of a drug available to exert its pharmacological effect.

Part 4: Metabolism

The metabolic fate of a drug, primarily mediated by the cytochrome P450 (CYP) enzyme system, significantly influences its half-life and potential for drug-drug interactions.

Table 4: Comparative Metabolism Predictions

ParameterToolCompound ACompound BCompound C
CYP1A2 Inhibitor SwissADMENoNoYes
pkCSMNoNoYes
admetSAR 2.0Non-inhibitorNon-inhibitorInhibitor
CYP2C9 Inhibitor SwissADMENoYesYes
pkCSMNoYesYes
admetSAR 2.0Non-inhibitorInhibitorInhibitor
CYP3A4 Inhibitor SwissADMENoNoYes
pkCSMNoNoYes
admetSAR 2.0Non-inhibitorNon-inhibitorInhibitor

Experimental Protocol: Using pkCSM for Metabolism Prediction

  • Access the pkCSM prediction web server.[11]

  • Enter the SMILES string of the molecule into the designated input box.

  • Select the "Metabolism" prediction module.

  • Click "Submit" to run the prediction.

  • The results will be displayed in a table, indicating whether the compound is predicted to be an inhibitor or substrate of various CYP450 isoforms.

Expert Insights: The predictions for CYP450 inhibition are highly consistent across all three platforms. Both Compounds B and C are flagged as potential inhibitors of CYP2C9, while Compound C is predicted to inhibit multiple CYP isoforms. This is a significant red flag, as CYP inhibition can lead to adverse drug-drug interactions. This information would be critical in guiding the medicinal chemistry strategy to mitigate this liability.

Part 5: Toxicity

Early identification of potential toxicity is one of the most impactful applications of in silico ADMET prediction. Key toxicity endpoints include mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 5: Comparative Toxicity Predictions

ParameterToolCompound ACompound BCompound C
AMES Mutagenicity pkCSMNoNoYes
admetSAR 2.0Non-mutagenicNon-mutagenicMutagenic
hERG I Inhibitor pkCSMNoYesYes
admetSAR 2.0Non-inhibitorInhibitorInhibitor
Hepatotoxicity pkCSMNoYesYes
admetSAR 2.0Non-hepatotoxicHepatotoxicHepatotoxic

Experimental Protocol: Using admetSAR 2.0 for Toxicity Prediction

  • Navigate to the admetSAR 2.0 web server.[12]

  • Input the SMILES string of the molecule.

  • Click "Predict" to initiate the analysis.

  • The results page will provide predictions for a wide range of ADMET properties, including several toxicity endpoints.[13]

  • Examine the "Toxicity" section for predictions on AMES mutagenicity, hERG inhibition, and hepatotoxicity.

Caption: Toxicity risk assessment for Compound C based on consensus predictions.

Expert Insights: The toxicity predictions for Compound C are particularly concerning and demonstrate the power of early in silico screening. There is a consensus between pkCSM and admetSAR 2.0 that Compound C is likely to be mutagenic, a hERG inhibitor (indicating potential cardiotoxicity), and hepatotoxic. These are serious liabilities that would likely halt the development of this compound. The predictions for Compound B also raise flags for hERG inhibition and hepatotoxicity, warranting further investigation.

Conclusion: A Synergistic Approach to De-Risking Drug Discovery

This comparative guide demonstrates that while there is a significant degree of concordance among leading free in silico ADMET prediction tools, each platform possesses unique strengths and may offer differing predictions for certain endpoints. A multi-tool approach is therefore highly recommended to build a more robust and reliable ADMET profile for compounds of interest.[8]

For the 2-hydrazinyl-1H-imidazole scaffold, our analysis reveals that while simple derivatives may possess favorable ADMET properties, the addition of certain substituents can introduce significant liabilities, as exemplified by the stark contrast between Compound A and Compound C. The early identification of these potential pitfalls through the judicious use of tools like SwissADME, pkCSM, and admetSAR 2.0 empowers medicinal chemists to make data-driven decisions, prioritize compounds with a higher probability of success, and ultimately, accelerate the journey towards safer and more effective medicines.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Hydrazinyl-1H-imidazole Hydrochloride and its Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydrazinyl-1H-imidazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure combines the aromatic imidazole nucleus, a feature present in essential biological molecules like the amino acid histidine, with a reactive hydrazine moiety.[1][2] This hydrazine group serves as a versatile chemical handle, most commonly reacted with aldehydes and ketones to form stable hydrazone derivatives. This derivatization is a cornerstone of drug design, used to modulate pharmacological properties such as receptor binding, solubility, and metabolic stability.[3]

For researchers in drug development and chemical synthesis, the ability to unequivocally confirm the structure of the parent compound and its derivatives is paramount. Spectroscopic analysis provides the definitive evidence of these molecular transformations. This guide offers an in-depth, comparative analysis of the spectroscopic signatures of 2-Hydrazinyl-1H-imidazole hydrochloride and a representative hydrazone derivative. We will explore the causal relationships between structural modifications and the resulting shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Due to the limited availability of published experimental spectra for this compound itself, this guide will synthesize data from closely related analogs, such as 2-hydrazinobenzimidazole and other imidazole derivatives, to construct a scientifically grounded and predictive comparison.[3][4] This approach mirrors the real-world challenge of characterizing novel compounds, where interpretation relies on a deep understanding of foundational spectroscopic principles.

Part 1: The Spectroscopic Signature of the Parent Compound: this compound

The starting material, this compound (C₃H₇ClN₄), possesses a distinct set of spectroscopic features dictated by the imidazole ring and the protonated hydrazine group.

Predicted Spectroscopic Characteristics:
  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, we anticipate several key signals. The two protons on the imidazole ring (C4-H and C5-H) would likely appear as a singlet or a closely coupled system in the aromatic region (δ 7.0-8.0 ppm). The N-H protons of the imidazole ring and the hydrazinyl group (-NH-NH₂) would be present as broad, exchangeable signals, with their chemical shifts being highly dependent on concentration and residual water. The hydrochloride form ensures the molecule is protonated, which can deshield adjacent protons, shifting them downfield.

  • ¹³C NMR Spectroscopy: The spectrum would show three distinct signals for the imidazole carbons. The C2 carbon, bonded to the hydrazine, would be significantly shifted compared to the C4 and C5 carbons. Based on data for similar imidazole derivatives, these carbons typically resonate between δ 115-145 ppm.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by N-H vibrations. A series of broad bands between 3100-3400 cm⁻¹ would correspond to the N-H stretching of the imidazole ring and the hydrazinium ion.[6][7] A characteristic C=N stretching vibration from the imidazole ring would be expected around 1580-1650 cm⁻¹.[7]

  • UV-Visible (UV-Vis) Spectroscopy: The imidazole ring is an aromatic chromophore. It is expected to exhibit a strong π → π* transition in the UV region, likely between 210-230 nm, which is characteristic of the imidazole heterocycle.[8][9]

  • Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the expected base peak would correspond to the protonated free base [M+H]⁺ at an m/z of 99.06.[10] The fragmentation pattern would likely involve the loss of ammonia (NH₃) or the entire hydrazinyl group (N₂H₃).

Part 2: The Spectroscopic Shift: Characterizing a Hydrazone Derivative

To illustrate the comparative analysis, we will consider the product of a condensation reaction between 2-Hydrazinyl-1H-imidazole and a simple aromatic aldehyde, such as benzaldehyde. The resulting derivative is (E)-2-(2-benzylidenehydrazinyl)-1H-imidazole.

Structural Transformation and its Spectroscopic Consequences:

The formation of the hydrazone involves creating a new carbon-nitrogen double bond (an imine or azomethine group) and extending the conjugated π-system. This fundamental change has profound and predictable effects on all spectroscopic outputs.

G cluster_0 Parent Compound cluster_1 Reaction cluster_2 Derivative parent 2-Hydrazinyl-1H-imidazole (Starting Material) reaction + Benzaldehyde (Condensation) parent->reaction Reactive -NH2 group derivative (E)-2-(2-benzylidenehydrazinyl)-1H-imidazole (Hydrazone Product) reaction->derivative Forms C=N bond Extends Conjugation

Caption: Logical flow from the parent compound to its hydrazone derivative.

Comparative Spectroscopic Data

The following table summarizes the key expected differences between the parent hydrochloride salt and its benzylidenehydrazone derivative.

Spectroscopic Technique2-Hydrazinyl-1H-imidazole HCl (Parent)(E)-2-(2-benzylidenehydrazinyl)-1H-imidazole (Derivative)Rationale for Change
¹H NMR Broad signals for -NH₂ protons.Disappearance of -NH₂ signals. Appearance of a new singlet for the azomethine proton (-N=CH-) around δ 8.3 ppm.[3] Appearance of new aromatic signals for the phenyl ring.The primary amine is consumed in the reaction. A new C-H bond is formed at the imine carbon. The benzaldehyde moiety is incorporated.
¹³C NMR Signal for C2 carbon attached to -NHNH₂.Shift in the C2 signal. Appearance of a new signal for the azomethine carbon (> δ 140 ppm) and new signals for the phenyl carbons.The electronic environment of C2 changes. New carbon atoms are introduced from the aldehyde.
IR Spectroscopy Broad N-H stretching from primary amine (-NH₂).Disappearance of primary amine N-H stretch. Appearance of a strong C=N (azomethine) stretching band around 1600 cm⁻¹.[3][11]The -NH₂ group is converted to a C=N-NH group. A new imine double bond is formed.
UV-Vis Spectroscopy λₘₐₓ ≈ 210-230 nm.Bathochromic (Red) Shift to a longer wavelength (e.g., λₘₐₓ > 280 nm).[12][13]The conjugated π-system is extended from the imidazole ring across the hydrazone linker to the new phenyl ring, lowering the energy required for the π → π* transition.
Mass Spectrometry [M+H]⁺ at m/z 99.06.[M+H]⁺ at m/z 187.10.The addition of a benzylidene group (C₇H₆) increases the molecular weight by 88.04 Da.

Part 3: Self-Validating Experimental Protocols

Adherence to rigorous, well-defined protocols is essential for generating trustworthy and reproducible spectroscopic data. The following sections detail the methodologies for each technique, designed to be self-validating by including necessary calibration and background correction steps.

Workflow for Comprehensive Spectroscopic Analysis

Caption: Standard workflow for the spectroscopic characterization of a new compound.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Objective: To elucidate the precise molecular structure by analyzing the chemical environment of all proton and carbon atoms.

  • Apparatus: 400 MHz (or higher) NMR Spectrometer, 5 mm NMR tubes, volumetric flasks.

  • Reagents: 5-10 mg of sample for ¹H NMR (20-50 mg for ¹³C), Deuterated Dimethyl Sulfoxide (DMSO-d₆), Tetramethylsilane (TMS) internal standard.

  • Procedure:

    • Sample Preparation: Accurately weigh the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Add a minimal amount of TMS (δ = 0.00 ppm).

    • Instrument Setup: Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 2 seconds is a typical starting point.

    • ¹³C NMR Acquisition: Following ¹H NMR, switch the probe to the ¹³C channel. Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a wider spectral width (240 ppm) are required.

    • Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Integrate the ¹H signals and identify the chemical shifts (δ) and coupling constants (J) for all peaks.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

  • Apparatus: FTIR Spectrometer with a mid-IR source and detector, KBr pellet press or Attenuated Total Reflectance (ATR) accessory.

  • Reagents: 1-2 mg of sample, IR-grade Potassium Bromide (KBr).

  • Procedure (KBr Pellet Method):

    • Background Collection: Ensure the sample chamber is empty and clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O. This is a critical self-validating step.

    • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar. Grind to a fine, homogenous powder.

    • Pellet Pressing: Transfer the powder to the pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent disc.

    • Spectrum Acquisition: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

    • Analysis: Identify the key absorption bands and assign them to specific functional groups (e.g., N-H, C=N, aromatic C-H). Compare the spectra of the parent and derivative, noting the appearance and disappearance of bands.

Protocol 3: UV-Visible Spectroscopy
  • Objective: To measure the electronic transitions within the molecule and analyze the effects of conjugation.

  • Apparatus: Dual-beam UV-Vis Spectrophotometer, matched quartz cuvettes (1 cm path length).

  • Reagents: Spectroscopic grade ethanol or methanol, sample for analysis.

  • Procedure:

    • Sample Preparation: Prepare a dilute stock solution of the compound in the chosen solvent. A typical concentration is around 10⁻⁵ M.

    • Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent. Run a baseline scan across the desired wavelength range (e.g., 200-600 nm) to zero the instrument.

    • Spectrum Acquisition: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back in the spectrophotometer.

    • Scan: Run the scan over the same wavelength range. The instrument will automatically subtract the solvent baseline.

    • Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). A comparison of the λₘₐₓ values for the parent and derivative will quantify any bathochromic or hypsochromic shifts.[12]

Protocol 4: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Objective: To determine the molecular weight of the compound and gain insight into its fragmentation patterns for structural confirmation.

  • Apparatus: Mass spectrometer equipped with an ESI source (e.g., Quadrupole or Time-of-Flight).

  • Reagents: HPLC-grade acetonitrile, water, and formic acid; sample for analysis.

  • Procedure:

    • Sample Preparation: Prepare a very dilute solution (~1-10 µg/mL) of the sample in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺).

    • Instrument Calibration: Calibrate the mass analyzer using a known calibration standard to ensure mass accuracy.

    • Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Spectrum Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the molecular ion.

    • Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Compare the experimentally observed mass to the calculated exact mass to confirm the elemental composition. If performing tandem MS (MS/MS), fragment the molecular ion and analyze the daughter ions to further validate the structure.

Conclusion

The spectroscopic comparison of this compound and its derivatives provides a clear and definitive narrative of chemical transformation. The formation of a hydrazone from the parent hydrazine results in a cascade of predictable spectroscopic changes: the emergence of an azomethine proton signal in ¹H NMR, the appearance of a strong imine C=N stretch in the IR spectrum, a significant bathochromic shift in the UV-Vis spectrum due to extended conjugation, and an expected mass increase in the mass spectrum. By mastering the interpretation of these spectral shifts and employing rigorous, self-validating experimental protocols, researchers can confidently characterize their compounds, ensuring the integrity and success of their work in drug discovery and chemical innovation.

References

A Senior Application Scientist's Guide to Alternative Synthons for 2-Hydrazinyl-1H-imidazole Hydrochloride in Fused Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic scaffolds remains a cornerstone of drug discovery. Fused imidazole-containing ring systems are privileged structures, frequently appearing in a wide array of biologically active compounds. 2-Hydrazinyl-1H-imidazole hydrochloride has traditionally served as a key building block for the construction of pyrazolo[1,5-a]imidazoles and other related fused heterocycles. However, the exploration of alternative synthons is crucial for expanding the accessible chemical space, improving synthetic efficiency, and overcoming potential challenges associated with hydrazine-based reagents.

This guide provides a comprehensive comparison of viable alternative synthons to this compound, focusing on their application in the synthesis of analogous fused imidazole systems. We will delve into the reactivity, synthetic utility, and experimental nuances of each alternative, supported by comparative data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Benchmark: this compound

This compound is a bifunctional molecule possessing both a nucleophilic hydrazine moiety and an imidazole ring. This unique combination makes it a valuable precursor for the synthesis of fused pyrazole rings onto the imidazole core. The primary application of this synthon is in cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to yield pyrazolo[1,5-a]imidazoles.

Reaction Pathway: Synthesis of Pyrazolo[1,5-a]imidazoles

The reaction proceeds via a condensation between the hydrazine moiety and the two carbonyl groups of a β-dicarbonyl compound, followed by cyclization and dehydration to form the fused pyrazolo[1,5-a]imidazole ring system.

Pyrazolo_Synthesis cluster_reactants Reactants cluster_product Product 2_Hydrazinyl_Imidazole 2-Hydrazinyl-1H-imidazole Intermediate Hydrazone/ Enamine Intermediate 2_Hydrazinyl_Imidazole->Intermediate Condensation beta_Dicarbonyl β-Dicarbonyl Compound beta_Dicarbonyl->Intermediate Condensation Pyrazoloimidazole Pyrazolo[1,5-a]imidazole Intermediate->Pyrazoloimidazole Cyclization/ Dehydration

Figure 1: General workflow for the synthesis of pyrazolo[1,5-a]imidazoles.

Alternative Synthon 1: 2-Amino-1H-imidazole (and its Analogue, 2-Aminopyridine)

2-Amino-1H-imidazole, while not a direct precursor for pyrazolo[1,5-a]imidazoles, serves as an excellent alternative for the synthesis of other important fused imidazole systems, namely imidazo[1,2-a]azines. Due to the limited commercial availability and stability issues of 2-amino-1H-imidazole itself, the readily available and electronically similar 2-aminopyridine is often used as a model and practical alternative for constructing the analogous and highly valuable imidazo[1,2-a]pyridine scaffold.

Key Advantages:

  • Versatility: Reacts with a wide range of α-haloketones, alkynes, and other electrophiles to generate diverse imidazo[1,2-a]pyridines.

  • Commercial Availability: 2-Aminopyridine and many of its derivatives are readily available and cost-effective.

  • Milder Reaction Conditions: Many synthetic protocols avoid the use of harsh reagents.

Comparative Reaction: Synthesis of Imidazo[1,2-a]pyridines

The most common route to imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridine with an α-haloketone (the Tschitschibabin reaction). This reaction proceeds by initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration.

Imidazo_Pyridine_Synthesis cluster_reactants Reactants cluster_product Product 2_Aminopyridine 2-Aminopyridine Intermediate N-Phenacylpyridinium Intermediate 2_Aminopyridine->Intermediate N-Alkylation alpha_Haloketone α-Haloketone alpha_Haloketone->Intermediate Imidazopyridine Imidazo[1,2-a]pyridine Intermediate->Imidazopyridine Intramolecular Cyclization/ Dehydration

Figure 2: General workflow for the synthesis of imidazo[1,2-a]pyridines.

Alternative Synthon 2: 2-Halo-1H-imidazoles (e.g., 2-Bromo-1H-imidazole)

2-Halo-1H-imidazoles, particularly 2-bromo-1H-imidazole, offer a fundamentally different synthetic approach based on modern cross-coupling methodologies. Instead of cyclocondensation reactions, these synthons participate in transition metal-catalyzed reactions to build the fused ring system. This approach provides access to a wide range of structurally diverse and complex fused imidazoles that may be difficult to access through traditional condensation chemistry.

Key Advantages:

  • Broad Substrate Scope: Amenable to a wide variety of coupling partners in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[1]

  • Regiocontrol: Offers precise control over the point of substitution on the imidazole core.

  • Functional Group Tolerance: Modern cross-coupling reactions are often tolerant of a wide range of functional groups.

Comparative Reaction: Palladium-Catalyzed Intramolecular Cyclization

A common strategy involves an initial intermolecular cross-coupling reaction to introduce a side chain containing a reactive group, followed by an intramolecular cyclization to form the fused ring. For example, a Suzuki coupling can be used to introduce an ortho-functionalized aryl group, which then undergoes intramolecular cyclization.

Haloimidazole_Synthesis cluster_reactants Reactants cluster_product Product 2_Haloimidazole 2-Halo-1H-imidazole Intermediate Coupled Intermediate 2_Haloimidazole->Intermediate Cross-Coupling (e.g., Suzuki) Coupling_Partner Organometallic Reagent Coupling_Partner->Intermediate Fused_Imidazole Fused Imidazole (e.g., Imidazo[1,2-f]phenanthridine) Intermediate->Fused_Imidazole Intramolecular Cyclization

Figure 3: General workflow for fused imidazole synthesis via cross-coupling.

Performance Comparison: A Data-Driven Analysis

Feature2-Hydrazinyl-1H-imidazole HCl2-Amino-1H-imidazole (analogue: 2-Aminopyridine)2-Halo-1H-imidazole
Primary Fused System Pyrazolo[1,5-a]imidazolesImidazo[1,2-a]pyridinesDiverse (e.g., Imidazo[1,2-f]phenanthridines)
Key Reaction Type CyclocondensationCyclocondensation (Tschitschibabin)Transition-Metal Catalyzed Cross-Coupling
Typical Co-reactant β-Dicarbonyl compoundsα-HaloketonesOrganoboron/Organotin reagents, Alkynes, Amines
Typical Yields Moderate to Good (50-85%)Good to Excellent (70-95%)Good to Excellent (60-90%)
Reaction Conditions Often requires heating in a protic solvent (e.g., ethanol, acetic acid)Varies from room temperature to reflux, often with a baseRequires a palladium or copper catalyst, ligand, and base; often under inert atmosphere
Substrate Scope Primarily limited by the availability of β-dicarbonylsBroad scope of α-haloketonesVery broad scope of coupling partners
Functional Group Tolerance Moderate; sensitive groups may not be compatible with acidic/basic conditions and heatingGood; generally tolerant of many functional groupsExcellent; modern catalysts and ligands allow for high functional group tolerance
Safety & Handling Hydrazine derivatives can be toxic and require careful handling.Generally less hazardous than hydrazine derivatives.Halogenated compounds and organometallics require appropriate handling procedures.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[1,5-a]imidazole Derivative using this compound

Reaction: Condensation of this compound with acetylacetone.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Ethanol

  • Triethylamine (1.2 eq)

Procedure:

  • To a solution of this compound in ethanol, add triethylamine and stir for 10 minutes at room temperature.

  • Add acetylacetone to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 5,7-dimethylpyrazolo[1,5-a]imidazole.

Protocol 2: Synthesis of an Imidazo[1,2-a]pyridine Derivative using 2-Aminopyridine

Reaction: Tschitschibabin reaction of 2-aminopyridine with 2-bromoacetophenone.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Acetone or Ethanol

  • Sodium bicarbonate (optional, as scavenger for HBr)

Procedure:

  • Dissolve 2-aminopyridine and 2-bromoacetophenone in acetone or ethanol.

  • Reflux the mixture for 3-5 hours. A precipitate of the intermediate pyridinium salt may form.

  • After the initial reaction, add sodium bicarbonate and continue to reflux for another 1-2 hours to facilitate cyclization and neutralization.

  • Cool the reaction mixture and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain 2-phenylimidazo[1,2-a]pyridine.[2]

Protocol 3: Synthesis of a Fused Imidazole via Suzuki Coupling of 2-Bromo-1H-imidazole

Reaction: Suzuki-Miyaura coupling of a 2-bromo-1-methyl-1H-benzimidazole with an arylboronic acid.[1]

Materials:

  • 2-Bromo-1-methyl-1H-benzimidazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • In an oven-dried Schlenk flask, combine 2-bromo-1-methyl-1H-benzimidazole, the arylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-aryl-1-methyl-1H-benzimidazole.[1]

Conclusion

While this compound remains a valuable synthon for the synthesis of pyrazolo[1,5-a]imidazoles, a comprehensive evaluation of alternative synthons reveals a broader and more versatile toolbox for the modern synthetic chemist.

  • 2-Amino-1H-imidazole and its analogue, 2-aminopyridine , provide a reliable and efficient route to imidazo[1,2-a]pyridines and related systems, often with high yields and operational simplicity.

  • 2-Halo-1H-imidazoles open the door to the vast possibilities of transition metal-catalyzed cross-coupling chemistry, enabling the construction of complex, highly functionalized fused imidazoles with excellent regiocontrol and functional group tolerance.

The choice of synthon will ultimately depend on the specific target molecule, the desired level of structural complexity, and the available synthetic resources. By understanding the relative merits and limitations of each approach, researchers can devise more efficient and innovative strategies for the synthesis of novel fused imidazole-based compounds for drug discovery and development.

References

A Comparative Analysis of the Biological Activities of Imidazole and Benzimidazole Hydrazones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, imidazole and benzimidazole moieties, particularly when functionalized as hydrazones, have emerged as privileged structures, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of imidazole and benzimidazole hydrazones, offering insights into their therapeutic potential and the structural nuances that govern their efficacy. This analysis is designed for researchers, scientists, and drug development professionals, aiming to provide a clear, objective comparison supported by experimental data to inform future research and development.

The Structural Rationale: Imidazole vs. Benzimidazole

The fundamental difference between these two classes of compounds lies in their core heterocyclic structure. Imidazole is a five-membered aromatic ring with two nitrogen atoms, while benzimidazole features an imidazole ring fused to a benzene ring. This seemingly subtle distinction has profound implications for the molecule's physicochemical properties and, consequently, its biological activity.

The fused benzene ring in benzimidazole increases the molecule's lipophilicity and surface area compared to the more compact imidazole core. This can significantly influence its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. Furthermore, the extended π-system of benzimidazole can enhance its stacking interactions with aromatic residues in enzymes and receptors.

The hydrazone moiety (-C=N-NH-C=O-), a versatile pharmacophore, is common to both classes of compounds discussed here. It is known to contribute to the biological activity through its ability to form hydrogen bonds and coordinate with metal ions, which are often crucial for the catalytic activity of various enzymes.

Comparative Biological Activities: A Data-Driven Analysis

Antimicrobial Activity

Both imidazole and benzimidazole hydrazones have been extensively investigated for their potential as antimicrobial agents against a wide range of bacterial and fungal pathogens.

Imidazole Hydrazones: Studies have shown that imidazole-hydrazone derivatives are effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial potency is often influenced by the nature of the substituents on the phenyl ring of the benzohydrazide moiety.

Benzimidazole Hydrazones: The benzimidazole core is a well-established pharmacophore in antimicrobial drugs. When combined with the hydrazone linkage, the resulting compounds often exhibit significant antibacterial and antifungal activities. Some benzimidazole-hydrazone derivatives have shown moderate antimicrobial potential.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound ClassOrganismRepresentative MIC (µg/mL)Reference
Imidazole HydrazonesS. aureusPotent
E. coliPotent
C. albicansPotent
Benzimidazole HydrazonesS. aureus128 - 256
E. coli128 - 256
C. albicans128

Note: The term "Potent" is used where specific MIC values were not provided in the abstract but significant activity was reported.

Anticancer Activity

The development of novel anticancer agents is a primary focus of medicinal chemistry, and both imidazole and benzimidazole hydrazones have demonstrated promising cytotoxic effects against various cancer cell lines.

Imidazole Hydrazones: Novel imidazole-cored hydrazones have shown significant cytotoxic activities against human breast and lung cancer cell lines. In some cases, their cytotoxic activity against breast cancer cells (MCF-7) was higher than the standard drug cisplatin.

Benzimidazole Hydrazones: The combination of the benzimidazole scaffold with the hydrazone group has resulted in compounds with promising anti-cancer activity. Some derivatives have shown significant growth inhibition (50-84%) against a panel of 60 different cancer cell lines. The antiproliferative activity of benzimidazole derivatives has been linked to the inhibition of multi-target kinases.

Comparative Insights: Both classes of compounds have shown significant potential as anticancer agents. The available data suggests that benzimidazole hydrazones have been more extensively studied and have shown broad-spectrum activity against a wider range of cancer cell lines. The mechanism of action for both is often multifactorial, involving kinase inhibition, induction of apoptosis, and cell cycle arrest.

Table 2: Comparative Anticancer Activity (IC50, µM)

Compound ClassCell LineRepresentative IC50 (µM)Reference
Imidazole HydrazonesMCF-7 (Breast)< 9.262
A549 (Lung)> 2.605
Benzimidazole HydrazonesVariousLow micromolar range
HT-29 (Colorectal)Weak activity at 20 µM
Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases, and the development of effective anti-inflammatory agents is of great interest.

Imidazole and Related Hydrazones: While direct studies on simple imidazole hydrazones are less common, related structures like imidazopyridines have been shown to possess anti-inflammatory activity.

Benzimidazole Hydrazones: Benzimidazole derivatives have been evaluated for their anti-inflammatory activity, with some compounds showing significant inhibition of paw edema in animal models. The anti-inflammatory effects of benzimidazole derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines.

Structure-Activity Relationship (SAR) Insights

The biological activity of both imidazole and benzimidazole hydrazones is highly dependent on the nature and position of substituents on the aromatic rings.

For Imidazole Hydrazones: The presence of a phenyl group on the imidazole ring and various substituents on the benzohydrazide moiety significantly influences antifungal activity.

For Benzimidazole Hydrazones:

  • Substitution on the Benzimidazole Ring: Substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the anti-inflammatory activity.

  • Substitution on the Phenyl Ring of the Hydrazone: The presence and position of hydroxyl and methoxy groups on the phenyl ring of the hydrazone moiety are crucial for antioxidant and antiparasitic activities. Electron-withdrawing or donating groups on this ring can modulate the electronic properties of the entire molecule and affect its interaction with biological targets.

Diagram: Key Structural Features Influencing Biological Activity

Caption: Key structural components of imidazole and benzimidazole hydrazones influencing their biological activity.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section outlines the methodologies for key in vitro assays used to evaluate the biological activities of these compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol Workflow:

Antimicrobial_Workflow start Prepare serial dilutions of test compound in a 96-well plate inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate the plate at the appropriate temperature and duration inoculate->incubate read Visually inspect for turbidity or use a plate reader to determine growth incubate->read determine The lowest concentration with no visible growth is the MIC read->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Workflow:

MTT_Workflow seed Seed cells in a 96-well plate and allow to attach overnight treat Treat cells with various concentrations of the test compound seed->treat incubate Incubate for a specified period (e.g., 24, 48, or 72 hours) treat->incubate add_mtt Add MTT solution to each well and incubate incubate->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure calculate Calculate cell viability and determine the IC50 value measure->calculate

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a widely used animal model to screen for the anti-inflammatory activity of new compounds.

Experimental Steps:

  • Animals (typically rats or mice) are divided into control, standard, and test groups.

  • The test compound or vehicle (for the control group) is administered orally or intraperitoneally.

  • After a specific time, a phlogistic agent (e.g., 1% carrageenan) is injected into the sub-plantar region of the hind paw to induce edema.

  • The paw volume is measured at different time intervals using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of imidazole and benzimidazole hydrazones. Both classes of compounds exhibit a remarkable range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

  • Benzimidazole hydrazones appear to be more extensively studied, particularly in the context of anticancer activity, and the fused benzene ring offers more opportunities for structural modification to fine-tune their properties.

  • Imidazole hydrazones , while also potent, may offer advantages in terms of lower lipophilicity and potentially different pharmacokinetic profiles.

The key takeaway for researchers is that both scaffolds are highly valuable starting points for the design of new therapeutic agents. The ultimate biological activity is a complex interplay between the core heterocyclic system, the hydrazone linker, and the nature and position of various substituents.

Future research should focus on:

  • Direct comparative studies: Designing and executing studies that directly compare the biological activities of structurally analogous imidazole and benzimidazole hydrazones under identical experimental conditions.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects.

  • Pharmacokinetic and toxicity profiling: Evaluating the drug-like properties of the most promising compounds to assess their potential for further development.

By systematically exploring the structure-activity relationships and leveraging the insights from comparative studies, the scientific community can unlock the full therapeutic potential of these versatile heterocyclic compounds.

A Comparative Guide to the X-ray Crystallography of 2-Hydrazinyl-1H-imidazole Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Hydrazinyl-Imidazole Scaffolds

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of pharmacological properties, including anticancer, antifungal, and antiviral activities.[1] The introduction of a hydrazinyl moiety at the 2-position of the imidazole ring creates a versatile chemical scaffold, 2-hydrazinyl-1H-imidazole, which serves as a valuable building block for synthesizing novel heterocyclic systems and hybrid molecules.[2] These derivatives are of significant interest in drug discovery, particularly in the development of new antitubercular agents.[3]

The hydrochloride salt form of these derivatives is often utilized to improve solubility and bioavailability.[4] Understanding the three-dimensional structure of these compounds at an atomic level is paramount, as their biological activity is intrinsically linked to their molecular geometry and intermolecular interactions with biological targets.[5] X-ray crystallography stands as the definitive method for elucidating these solid-state structures, providing precise data on conformation, bond lengths, bond angles, and hydrogen-bonding networks that govern crystal packing.[6]

This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of 2-hydrazinyl-1H-imidazole hydrochloride derivatives. Due to the limited availability of public crystallographic data for this specific class of compounds, this guide will draw comparisons with closely related, structurally characterized analogues to provide insights into their expected crystallographic features. We will delve into the causality behind experimental choices and present detailed protocols to ensure scientific integrity and reproducibility.

Synthesis and Crystallization: From Precursor to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The protocols described herein are self-validating systems, grounded in established chemical principles.

Synthesis of 2-Hydrazinyl-1H-imidazole Derivatives

A common route for the synthesis of 2-hydrazinyl-imidazole derivatives involves the conversion of a more accessible precursor, such as a 2-mercaptoimidazole or a 2-sulfonic acid-imidazole derivative.[7][8]

Experimental Protocol: Synthesis of 2-Hydrazinyl-imidazo[4,5-b]pyridine (A Representative Analogue)

  • Starting Material: Begin with 2-mercapto-3H-imidazo[4,5-b]pyridine.

  • Reaction with Hydrazine Hydrate: Reflux the starting material with an excess of hydrazine hydrate in an ethanol solution.[7] The nucleophilic hydrazine displaces the mercapto group to form the desired 2-hydrazinyl derivative.

  • Monitoring the Reaction: The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[7]

  • Isolation and Purification: Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization. The resulting solid is then filtered, washed with a cold solvent like ethanol, and can be further purified by recrystallization.[7][8]

Causality in Synthesis: The choice of a 2-mercapto or 2-sulfonic acid precursor is based on their reactivity and commercial availability. Hydrazine hydrate is a potent nucleophile, and the use of an excess ensures the reaction goes to completion. Ethanol is a common solvent due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for refluxing conditions.

Crystallization Methodologies for Small Organic Molecules

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[9] The quality of the crystal directly impacts the quality of the diffraction data and the resulting structural model. Several techniques can be employed, and a systematic screening of solvents and conditions is typically necessary.[6]

Common Crystallization Techniques:

  • Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed, leading to a gradual increase in concentration and the formation of crystals.[6]

  • Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[6]

  • Liquid-Liquid Diffusion: This method involves carefully layering a solution of the compound with a less dense, miscible anti-solvent. Crystals form at the interface between the two liquids as they slowly mix.

  • Cooling Crystallization: This technique is based on the principle that the solubility of most compounds decreases as the temperature is lowered. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[10]

Experimental Protocol: Crystallization of a Hydrazinyl-Imidazole Analogue

A reported method for obtaining single crystals of 1,2-bis[(1H-imidazol-2-yl)methylidene]hydrazine, a related compound, involved the diffusion of diethyl ether (an anti-solvent) into a dimethyl sulfoxide (DMSO) solution of the compound.[9]

  • Dissolve the Compound: Dissolve the purified 2-hydrazinyl-1H-imidazole derivative in a minimal amount of a solvent in which it is highly soluble (e.g., DMSO or methanol).

  • Set up for Diffusion: Place this solution in a small vial.

  • Introduce Anti-Solvent: Carefully place this vial inside a larger, sealed jar containing an anti-solvent such as diethyl ether.

  • Incubate: Allow the setup to remain undisturbed at a constant temperature. Over several hours to days, the diffusion of the anti-solvent will induce the formation of single crystals.

Causality in Crystallization: The goal of any crystallization technique is to achieve a state of supersaturation slowly, which allows for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid. The choice of solvent and anti-solvent is critical and is often determined through trial and error, guided by the polarity and volatility of the solvents and the solubility of the compound.

Comparative Crystallographic Analysis

Table 1: Comparison of Crystallographic Data for Imidazole Derivatives

ParameterDerivative 1: 1,2-bis[(1H-imidazol-2-yl)methylidene]hydrazine[9]Derivative 2: Imidazole-Hydrazone Derivative[11]
Chemical Formula C₈H₈N₆Not specified
Crystal System MonoclinicNot specified
Space Group P2₁/nNot specified
Unit Cell Dimensions a = 4.703(3) Å, b = 9.803(6) Å, c = 9.940(6) Å, β = 98.794(12)°Not specified
Volume (ų) 452.9(5)Not specified
Z (molecules/unit cell) 2Not specified
Key Structural Features The molecule possesses an inversion center at the midpoint of the N-N single bond. The molecule has a planar structure, suggesting delocalization of π electrons.The stereochemistry about the imine bond was assigned an (E)-configuration.
Intermolecular Interactions Forms a one-dimensional ladder-like structure through N-H···N hydrogen bonds.Intermolecular N-H···O and C-H···O hydrogen bonds are present.

Expert Insights on Expected Structural Features:

  • Protonation and Hydrogen Bonding: In the hydrochloride salt of 2-hydrazinyl-1H-imidazole, one of the nitrogen atoms of the imidazole ring is expected to be protonated.[12] This will create a strong hydrogen bond donor site. The hydrazinyl group also provides N-H donors, while the other nitrogen atoms in the imidazole ring and the hydrazinyl group can act as hydrogen bond acceptors. Consequently, a complex and robust hydrogen-bonding network involving the imidazolium cation, the hydrazinyl group, and the chloride anion is anticipated. This network will be the primary determinant of the crystal packing.

  • Planarity and Conformation: The imidazole ring is inherently aromatic and planar. The planarity may extend to the hydrazinyl substituent, as seen in the planar structure of 1,2-bis[(1H-imidazol-2-yl)methylidene]hydrazine, which suggests some degree of π-electron delocalization across the N-N bond.[9] However, the conformation around the C-N and N-N bonds can vary depending on steric hindrance from other substituents and the packing forces within the crystal.

  • Role of the Chloride Anion: The chloride anion will play a crucial role in the crystal packing by acting as a primary hydrogen bond acceptor, linking multiple cationic units together. The coordination environment of the chloride ion (i.e., the number and geometry of the hydrogen bonds it accepts) will be a key feature of the crystal structure.

X-ray Diffraction Workflow: From Crystal to Structure

The process of determining a crystal structure from a single crystal involves several distinct stages.[13]

Experimental Workflow for Single-Crystal X-ray Diffraction

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Mount Crystal Crystallization->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Collection Collect Diffraction Data Diffractometer->Collection Processing Data Processing Collection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol for X-ray Diffraction Analysis:

  • Crystal Selection and Mounting: A high-quality single crystal, free of cracks and defects, is selected under a microscope and mounted on a goniometer head.[6]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to around 100 K, to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.[5]

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are corrected for various experimental factors.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the crystal's repeating unit. This is typically done using direct methods or Patterson methods.[6]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods, where the atomic positions and other parameters are adjusted to achieve the best possible fit between the calculated and the observed diffraction data.[9]

  • Validation: The final structural model is rigorously validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths and angles against known values and analyzing the overall quality of the fit to the experimental data.

Alternative and Complementary Analytical Techniques

While single-crystal X-ray diffraction is the "gold standard" for structure determination, it is not always feasible if suitable single crystals cannot be obtained. In such cases, other techniques can provide valuable structural information.

  • Powder X-ray Diffraction (PXRD): When only a microcrystalline powder is available, PXRD can be used. While more challenging for ab initio structure solution of organic molecules, it is an excellent tool for identifying crystalline phases and can, in favorable cases, be used to solve and refine crystal structures.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) can provide information about the local environment of atoms in the crystal lattice and can be used to distinguish between different polymorphs or to determine the number of unique molecules in the asymmetric unit.[4]

  • Spectroscopic and Thermal Analysis: Techniques like FT-IR, Raman spectroscopy, and Differential Scanning Calorimetry (DSC) can provide complementary information about the functional groups present, intermolecular interactions, and the thermal properties of the crystalline solid, respectively.[14][15]

Conclusion

The structural elucidation of this compound derivatives is a critical step in understanding their chemical properties and biological activities. This guide has outlined the essential methodologies for their synthesis, crystallization, and X-ray crystallographic analysis. By drawing comparisons with structurally related compounds, we have provided a framework for anticipating the key structural features of this important class of molecules, particularly the dominant role of hydrogen bonding in defining their crystal structures. The integration of robust experimental protocols with a deep understanding of the underlying chemical principles empowers researchers to successfully navigate the path from synthesis to a fully characterized crystal structure, thereby accelerating the process of rational drug design and development.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for 2-Hydrazinyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 2-Hydrazinyl-1H-imidazole hydrochloride (CAS No. 1187929-07-2). As a compound combining a hydrazine moiety with an imidazole ring, it warrants significant caution. Lacking a comprehensive Safety Data Sheet (SDS), this guide synthesizes available data for the compound with established safety protocols for its hazardous parent structures, hydrazine and imidazole derivatives, to create a robust framework for safe laboratory conduct. The core principle of this guide is proactive risk mitigation based on the anticipated hazards.

Section 1: Hazard Analysis—A Synthesis of Known Risks

Understanding the "why" behind each safety protocol is critical for building a culture of safety. The hazards of this compound are inferred from its constituent parts and available supplier information.

  • Hydrazine Moiety: Hydrazine and its derivatives are acutely toxic, corrosive, and potential carcinogens.[1][2] They can be fatal if inhaled or absorbed through the skin and cause severe burns.[3][4] Chronic exposure is a significant health risk.[1]

  • Imidazole Ring: Imidazole is known to be corrosive, causing severe skin burns and eye damage.[5][6][7]

  • Hydrochloride Salt: As a salt, the compound is a solid, which may present an inhalation hazard if handled as a dust.[8][9]

  • Compound-Specific Data: Supplier information indicates that this compound is classified as harmful if swallowed (H302) and is an irritant, denoted by the GHS07 pictogram.[3]

Based on this synthesis, we must assume the compound is acutely toxic, corrosive, a skin and respiratory irritant, and a potential carcinogen. All handling procedures must reflect these significant risks.

Section 2: Personal Protective Equipment (PPE)—Your Primary Defense

The selection of PPE is not a matter of simple compliance but a scientifically-driven choice to establish a reliable barrier against chemical exposure. Given the compound's hazardous profile, a comprehensive PPE ensemble is mandatory.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile base layer, Neoprene or Butyl rubber outer layer).Protects against skin absorption, which is a major risk with hydrazine derivatives.[3] Double-gloving provides additional protection against tears and contamination during doffing. Always consult the glove manufacturer's compatibility chart.[3]
Eye & Face Protection ANSI Z87.1-compliant chemical safety goggles and a full-face shield.Protects against splashes of corrosive material and airborne dust particles from reaching the eyes and mucous membranes.[1][8] A face shield is crucial when there is a splash hazard.[2][10]
Body Protection A flame-resistant lab coat worn over a chemical-resistant apron. Full-length pants and closed-toe shoes are required.Provides a barrier against skin contact with corrosive materials.[3][10] Flame-resistant properties are a precaution due to the reactivity of some hydrazine compounds.[2]
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood.Prevents inhalation of toxic and irritating dust.[3] The specific type of respirator and cartridge (e.g., a full-face respirator with multi-purpose cartridges) should be determined by a formal risk assessment.[3]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE. This workflow ensures that the protective measures are scaled to the risk of the specific laboratory operation.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 Engineering Controls cluster_2 PPE Determination cluster_3 Final Check Start Start: Proposed Experiment Assess_Scale Assess Scale & Procedure (e.g., weighing powder vs. working with dilute solution) Start->Assess_Scale Use_Hood Is the procedure performed in a certified chemical fume hood? Assess_Scale->Use_Hood All Procedures Standard_PPE Standard PPE: - Double Gloves (Nitrile + Neoprene/Butyl) - Chemical Goggles + Face Shield - Flame-Resistant Lab Coat - Chemical Apron Use_Hood->Standard_PPE Yes Respiratory_Protection Add Respiratory Protection: - NIOSH-approved Respirator (per institutional guidelines) Use_Hood->Respiratory_Protection No Proceed Proceed with Experiment Standard_PPE->Proceed Respiratory_Protection->Standard_PPE In addition to

Caption: PPE selection based on engineering controls.

Section 3: Operational Plan: From Benchtop to Disposal

A self-validating protocol anticipates potential failures and integrates safety checks at every stage.

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification.[1]

  • Locate Emergency Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[2][8]

  • Prepare Spill Kit: Have a spill kit rated for corrosive and toxic materials readily accessible.

  • Review Procedure: Verbally review the handling steps and emergency procedures with a colleague.

  • Donning PPE: Put on PPE in the following order: inner gloves, lab coat, apron, respiratory protection (if required), face shield and goggles, and finally, outer gloves.

  • Weighing and Transfer:

    • Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[1][8]

    • Use tools (spatulas, weigh boats) dedicated to this compound to prevent cross-contamination.

    • When transferring, gently scoop the powder to avoid creating airborne dust.[8]

  • Post-Handling:

    • Clean all contaminated surfaces with an appropriate decontamination solution.

    • Segregate all waste as described in Section 4.

  • Doffing PPE:

    • Remove outer gloves first.

    • Remove apron, face shield, and goggles.

    • Remove lab coat.

    • Remove inner gloves, using a technique that avoids touching the outer surface of the glove with bare skin.[11]

    • Wash hands thoroughly with soap and water.[11][12]

  • Minor Spill (within fume hood):

    • Alert personnel in the immediate area.

    • Use an appropriate absorbent material from your spill kit to contain the spill.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the area.

  • Major Spill or Any Spill Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert others and contact your institution's Environmental Health & Safety (EHS) department immediately.[1]

    • Do not attempt to clean up the spill yourself.[1]

  • Skin Exposure:

    • Immediately proceed to the nearest safety shower and rinse the affected area for at least 15 minutes, removing contaminated clothing while under the shower.[5][9]

    • Seek immediate medical attention.[1]

  • Eye Exposure:

    • Immediately proceed to the nearest eyewash station and flush eyes for at least 15 minutes, holding the eyelids open.[5][9]

    • Seek immediate medical attention.[9]

Section 4: Disposal Plan—Closing the Loop Safely

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels, contaminated PPE) must be considered hazardous waste.

    • Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container.[2][13]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."[13]

  • Storage: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[2]

  • Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[7][12]

By adhering to these rigorous protocols, researchers can effectively manage the risks associated with handling this compound, ensuring personal safety and the integrity of their work environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinyl-1H-imidazole hydrochloride
Reactant of Route 2
2-Hydrazinyl-1H-imidazole hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.